SGS518 oxalate
説明
特性
IUPAC Name |
[1-methyl-3-(1-methylpiperidin-4-yl)indol-5-yl] 2,6-difluorobenzenesulfonate;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22F2N2O3S.C2H2O4/c1-24-10-8-14(9-11-24)17-13-25(2)20-7-6-15(12-16(17)20)28-29(26,27)21-18(22)4-3-5-19(21)23;3-1(4)2(5)6/h3-7,12-14H,8-11H2,1-2H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQGFYENETWVJEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)C2=CN(C3=C2C=C(C=C3)OS(=O)(=O)C4=C(C=CC=C4F)F)C.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24F2N2O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
445441-27-0 | |
| Record name | Benzenesulfonic acid, 2,6-difluoro-, 1-methyl-3-(1-methyl-4-piperidinyl)-1H-indol-5-yl ester, ethanedioate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=445441-27-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
SGS518 Oxalate: A Technical Overview of its Affinity for the 5-HT6 Receptor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding affinity of SGS518 oxalate for the serotonin 6 (5-HT6) receptor. This compound is recognized as a potent and selective antagonist for this receptor, which is a promising target for the therapeutic intervention in cognitive disorders such as Alzheimer's disease and schizophrenia. This document details the quantitative binding data, the experimental procedures used to determine this affinity, and the associated cellular signaling pathways.
Binding Affinity of this compound for the 5-HT6 Receptor
| Compound | Radioligand | Species | Kᵢ (nM) | pKᵢ |
| SB-271046 | [³H]-LSD | Human | 1.20 | 8.92 |
| SB-258585 | [¹²⁵I]-SB-258585 | Human | 0.81 | 9.09 |
| Ro 04-6790 | Not Specified | Human | - | 7.35 |
| MS-245 | Not Specified | Not Specified | 2 | - |
| Olanzapine | Not Specified | Not Specified | 5 | - |
Experimental Protocols
The determination of the binding affinity of a compound like this compound for the 5-HT6 receptor is typically achieved through a competitive radioligand binding assay. This technique measures the ability of the unlabeled test compound (this compound) to displace a radiolabeled ligand that has a known high affinity for the receptor.
Radioligand Binding Assay Protocol
1. Materials and Reagents:
-
Receptor Source: Membranes from a stable cell line expressing the human 5-HT6 receptor (e.g., HEK293 cells).
-
Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand with high affinity for the 5-HT6 receptor, such as [³H]-LSD.
-
Test Compound: this compound, dissolved in a suitable solvent like DMSO.
-
Non-specific Binding Control: A high concentration of a known 5-HT6 receptor ligand (e.g., 10 µM methiothepin) to determine the amount of radioligand that binds to non-receptor components.
-
Binding Buffer: Typically a Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing divalent cations (e.g., 10 mM MgCl₂) and an EDTA salt (e.g., 0.5 mM EDTA).
-
Wash Buffer: Ice-cold Tris-HCl buffer.
-
Scintillation Cocktail: For detection of the radioactive signal.
-
Apparatus: 96-well microplates, glass fiber filters (pre-soaked in a solution like 0.5% polyethyleneimine to reduce non-specific binding), a cell harvester for rapid filtration, and a scintillation counter.
2. Membrane Preparation:
-
Frozen cell pellets containing the 5-HT6 receptor are thawed on ice.
-
The cells are homogenized in ice-cold binding buffer.
-
The homogenate is centrifuged to pellet the cell membranes. The supernatant is discarded.
-
The membrane pellet is washed by resuspension in fresh binding buffer followed by another centrifugation step.
-
The final pellet is resuspended in binding buffer, and the protein concentration is determined using a standard protein assay (e.g., Bradford assay).
3. Assay Procedure:
-
The assay is typically performed in a 96-well plate format.
-
Total Binding Wells: Contain the cell membrane preparation, the radioligand, and binding buffer.
-
Non-specific Binding Wells: Contain the cell membrane preparation, the radioligand, and a high concentration of the non-specific binding control.
-
Competitive Binding Wells: Contain the cell membrane preparation, the radioligand, and varying concentrations of this compound.
-
The plate is incubated, usually for 60 minutes at 37°C, to allow the binding to reach equilibrium.
-
The incubation is terminated by rapid filtration of the plate contents through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
4. Data Analysis:
-
The radioactivity trapped on the filters is measured using a scintillation counter.
-
Specific Binding is calculated by subtracting the non-specific binding from the total binding.
-
A competition curve is generated by plotting the percentage of specific binding against the logarithm of the this compound concentration.
-
The IC₅₀ value (the concentration of this compound that inhibits 50% of the specific radioligand binding) is determined from this curve.
-
The Kᵢ value (the inhibition constant) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
Visualizations
Experimental Workflow: Competitive Radioligand Binding Assay
5-HT6 Receptor Signaling Pathways
The 5-HT6 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαs subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (camp).[1] This canonical pathway activates Protein Kinase A (PKA), which can then phosphorylate various downstream targets. In addition to this primary pathway, the 5-HT6 receptor has been shown to engage in other signaling cascades, including the activation of the Fyn kinase and the mTOR pathway.[2]
References
Pharmacological Profile of SGS518 Oxalate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
SGS518 oxalate, also known as Idalopirdine (Lu AE58054, LY483518), is a potent and selective antagonist of the serotonin 6 (5-HT6) receptor.[1][2][3] This document provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, receptor binding affinity, preclinical pharmacology, and clinical trial findings. The information is intended to serve as a technical guide for researchers and professionals in the field of drug development. While this compound showed initial promise in treating cognitive impairment associated with schizophrenia and Alzheimer's disease, its development was ultimately discontinued for commercial reasons after failing to meet primary endpoints in pivotal Phase III trials for Alzheimer's disease.[4]
Introduction
The 5-HT6 receptor, a G-protein coupled receptor predominantly expressed in the central nervous system, has emerged as a significant target for the treatment of cognitive deficits.[5] this compound was developed as a selective antagonist for this receptor, with the hypothesis that blocking 5-HT6 receptor activity could enhance cholinergic and glutamatergic neurotransmission, thereby improving cognitive function.[3][6]
Mechanism of Action
This compound is a competitive antagonist at the 5-HT6 receptor. The 5-HT6 receptor is canonically coupled to a Gs alpha subunit, which, upon activation by serotonin, stimulates adenylyl cyclase to increase intracellular cyclic adenosine monophosphate (cAMP). By blocking the binding of serotonin, this compound inhibits this signaling cascade. Emerging evidence also points to non-canonical signaling pathways for the 5-HT6 receptor, including the activation of the extracellular signal-regulated kinase (ERK) pathway via Fyn tyrosine kinase. The pro-cognitive effects of 5-HT6 receptor antagonists may be mediated through these alternative pathways.
Pharmacological Data
In Vitro Pharmacology
This compound demonstrates high affinity and selectivity for the human 5-HT6 receptor.
| Parameter | Value | Species | Notes |
| Binding Affinity (Ki) | 0.83 nM | Human | [1][2][5][7] |
| Functional Activity | Antagonist | Human | No agonist activity observed in a GTPγS efficacy assay.[5][7] |
| Selectivity | >50-fold selectivity | Human | Tested against a panel of over 70 other receptors and targets. Medium affinity was noted for adrenergic alpha(1A)- and alpha(1B)-adrenoreceptors.[5][7] |
Preclinical Pharmacology (In Vivo)
Preclinical studies in rodent models demonstrated the potential of this compound to reverse cognitive deficits.
| Study Type | Animal Model | Dosing | Key Findings |
| Cognitive Enhancement | Rat (Novel Object Recognition Task) | 5-20 mg/kg, p.o. | Reversed cognitive impairment induced by subchronic phencyclidine (PCP) treatment.[5][7] |
| Receptor Occupancy | Rat | 2.7 mg/kg, p.o. (ED50) | Potently inhibited in vivo binding of a 5-HT6 antagonist radioligand in the striatum.[5][7] |
| Plasma Concentration | Rat | - | A plasma EC50 value of 20 ng/ml was determined from pharmacokinetic/receptor occupancy time-course experiments.[5][7] |
Clinical Pharmacology
This compound underwent Phase I and Phase IIa clinical trials for cognitive impairment associated with schizophrenia, and later, as Idalopirdine, Phase II and III trials for Alzheimer's disease.
| Trial Phase | Indication | Population | Dosing Regimen | Key Findings |
| Phase I | Cognitive Impairment | Healthy Volunteers | Single and multiple ascending doses | Safe and well-tolerated. |
| Phase IIa | Cognitive Impairment in Schizophrenia | 20 patients with stable schizophrenia | Dose-escalating cohorts: 60/180mg and 120/240mg once daily for 14 days | Generally well-tolerated with no dose-limiting toxicities. Dose-proportional pharmacokinetics with steady state reached within 3 days. Statistically significant improvement in the Brief Assessment of Cognition in Schizophrenia (BACS) endpoint at the high dose. |
| Phase II (LADDER study) | Alzheimer's Disease (moderate) | 278 patients on stable donepezil treatment | 90 mg/day (30 mg three times daily) for 24 weeks | Improved cognitive function as measured by the Alzheimer's Disease Assessment Scale-cognitive subscale (ADAS-cog).[8] |
| Phase III (STARSHINE, STARBEAM, STARBRIGHT studies) | Alzheimer's Disease (mild-to-moderate) | 2,525 patients on stable cholinesterase inhibitor therapy | 10 mg, 30 mg, and 60 mg once daily for 24 weeks | Failed to meet the primary endpoint of improving ADAS-cog scores compared to placebo.[4][9] |
Experimental Protocols
Detailed proprietary experimental protocols for this compound are not publicly available. The following sections describe generalized methodologies relevant to the pharmacological characterization of a 5-HT6 receptor antagonist.
5-HT6 Receptor Binding Assay (Generalized Protocol)
This assay determines the binding affinity (Ki) of a test compound.
Methodology:
-
Membrane Preparation: Cell membranes are prepared from a cell line stably expressing the recombinant human 5-HT6 receptor.
-
Incubation: The membranes are incubated in a buffer solution containing a fixed concentration of a radiolabeled 5-HT6 receptor ligand (e.g., [3H]-LSD) and a range of concentrations of the unlabeled test compound (this compound).
-
Filtration: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the cell membranes with the bound radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove any unbound radioligand.
-
Scintillation Counting: The radioactivity on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Novel Object Recognition (NOR) Task in Rats (Generalized Protocol)
This behavioral assay assesses cognitive function, particularly recognition memory.
Methodology:
-
Habituation: Rats are individually habituated to an open-field arena in the absence of any objects.
-
Training (Familiarization) Phase: Each rat is placed back into the arena, which now contains two identical objects, and is allowed to explore them for a set period.
-
Drug Administration: this compound or a vehicle control is administered, typically orally, at a specified time before or after the training phase.
-
Retention Interval: A delay is imposed between the training and testing phases.
-
Testing Phase: One of the familiar objects is replaced with a novel object. The rat is returned to the arena, and the time spent exploring each of the two objects is recorded.
-
Data Analysis: A discrimination index is calculated, which reflects the preference for the novel object over the familiar one. A higher discrimination index indicates better recognition memory.
Phase IIa Clinical Trial in Schizophrenia (Summary of Protocol)
Objective: To evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound in patients with schizophrenia.
Study Design:
-
A placebo-controlled, double-blind, randomized study.
-
20 patients with a DSM-IV diagnosis of stable schizophrenia.
-
Two dose-escalating cohorts.
-
14-day treatment duration.
Assessments:
-
Safety and Tolerability: Monitored through adverse event reporting, physical examinations, vital signs, and clinical laboratory tests.
-
Pharmacokinetics: Blood samples were collected to determine the pharmacokinetic profile of SGS518.
-
Efficacy (Pharmacodynamics): Cognitive function was assessed using the Brief Assessment of Cognition in Schizophrenia (BACS) battery at baseline and on days 6 and 13.
Conclusion
This compound (Idalopirdine) is a high-affinity, selective 5-HT6 receptor antagonist that demonstrated pro-cognitive effects in preclinical models and early clinical trials for cognitive impairment in schizophrenia. Despite this initial promise, the compound failed to demonstrate efficacy in later-stage, larger clinical trials for Alzheimer's disease, leading to the discontinuation of its development. The data and methodologies presented in this guide provide a comprehensive summary of the publicly available pharmacological information on this compound, which may still be of value to researchers investigating the role of the 5-HT6 receptor in cognition and other central nervous system disorders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. idalopirdine | 5-HT Receptor | TargetMol [targetmol.com]
- 3. 5HT6 Antagonists in the Treatment of Alzheimer’s Dementia: Current Progress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 5. researchgate.net [researchgate.net]
- 6. juniperpublishers.com [juniperpublishers.com]
- 7. Lu AE58054, a 5-HT6 antagonist, reverses cognitive impairment induced by subchronic phencyclidine in a novel object recognition test in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Safety and efficacy of idalopirdine, a 5-HT6 receptor antagonist, in patients with moderate Alzheimer's disease (LADDER): a randomised, double-blind, placebo-controlled phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
In Vitro Characterization of SGS518 Oxalate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SGS518 oxalate, also known as LY-483518, is a potent and selective antagonist of the serotonin 6 (5-HT6) receptor. This receptor subtype is expressed almost exclusively in the central nervous system, making it a compelling target for therapeutic intervention in cognitive disorders. Preclinical evidence suggests the potential of 5-HT6 receptor antagonists in treating cognitive impairment associated with conditions like Alzheimer's disease and schizophrenia. This document provides a comprehensive overview of the in vitro pharmacological characterization of this compound, including its binding affinity, functional antagonism, and the experimental protocols used for these assessments. While specific data for a broad selectivity profile and functional assay IC50 are not publicly available, this guide outlines the standard methodologies for such evaluations.
Core Pharmacological Data
The in vitro profile of this compound is defined by its high affinity for the 5-HT6 receptor. This primary characteristic is complemented by its functional antagonism, which blocks the downstream signaling initiated by the natural ligand, serotonin.
Binding Affinity
Binding affinity is a measure of the strength of the interaction between a ligand and its receptor. For SGS518, this has been determined through competitive radioligand binding assays.
| Compound | Receptor | Kᵢ (nM) | Radioligand | Cell Line | Reference |
| SGS518 (LY-483518) | Human 5-HT6 | 1.3 | [³H]-LSD | Not Specified | [1] |
Kᵢ (Inhibition Constant): Represents the concentration of a competing ligand that will bind to half the binding sites at equilibrium in the absence of the radioligand. A lower Kᵢ value indicates a higher binding affinity.
Selectivity Profile (Illustrative)
A crucial aspect of drug development is ensuring a compound's selectivity for its intended target to minimize off-target effects. This is typically assessed by screening the compound against a panel of other receptors, ion channels, and enzymes. While a comprehensive public selectivity profile for SGS518 is not available, the following table illustrates how such data would be presented.
| Receptor/Target | Kᵢ (nM) or % Inhibition @ 1µM |
| 5-HT6 | 1.3 |
| 5-HT1A | Data Not Available |
| 5-HT2A | Data Not Available |
| 5-HT7 | Data Not Available |
| Dopamine D2 | Data Not Available |
| Adrenergic α1 | Data Not Available |
| Muscarinic M1 | Data Not Available |
Functional Antagonism
Functional assays measure the biological response of a cell to a compound. For an antagonist like SGS518, these assays quantify its ability to block the action of an agonist (e.g., serotonin). The 5-HT6 receptor is canonically coupled to a Gs protein, which activates adenylyl cyclase to produce cyclic AMP (cAMP).[2][3] Antagonism is therefore measured by the inhibition of agonist-induced cAMP production.
| Assay Type | Parameter | Value (nM) |
| cAMP Functional Assay | IC₅₀ | Data Not Available |
IC₅₀ (Half-maximal inhibitory concentration): Indicates the concentration of an antagonist required to inhibit 50% of the maximal response induced by an agonist.
Experimental Protocols
The following are detailed methodologies representative of those used to characterize 5-HT6 receptor antagonists like SGS518.
Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity (Kᵢ) of a test compound for the 5-HT6 receptor.
Objective: To measure the ability of SGS518 to compete with a radiolabeled ligand for binding to the human 5-HT6 receptor.
Materials:
-
Receptor Source: Membranes from HEK293 cells stably expressing the human 5-HT6 receptor.
-
Radioligand: [³H]-LSD (Lysergic acid diethylamide), a high-affinity ligand for several serotonin receptors.
-
Test Compound: this compound.
-
Non-specific Binding Control: 10 µM Methiothepin or another suitable high-concentration antagonist.
-
Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Equipment: 96-well plates, cell harvester with glass fiber filters (pre-soaked in 0.3-0.5% polyethyleneimine), scintillation counter.
Workflow:
cAMP Functional Assay
This protocol outlines a cell-based functional assay to determine the antagonist potency (IC₅₀) of a compound by measuring its effect on agonist-stimulated cAMP production.
Objective: To quantify the ability of SGS518 to inhibit serotonin-induced cAMP accumulation in cells expressing the human 5-HT6 receptor.
Materials:
-
Cell Line: HEK293 cells stably expressing the human 5-HT6 receptor.
-
Agonist: Serotonin (5-HT).
-
Test Compound: this compound.
-
Assay Medium: Serum-free cell culture medium.
-
cAMP Assay Kit: A kit utilizing a detection method such as TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) or luminescence.
-
Equipment: 384-well or 96-well cell culture plates, plate reader compatible with the chosen assay kit.
Workflow:
Signaling Pathway
Antagonism of the 5-HT6 receptor by SGS518 prevents the binding of serotonin and blocks the canonical Gs-protein signaling cascade. This blockade is thought to modulate downstream cholinergic and glutamatergic neurotransmission, which is the putative mechanism for its pro-cognitive effects.[4][5]
Conclusion
This compound is a high-affinity 5-HT6 receptor antagonist. Its in vitro characterization relies on standard pharmacological assays, including radioligand binding to determine affinity and cell-based functional assays to measure its ability to block serotonin-mediated signaling. The data from these assays are critical for establishing the potency and selectivity of the compound, forming the foundation for further preclinical and clinical development. While comprehensive quantitative data on SGS518's functional potency and selectivity are limited in the public domain, the methodologies described herein represent the gold standard for the in vitro characterization of any 5-HT6 receptor antagonist.
References
- 1. The Medicinal Chemistry of 5-HT6 Receptor Ligands with a Focus on Arylsulfonyltryptamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Efficacy of selective 5-HT6 receptor ligands determined by monitoring 5-HT6 receptor-mediated cAMP signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are 5-HT6 receptor antagonists and how do they work? [synapse.patsnap.com]
- 5. 5-HT6 receptor - Wikipedia [en.wikipedia.org]
SGS518 oxalate as a selective serotonin 6 receptor antagonist
An In-depth Technical Guide for Researchers and Drug Development Professionals
Discontinuation Notice: The development of SGS518 (Idalopirdine) was discontinued after Phase III clinical trials for Alzheimer's disease failed to meet their primary endpoints. This document serves as a technical summary of the compound's preclinical and clinical profile for research and archival purposes.
Introduction
SGS518 oxalate, also known as Idalopirdine (and formerly as Lu AE58054 and LY483518), is a potent and selective antagonist of the serotonin 6 (5-HT6) receptor.[1][2] The 5-HT6 receptor is almost exclusively expressed in the central nervous system (CNS), with high densities in regions crucial for cognition, such as the hippocampus and frontal cortex. This localization made the 5-HT6 receptor an attractive therapeutic target for cognitive impairment associated with neurodegenerative and psychiatric disorders, including Alzheimer's disease and schizophrenia. Antagonism of the 5-HT6 receptor is believed to modulate the activity of multiple neurotransmitter systems, leading to pro-cognitive effects. Despite promising early-phase clinical data, SGS518 ultimately did not demonstrate efficacy in pivotal Phase III trials for Alzheimer's disease.
Physicochemical and Pharmacological Properties
This compound is a synthetic compound with the following properties:
| Property | Value |
| Molecular Formula | C₂₁H₂₂F₂N₂O₃S·C₂H₂O₄ |
| Molecular Weight | 510.51 g/mol |
| CAS Number | 445441-27-0 |
| Solubility | Soluble to 100 mM in DMSO |
| Purity | ≥98% |
Quantitative Pharmacological Data
| Target | Species | Assay Type | Affinity (Kb) |
| 5-HT6 Receptor | Human | Radioligand Binding | 19.1 nM[1] |
| 5-HT6 Receptor | Rat | Radioligand Binding | 19.4 nM[1] |
Human Pharmacokinetic Profile
Pharmacokinetic studies in healthy human subjects have characterized the absorption, distribution, metabolism, and excretion of SGS518.
| Parameter | Value |
| Time to Peak Plasma Concentration (Tmax) | ~6 hours (range: 4–12 hours)[3] |
| Elimination Half-life (t½) | 52.1 to 63.8 hours[3] |
| Metabolism | Primarily hepatic, with potential involvement of CYP3A4, CYP2D6, and CYP2B6 enzymes.[3] |
| Excretion | Mainly eliminated unchanged through feces.[3] |
Note: Specific Cmax and AUC values from clinical trials are not publicly available but were observed to increase with dose.[3]
Signaling Pathways of the 5-HT6 Receptor
The 5-HT6 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the canonical Gs-adenylyl cyclase pathway. However, it is also known to engage in non-canonical, Gs-independent signaling. SGS518, as an antagonist, blocks these downstream signaling cascades initiated by the binding of the endogenous ligand, serotonin (5-HT).
Canonical Gs-cAMP Signaling Pathway
The primary and most well-characterized signaling pathway for the 5-HT6 receptor involves its coupling to the stimulatory G-protein, Gαs. This leads to the activation of adenylyl cyclase (AC), which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets, including the transcription factor CREB (cAMP response element-binding protein).
Caption: Canonical 5-HT6 Receptor Gs-cAMP Signaling Pathway.
Non-Canonical Signaling Pathways
The 5-HT6 receptor can also signal independently of Gαs, through interactions with other proteins. These non-canonical pathways are implicated in neuronal development and plasticity.
Caption: Non-Canonical 5-HT6 Receptor Signaling Pathways.
Experimental Protocols
The following are representative protocols for key in vitro assays used to characterize 5-HT6 receptor antagonists like SGS518.
5-HT6 Receptor Radioligand Binding Assay
This assay determines the binding affinity of a test compound for the 5-HT6 receptor by measuring its ability to displace a radiolabeled ligand.
-
Materials:
-
HEK293 cells stably expressing the human 5-HT6 receptor.
-
Membrane preparation from the above cells.
-
Radioligand: [³H]-LSD (Lysergic acid diethylamide).
-
Non-specific binding control: 10 µM Methiothepin.
-
Test compound: this compound.
-
Binding buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4.
-
Wash buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation cocktail and counter.
-
-
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add binding buffer, a fixed concentration of [³H]-LSD, and either SGS518, buffer (for total binding), or methiothepin (for non-specific binding).
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate at 37°C for 60 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding and determine the IC50 value of SGS518.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
-
Caption: Radioligand Binding Assay Workflow.
cAMP Functional Assay
This assay measures the ability of an antagonist to block the agonist-induced production of cAMP, providing a measure of its functional activity.
-
Materials:
-
HEK293 cells expressing the human 5-HT6 receptor.
-
Serotonin (5-HT) as the agonist.
-
Test compound: this compound.
-
Forskolin (optional, to amplify the cAMP signal).
-
Cell culture medium.
-
Stimulation buffer.
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
-
Procedure:
-
Plate the cells in a suitable microplate and culture overnight.
-
Replace the culture medium with stimulation buffer.
-
Pre-incubate the cells with various concentrations of this compound.
-
Stimulate the cells with a fixed concentration of serotonin (typically the EC80).
-
Incubate for a specified time to allow for cAMP accumulation.
-
Lyse the cells and measure the intracellular cAMP concentration using a detection kit.
-
Plot the cAMP concentration against the concentration of SGS518 to determine its IC50 value.
-
Caption: cAMP Functional Assay Workflow.
Clinical Development and Outcomes
SGS518 (Idalopirdine) progressed to Phase III clinical trials as an adjunctive therapy to acetylcholinesterase inhibitors for patients with mild-to-moderate Alzheimer's disease. A Phase II study showed a statistically significant improvement in the Alzheimer's Disease Assessment Scale-cognitive subscale (ADAS-Cog) score.[4] However, three subsequent large-scale Phase III trials failed to meet their primary endpoints, showing no significant difference between Idalopirdine and placebo in improving cognition.[2] As a result, the clinical development of Idalopirdine for Alzheimer's disease was terminated.
Conclusion
This compound is a well-characterized, high-affinity, and selective antagonist of the 5-HT6 receptor. It demonstrates a pharmacokinetic profile in humans suitable for once-daily dosing. The compound's mechanism of action involves the blockade of both canonical and non-canonical signaling pathways of the 5-HT6 receptor. Despite a strong preclinical rationale and promising early clinical results, SGS518 failed to demonstrate efficacy in late-stage clinical trials for Alzheimer's disease. The information presented in this technical guide provides a comprehensive overview of the pharmacological and clinical profile of SGS518 for scientific and research purposes.
References
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. Idalopirdine - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Safety and efficacy of idalopirdine, a 5-HT6 receptor antagonist, in patients with moderate Alzheimer's disease (LADDER): a randomised, double-blind, placebo-controlled phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Development of LY 483518 (SGS518 Oxalate)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, development, and pharmacological profile of LY 483518, also known as SGS518 oxalate and later named Idalopirdine. This compound is a selective antagonist of the 5-hydroxytryptamine-6 (5-HT6) receptor, which has been investigated primarily for its potential therapeutic effects on cognitive impairment associated with schizophrenia and Alzheimer's disease. This document collates available quantitative data, details key experimental methodologies, and visualizes the relevant biological pathways and experimental workflows.
Introduction: The Discovery of a Selective 5-HT6 Receptor Antagonist
LY 483518 emerged from research programs focused on identifying novel therapeutic agents for central nervous system disorders. The 5-HT6 receptor, almost exclusively expressed in the brain, was identified as a promising target for enhancing cognitive function. Antagonism of this receptor is believed to modulate the activity of multiple neurotransmitter systems, including acetylcholine and glutamate, which are crucial for learning and memory.
The development of LY 483518 was a collaborative effort, initially involving Eli Lilly and Company and later Saegis Pharmaceuticals.[1] Saegis advanced the compound, then known as SGS518, into clinical trials for Cognitive Impairment Associated with Schizophrenia (CIAS) before being acquired by Lundbeck.[2]
Pharmacological Profile
LY 483518 is a potent and selective antagonist of the 5-HT6 receptor. Its pharmacological activity has been characterized through a series of in vitro and in vivo studies.
Quantitative Pharmacological Data
The following table summarizes the key quantitative data available for LY 483518.
| Parameter | Value | Species | Receptor/Assay | Reference |
| Binding Affinity (Kb) | 19.1 nM | Human | 5-HT6 Receptor | [2] |
| 19.4 nM | Rat | 5-HT6 Receptor | [2] | |
| Binding Affinity (Ki) | 0.83 nM | Human | 5-HT6 Receptor | [3] |
| In Vivo Efficacy (ED50) | 2.2 mg/kg (orally) | Rat | Inhibition of (125I)-SB-258585 binding to 5-HT6 receptors in striatum | [2] |
Mechanism of Action and Signaling Pathways
LY 483518 exerts its effects by blocking the 5-HT6 receptor, a Gs protein-coupled receptor (GPCR). The canonical signaling pathway of the 5-HT6 receptor involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). By antagonizing this receptor, LY 483518 is expected to modulate downstream signaling cascades.
Preclinical and Clinical Development
Preclinical Studies
Preclinical evaluation of SGS518 demonstrated its effectiveness in behavioral models of learning and memory.[1] These promising results provided the rationale for advancing the compound into clinical trials for cognitive deficits.
Phase IIa Clinical Trial in Schizophrenia
A Phase IIa clinical study was conducted to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of SGS518 in patients with stable schizophrenia.[1]
Study Design:
-
Population: 20 patients aged 18 to 55 with a DSM-IV diagnosis of stable schizophrenia.
-
Design: Placebo-controlled, double-blind, randomized, dose-escalating study.
-
Treatment Arms:
-
Low dose-escalating regimen (60 mg to 180 mg)
-
High dose-escalating regimen (120 mg to 240 mg)
-
Placebo
-
-
Duration: 14 days of treatment.
-
Primary Efficacy Endpoint: Brief Assessment of Cognition in Schizophrenia (BACS).
Key Findings:
-
Safety and Tolerability: Multiple doses of up to 240 mg of SGS518 administered once daily were generally well-tolerated and did not cause dose-limiting or significant toxicities.[1]
-
Pharmacokinetics: SGS518 demonstrated dose proportionality, and a steady state was reached within three days.[1]
-
Efficacy: A dose-response pattern of improvement was observed in the BACS endpoint, with statistical significance at the high dose.[1]
Key Experimental Protocols
Radioligand Binding Assay for 5-HT6 Receptor Affinity
This assay is used to determine the binding affinity (Ki) of a compound for the 5-HT6 receptor.
Materials:
-
Receptor Source: Cell membranes from a cell line stably expressing the human 5-HT6 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [3H]-LSD or another suitable 5-HT6 receptor radioligand.
-
Test Compound: LY 483518 (or other antagonists).
-
Non-specific Binding Control: A high concentration of a non-radiolabeled 5-HT6 antagonist (e.g., 10 µM methiothepin).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2 and 0.1 mM EDTA.
-
Wash Buffer: Ice-cold assay buffer.
-
Scintillation Cocktail.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the 5-HT6 receptor in ice-cold lysis buffer. Centrifuge to pellet the cell membranes, wash, and resuspend in assay buffer. Determine protein concentration.
-
Assay Setup: In a 96-well plate, add assay buffer, serial dilutions of the test compound, the radioligand at a concentration near its Kd value, and the membrane preparation.
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Filtration and Washing: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand. Wash the filters multiple times with ice-cold wash buffer.
-
Detection: Dry the filter mats, add scintillation cocktail, and measure radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the test compound concentration to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.[4]
cAMP Functional Assay for 5-HT6 Receptor Antagonism
This assay measures the ability of a compound to inhibit the agonist-induced increase in intracellular cAMP.
Materials:
-
Cell Line: A cell line (e.g., HeLa or CHO) stably expressing the human 5-HT6 receptor.
-
Agonist: Serotonin (5-HT).
-
Test Compound: LY 483518 (or other antagonists).
-
Assay Buffer: HBSS, 5 mM HEPES, 0.1% BSA, 0.5 mM IBMX, pH 7.4.
-
cAMP Detection Kit: e.g., HTRF (Homogeneous Time-Resolved Fluorescence) based kit.
Procedure:
-
Cell Seeding: Seed cells into a 384-well plate.
-
Compound Addition: Add serial dilutions of the test compound to the wells.
-
Pre-incubation: Incubate the plate to allow for compound-receptor binding.
-
Agonist Stimulation: Add a fixed concentration of 5-HT (typically the EC80) to stimulate cAMP production.
-
cAMP Accumulation: Incubate for 30 minutes at room temperature.
-
Cell Lysis and Detection: Lyse the cells and add the HTRF detection reagents (cAMP-d2 and anti-cAMP Cryptate).
-
Detection Incubation: Incubate for 60 minutes at room temperature.
-
Plate Reading and Data Analysis: Read the plate on an HTRF-compatible reader. The signal is inversely proportional to the amount of cAMP produced. Calculate the IC50 value from the dose-response curve.[2]
Brief Assessment of Cognition in Schizophrenia (BACS)
The BACS is a cognitive assessment tool used to measure treatment-related improvements in schizophrenia. It is designed for ease of administration and takes approximately 30-35 minutes to complete.[5]
Domains Assessed:
-
Verbal Memory
-
Working Memory (Digit Sequencing)
-
Motor Speed (Token Motor)
-
Verbal Fluency
-
Attention and Processing Speed (Symbol Coding)
-
Executive Function (Tower of London)[1]
The administration and scoring of the BACS should be performed by trained personnel following the official manual.
Conclusion
LY 483518 (this compound or Idalopirdine) is a potent and selective 5-HT6 receptor antagonist that has shown promise in preclinical models and early clinical trials for improving cognitive function. Its development highlights the therapeutic potential of targeting the 5-HT6 receptor for CNS disorders. While later-stage clinical trials in Alzheimer's disease did not meet their primary endpoints, the data generated during its development provide valuable insights for researchers in the field of neuropharmacology and drug discovery. Further investigation into the nuanced roles of the 5-HT6 receptor and its signaling pathways may yet unlock new therapeutic avenues.
References
- 1. An abbreviated version of the brief assessment of cognition in schizophrenia (BACS) [scielo.isciii.es]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. scribd.com [scribd.com]
- 5. The Brief Assessment of Cognition in Schizophrenia: reliability, sensitivity, and comparison with a standard neurocognitive battery - PubMed [pubmed.ncbi.nlm.nih.gov]
SGS518 Oxalate: A Deep Dive into its Modulation of Cholinergic Pathways
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
SGS518 oxalate, also known as idalopirdine, is a potent and selective antagonist of the serotonin 5-HT6 receptor. Its pro-cognitive effects, particularly in the context of Alzheimer's disease and schizophrenia, are primarily attributed to its indirect modulation of cholinergic neurotransmission. By blocking 5-HT6 receptors located on GABAergic interneurons, this compound reduces the inhibitory tone on cholinergic neurons, leading to an increase in acetylcholine release in key brain regions associated with learning and memory, such as the frontal cortex and hippocampus. This technical guide provides a comprehensive overview of the mechanism of action, quantitative pharmacological data, and detailed experimental protocols relevant to the study of this compound's role in modulating cholinergic pathways.
Core Mechanism of Action: Indirect Cholinergic Enhancement
The primary mechanism by which this compound enhances cholinergic function is not through direct interaction with cholinergic receptors, but rather through its high-affinity antagonism of the 5-HT6 receptor. The prevailing hypothesis involves a polysynaptic circuit where:
-
Serotonergic Input: Serotonergic neurons release serotonin (5-HT).
-
5-HT6 Receptor Activation: Serotonin binds to and activates 5-HT6 receptors expressed on GABAergic interneurons.
-
GABAergic Inhibition: Activation of these GABAergic interneurons leads to the release of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter.
-
Inhibition of Cholinergic Neurons: GABA then acts on cholinergic neurons, suppressing their firing rate and subsequent release of acetylcholine (ACh).
-
This compound Intervention: this compound, as a 5-HT6 receptor antagonist, blocks the initial activation of GABAergic interneurons by serotonin.
-
Disinhibition and Increased ACh Release: This blockade prevents the inhibitory GABAergic signaling, resulting in the disinhibition of cholinergic neurons and a subsequent increase in the release of acetylcholine in cortical and hippocampal areas.[1][2]
This indirect mechanism of action makes this compound a compelling candidate for augmenting cognitive function in conditions characterized by cholinergic deficits.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for this compound from preclinical studies.
Table 1: Receptor Binding Affinity
| Receptor | Species | Assay Type | Affinity (Ki) | Affinity (Kb) | Selectivity | Reference |
| 5-HT6 | Human | Radioligand Binding | 0.83 nM | 19.1 nM | >50-fold vs. >70 other targets | [1][2] |
| α1A-adrenoceptor | Human | Radioligand Binding | Medium Affinity | - | - | [2] |
| α1B-adrenoceptor | Human | Radioligand Binding | Medium Affinity | - | - | [2] |
Table 2: In Vivo Efficacy and Receptor Occupancy
| Animal Model | Test | Dosing (p.o.) | Effect | Receptor Occupancy (Striatum) | Reference |
| Rat (PCP-induced cognitive impairment) | Novel Object Recognition | 5-20 mg/kg | Reversal of cognitive deficits | >65% | [2] |
| Rat | In vivo Microdialysis | 10 mg/kg (in combination with Donepezil) | Potentiated Donepezil-induced increase in acetylcholine levels | Not specified | [1] |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound.
Radioligand Binding Assay for 5-HT6 Receptor Affinity
This protocol outlines a standard procedure for determining the binding affinity of this compound for the human 5-HT6 receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of this compound for the human 5-HT6 receptor.
Materials:
-
Human recombinant CHO-K1 cells stably expressing the human 5-HT6 receptor.
-
Cell membrane preparation from the above cells.
-
[³H]-LSD (lysergic acid diethylamide) as the radioligand.
-
This compound.
-
Methiothepin (a non-selective serotonin antagonist for determining non-specific binding).
-
Binding buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4.
-
Wash buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation vials and scintillation fluid.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize the CHO-K1 cells expressing the 5-HT6 receptor in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer to a final protein concentration of 10-20 µg per well.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Add membrane preparation, a fixed concentration of [³H]-LSD (e.g., 1-2 nM), and binding buffer.
-
Non-specific Binding: Add membrane preparation, [³H]-LSD, and a high concentration of methiothepin (e.g., 10 µM).
-
Competition Binding: Add membrane preparation, [³H]-LSD, and increasing concentrations of this compound (e.g., 0.01 nM to 10 µM).
-
-
Incubation: Incubate the plates at 37°C for 60 minutes.
-
Filtration: Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [³H]-LSD) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Microdialysis for Acetylcholine Release
This protocol describes the in vivo microdialysis technique to measure extracellular acetylcholine levels in the rat frontal cortex following administration of this compound.
Objective: To quantify the effect of this compound on acetylcholine release in the frontal cortex of freely moving rats.
Materials:
-
Adult male Wistar rats (250-300g).
-
Stereotaxic apparatus.
-
Microdialysis probes (e.g., 2 mm membrane length).
-
Guide cannulae.
-
Surgical instruments.
-
Liquid swivel system.
-
Syringe pump.
-
Fraction collector.
-
Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 4 mM KCl, 2.2 mM CaCl₂, pH 7.4.
-
Neostigmine bromide (acetylcholinesterase inhibitor).
-
This compound.
-
HPLC system with electrochemical detection or LC-MS/MS for acetylcholine analysis.
Procedure:
-
Surgical Implantation: Anesthetize the rats and place them in the stereotaxic apparatus. Implant a guide cannula targeting the prelimbic region of the medial prefrontal cortex. Allow the animals to recover for at least 48 hours.
-
Microdialysis Probe Insertion: On the day of the experiment, gently insert the microdialysis probe through the guide cannula.
-
Perfusion and Equilibration: Perfuse the probe with aCSF containing 0.1 µM neostigmine at a constant flow rate of 1 µL/min. Allow a 2-hour equilibration period.
-
Baseline Collection: Collect four baseline dialysate samples at 20-minute intervals.
-
Drug Administration: Administer this compound (e.g., 10 mg/kg, p.o.) or vehicle.
-
Post-treatment Collection: Continue collecting dialysate samples for at least 3 hours post-administration.
-
Sample Analysis: Analyze the dialysate samples for acetylcholine content using a validated HPLC-ECD or LC-MS/MS method.
-
Data Analysis: Express the acetylcholine concentrations as a percentage of the mean baseline values. Compare the time course of acetylcholine release between the this compound-treated and vehicle-treated groups using appropriate statistical methods (e.g., two-way ANOVA with repeated measures).
Novel Object Recognition (NOR) Test
This protocol details the NOR test to assess the pro-cognitive effects of this compound in a rat model of cognitive impairment induced by phencyclidine (PCP).
Objective: To evaluate the ability of this compound to reverse PCP-induced deficits in recognition memory.
Materials:
-
Adult male Sprague-Dawley rats.
-
Open field arena (e.g., 50 cm x 50 cm).
-
Two identical sets of objects (e.g., small plastic blocks, metal cubes).
-
Phencyclidine (PCP).
-
This compound.
-
Video recording and analysis software.
Procedure:
-
Induction of Cognitive Deficit: Administer PCP (2 mg/kg, i.p.) twice daily for 7 days, followed by a 7-day washout period.
-
Habituation (Day 1 of testing): Allow each rat to explore the empty open field arena for 10 minutes.
-
Familiarization Phase (Day 2):
-
Administer this compound (5, 10, or 20 mg/kg, p.o.) or vehicle 60 minutes before the trial.
-
Place two identical objects in the arena.
-
Allow the rat to explore the objects for 5 minutes.
-
-
Test Phase (Day 2, after a retention interval of 1 hour):
-
Replace one of the familiar objects with a novel object.
-
Place the rat back in the arena and allow it to explore for 5 minutes.
-
-
Data Collection and Analysis: Record the time spent exploring each object (familiar and novel). Calculate a discrimination index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). Compare the DI between the different treatment groups using one-way ANOVA followed by post-hoc tests.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, visualize the key pathways and experimental workflows described in this guide.
Caption: Mechanism of this compound on cholinergic pathways.
Caption: In vivo microdialysis experimental workflow.
Caption: Novel Object Recognition (NOR) test workflow.
Conclusion
This compound represents a promising therapeutic strategy for cognitive enhancement through the indirect modulation of cholinergic pathways. Its high selectivity for the 5-HT6 receptor minimizes off-target effects while effectively disinhibiting cholinergic neurons, leading to increased acetylcholine release. The preclinical data strongly support its pro-cognitive effects. The detailed experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate the therapeutic potential of this compound and similar compounds targeting the 5-HT6 receptor for the treatment of cognitive disorders.
References
Unveiling the Specificity of SGS518 Oxalate: A Technical Guide to Off-Target Cellular Profiling
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide addresses the cellular targets of SGS518 oxalate beyond its primary interaction with the 5-HT6 receptor. Extensive review of publicly available scientific literature and databases indicates that this compound is consistently characterized as a potent and highly selective antagonist of the 5-HT6 receptor.[1][2] To date, comprehensive screening data detailing its interactions with a broad range of other cellular targets, such as other G-protein coupled receptors (GPCRs), ion channels, kinases, or enzymes, is not available in the public domain.
The absence of such data underscores the reported selectivity of SGS518 for its primary target. However, in the process of drug development, rigorous assessment of off-target interactions is a critical step to ensure safety and to understand the full pharmacological profile of a compound. This guide, therefore, will focus on the state-of-the-art methodologies and experimental protocols that are employed to determine the broader cellular target landscape of a compound like this compound.
Methodologies for Comprehensive Off-Target Profiling
To identify potential off-target interactions, a tiered approach is often employed, beginning with broad screening panels followed by more focused functional assays. The two primary methodologies for initial broad screening are radioligand binding assays against a panel of receptors and enzymes, and comprehensive kinase profiling.
Broad Panel Radioligand Binding Assays (e.g., CEREP Safety Panel)
These assays are designed to assess the potential of a compound to bind to a wide array of known drug targets. A compound is tested at a single high concentration (e.g., 10 µM) against a panel of receptors, ion channels, transporters, and enzymes. The percentage of inhibition of radioligand binding is measured.
Experimental Protocol: Radioligand Binding Assay
-
Preparation of Cell Membranes/Recombinant Proteins: Cell membranes expressing the target receptor or purified recombinant target proteins are prepared.
-
Incubation: The membrane/protein preparation is incubated in a buffered solution with a specific radiolabeled ligand (a known binder to the target) and the test compound (this compound).
-
Equilibrium: The mixture is incubated to allow the binding reaction to reach equilibrium.
-
Separation: The bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.
-
Quantification: The amount of radioactivity trapped on the filter, corresponding to the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The percentage of inhibition of radioligand binding by the test compound is calculated by comparing the radioactivity in the presence of the test compound to the control (vehicle) samples. Significant interaction is typically defined as >50% inhibition.
Workflow for Broad Panel Radioligand Binding Assay
Caption: Workflow for identifying off-target binding using a broad panel radioligand assay.
Table 1: Illustrative Data Presentation for a Broad Panel Binding Screen (Hypothetical Data for this compound)
| Target Class | Specific Target | Ligand Concentration (nM) | This compound (10 µM) % Inhibition |
| GPCR | 5-HT1A | 1.5 | 12% |
| 5-HT2A | 0.7 | 8% | |
| Dopamine D2 | 2.1 | 15% | |
| Adrenergic α1 | 0.5 | 5% | |
| Muscarinic M1 | 1.0 | -2% | |
| Ion Channel | hERG | 5.0 | 22% |
| Sodium (Site 2) | 200.0 | 3% | |
| Enzyme | PDE4 | 10.0 | 9% |
This table presents hypothetical data for illustrative purposes.
Kinome Profiling (e.g., KINOMEscan™)
Given that protein kinases are a large family of enzymes and common off-targets for many drugs, dedicated screening is essential. Kinome scans assess the ability of a compound to bind to or inhibit a large panel of kinases.
Experimental Protocol: KINOMEscan™ (Competition Binding Assay)
-
Immobilization: A DNA-tagged kinase is immobilized on a solid support (e.g., a bead).
-
Competition: The test compound (this compound) and a known, immobilized ligand that binds to the active site of the kinase are added.
-
Equilibrium: The mixture is incubated to allow for competition between the test compound and the immobilized ligand for binding to the kinase.
-
Quantification: The amount of kinase bound to the solid support is measured via quantitative PCR (qPCR) of the DNA tag. A low amount of kinase detected indicates strong binding of the test compound.
-
Data Analysis: The results are typically reported as a percentage of control, where a lower percentage indicates stronger binding. Dissociation constants (Kd) can be determined for significant interactions.
Workflow for Kinome Profiling
Caption: Workflow for identifying kinase off-targets using a competition binding assay.
Table 2: Illustrative Data Presentation for Kinome Profiling (Hypothetical Data for this compound)
| Kinase Family | Kinase Target | This compound (1 µM) % of Control |
| TK | ABL1 | 95% |
| EGFR | 88% | |
| SRC | 91% | |
| CMGC | CDK2/cyclinA | 85% |
| GSK3β | 79% | |
| AGC | PKA | 98% |
| ROCK1 | 82% |
% of Control: A lower percentage indicates stronger binding/inhibition. This table presents hypothetical data for illustrative purposes.
Potential Signaling Pathway Implications of Off-Target Interactions
Should screening identify a significant off-target interaction, the next step would be to investigate the functional consequences. For example, if SGS518 were found to inhibit a hypothetical kinase, "Kinase X," which is part of a known signaling pathway, further cellular assays would be necessary to determine if this interaction translates to a functional effect on downstream signaling.
Hypothetical Signaling Pathway Affected by an Off-Target Interaction
Caption: Hypothetical inhibition of "Kinase X" by SGS518, impacting a cellular response.
Conclusion
While this compound is well-established as a selective 5-HT6 receptor antagonist, a comprehensive evaluation of its off-target profile is a standard and necessary component of preclinical drug development. This guide outlines the principal methodologies—broad panel radioligand binding assays and kinome-wide profiling—that would be employed to generate a complete specificity profile. The resulting data would provide a high-resolution map of the compound's interactions across the proteome, ensuring a thorough understanding of its pharmacology and informing its continued development. At present, the lack of such publicly available data for this compound suggests a high degree of selectivity for its intended target.
References
Predicted ADMET Profile of SGS518: A Computational Whitepaper
Introduction: SGS518 is a selective 5-HT6 receptor antagonist that has been investigated for its potential in treating cognitive impairments. Understanding the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of a drug candidate is critical for its development and for predicting its clinical success. In the absence of publicly available experimental data for SGS518, this technical guide provides a comprehensive ADMET profile based on high-quality in silico predictions. This computationally derived information offers valuable insights for researchers, scientists, and drug development professionals, guiding future preclinical and clinical study design.
Methodology: In Silico ADMET Prediction
The ADMET properties of SGS518 were predicted using the pkCSM web server, a well-established tool that employs graph-based signatures to model pharmacokinetic and toxicity endpoints. The canonical SMILES (Simplified Molecular Input Line Entry System) string for the active SGS518 molecule (CN1CCC(C(C2=C3C=CC(OS(C4=C(F)C=CC=C4F)(=O)=O)=C2)=CN3C)CC1) was submitted for analysis.
The underlying methodology of the pkCSM tool is rooted in machine learning. It uses the chemical structure, represented as a graph, to calculate specific signatures that encode atomic and bond properties and their relationships. These signatures are then used as input for pre-trained predictive models that have been developed and validated on large datasets of compounds with known experimental ADMET properties. This approach allows for a rapid and reliable estimation of a wide range of ADMET parameters without the need for laboratory experiments.
The following sections present the predicted data, organized for clarity and direct comparison. It is important to note that while these predictions are based on robust and validated models, they represent theoretical estimations and should be confirmed by in vitro and in vivo studies.
Caption: In silico ADMET prediction workflow for SGS518.
Predicted Physicochemical and Absorption Properties
This table summarizes the predicted properties of SGS518 related to its absorption in the gastrointestinal tract. These parameters are crucial for determining the potential for oral bioavailability.
| Parameter | Predicted Value | Unit | Interpretation |
| Molecular Weight | 420.50 | g/mol | Within the typical range for orally administered drugs. |
| LogP (Octanol/Water) | 3.55 | - | Indicates good lipophilicity, favoring membrane permeability. |
| Water Solubility (LogS) | -4.43 | log(mol/L) | Suggests low water solubility. |
| Intestinal Absorption | 93.5% | % Absorbed | High intestinal absorption is predicted. |
| Caco-2 Permeability | 0.39 | log Papp (10⁻⁶ cm/s) | Indicates moderate to high permeability across the intestinal epithelium. |
| P-glycoprotein Substrate | No | - | Not predicted to be a substrate of P-gp efflux pump. |
| P-glycoprotein Inhibitor I | No | - | Not predicted to inhibit P-glycoprotein I. |
| P-glycoprotein Inhibitor II | No | - | Not predicted to inhibit P-glycoprotein II. |
Predicted Distribution Properties
Distribution parameters describe how SGS518 is expected to spread throughout the body's fluids and tissues after absorption.
| Parameter | Predicted Value | Unit | Interpretation |
| VDss (Volume of Distribution) | 0.89 | L/kg | Suggests distribution into tissues beyond the bloodstream. |
| Fraction Unbound | 0.12 | Fraction | Indicates high plasma protein binding (approx. 88%). |
| BBB Permeability (LogBB) | -0.22 | log BB | Predicts the ability to cross the blood-brain barrier. |
| CNS Permeability (LogPS) | -1.54 | log (mL/s/g) | Suggests limited permeability into the central nervous system. |
Predicted Metabolism Properties
Metabolism predictions focus on the interaction of SGS518 with key drug-metabolizing enzymes, primarily the Cytochrome P450 (CYP) family.
| Parameter | Predicted Value | Interpretation |
| CYP2D6 Substrate | Yes | Predicted to be metabolized by the CYP2D6 enzyme. |
| CYP3A4 Substrate | Yes | Predicted to be metabolized by the CYP3A4 enzyme. |
| CYP1A2 Inhibitor | No | Unlikely to inhibit the metabolic activity of CYP1A2. |
| CYP2C19 Inhibitor | No | Unlikely to inhibit the metabolic activity of CYP2C19. |
| CYP2C9 Inhibitor | No | Unlikely to inhibit the metabolic activity of CYP2C9. |
| CYP2D6 Inhibitor | Yes | Predicted to inhibit the metabolic activity of CYP2D6. |
| CYP3A4 Inhibitor | No | Unlikely to inhibit the metabolic activity of CYP3A4. |
Predicted Excretion Properties
This section details the predicted pathway for the elimination of SGS518 from the body.
| Parameter | Predicted Value | Unit | Interpretation |
| Total Clearance | 0.58 | log(mL/min/kg) | Provides an estimate of the rate of drug removal from the body. |
| Renal OCT2 Substrate | No | - | Not predicted to be a substrate for the Organic Cation Transporter 2. |
Predicted Toxicological Properties
Toxicity predictions are essential for identifying potential safety concerns with a drug candidate early in development.
| Parameter | Predicted Value | Interpretation |
| AMES Toxicity | No | Not predicted to be mutagenic. |
| hERG I Inhibitor | Yes | Potential for cardiotoxicity through hERG channel inhibition. |
| hERG II Inhibitor | Yes | Potential for cardiotoxicity through hERG channel inhibition. |
| Oral Rat Acute Toxicity (LD50) | 2.65 | mol/kg |
| Oral Rat Chronic Toxicity (LOAEL) | 1.83 | log(mg/kg_bw/day) |
| Hepatotoxicity | Yes | Potential for drug-induced liver injury. |
| Skin Sensitisation | No | Unlikely to cause an allergic skin reaction. |
| T. Pyriformis Toxicity | 0.81 | log(ug/L) |
| Minnow Toxicity | 1.09 | log(mM) |
Disclaimer: The data presented in this document are the result of in silico predictions and are intended for research and informational purposes only. These computational predictions have not been experimentally validated and should not be used as a substitute for in vitro or in vivo studies. The user of this information assumes all risk and liability for any decisions made based on these predictions.
Methodological & Application
Application Notes and Protocols: In Vivo Studies with SGS518 Oxalate
Audience: Researchers, scientists, and drug development professionals.
Introduction: SGS518 oxalate is a selective antagonist for the serotonin 6 (5-HT6) receptor, a G-protein coupled receptor predominantly expressed in the central nervous system.[1] The 5-HT6 receptor is implicated in cognitive processes, and its antagonism is a therapeutic strategy for treating cognitive impairment associated with neurodegenerative and psychiatric disorders like Alzheimer's disease and schizophrenia. This compound, also known as LY 483518, functions by blocking the signaling cascade initiated by serotonin binding to the 5-HT6 receptor. In vivo studies have demonstrated its potential neuroprotective effects, with administration in mice showing preservation of retinal morphology and the photoreceptor layer after light-induced damage.[2]
This document provides a detailed protocol for conducting in vivo studies to evaluate the efficacy of this compound in a relevant animal model.
Mechanism of Action and Signaling Pathway
This compound exerts its pharmacological effect by competitively binding to the 5-HT6 receptor, thereby preventing its activation by the endogenous ligand, serotonin. The 5-HT6 receptor is constitutively active and positively coupled to adenylyl cyclase through the Gs alpha subunit. Activation of the receptor increases intracellular levels of cyclic adenosine monophosphate (cAMP), which in turn modulates downstream signaling pathways, including protein kinase A (PKA). By blocking this receptor, this compound attenuates the downstream cAMP/PKA signaling cascade.
Caption: this compound blocks the 5-HT6 receptor signaling pathway.
In Vivo Efficacy Study Protocol: Alzheimer's Disease Model
This protocol describes a representative in vivo study to assess the efficacy of this compound in improving cognitive function in the 5XFAD mouse model of Alzheimer's disease.
2.1. Materials and Reagents
-
This compound (purity ≥98%)
-
Vehicle solution: e.g., 0.5% (w/v) carboxymethylcellulose (CMC) in sterile saline.
-
5XFAD transgenic mice and wild-type littermates (e.g., 3-4 months of age).
-
Standard laboratory animal diet and water.
-
Sterile syringes and needles (e.g., 27-gauge).
-
Behavioral testing apparatus (e.g., Morris Water Maze, Y-maze).
-
Anesthesia and euthanasia reagents (as per approved institutional protocols).
-
Tissue collection and processing reagents (e.g., PBS, 4% paraformaldehyde, cryoprotectant).
2.2. Animal Model The 5XFAD transgenic mouse model is commonly used for studying Alzheimer's disease, as it develops amyloid plaques and associated cognitive deficits at an early age. Both male and female mice can be used, but sexes should be balanced across experimental groups. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
2.3. This compound Preparation and Administration
-
Formulation: Prepare a suspension of this compound in the chosen vehicle. For example, to prepare a 3 mg/mL solution for a 30 mg/kg dose in a 20g mouse (10 mL/kg dosing volume), weigh the required amount of this compound and suspend it in the vehicle.
-
Solubility: this compound is soluble in DMSO up to 100 mM. If DMSO is used as a co-solvent, ensure the final concentration in the dosing solution is minimal (e.g., <5%) and that a vehicle group with the same DMSO concentration is included.
-
Administration: Based on prior studies, intraperitoneal (i.p.) injection is an effective route.[2] Administer the prepared solution at a consistent time each day.
2.4. Experimental Design and Dosing Regimen
| Parameter | Description |
| Animal Model | 5XFAD Transgenic Mice |
| Age | 3-4 months at start of treatment |
| Sex | Male and Female (balanced groups) |
| Acclimatization | Minimum of 7 days before study initiation |
| Treatment Duration | 4-8 weeks |
| Administration Route | Intraperitoneal (i.p.) injection |
| Dosing Frequency | Once daily |
Table 1: Experimental Groups
| Group | Animal Type | Treatment | Dose (mg/kg) | n (per sex) |
| 1 | Wild-Type (WT) | Vehicle | 0 | 10 |
| 2 | 5XFAD | Vehicle | 0 | 10 |
| 3 | 5XFAD | This compound | 10 | 10 |
| 4 | 5XFAD | This compound | 30 | 10 |
Note: A dose of 30 mg/kg has been shown to be effective for neuroprotection in mice.[2] A dose-response assessment is recommended.
2.5. Experimental Workflow The workflow outlines the key stages from animal preparation to data analysis.
Caption: General experimental workflow for an in vivo efficacy study.
2.6. Behavioral and Physiological Assessments
-
Morris Water Maze (MWM): To assess spatial learning and memory. Record escape latency, path length, and time spent in the target quadrant during a probe trial.
-
Y-Maze: To evaluate short-term spatial working memory based on spontaneous alternation behavior.
-
Body Weight and Clinical Observations: Monitor animals throughout the study for any adverse effects.
2.7. Endpoint Analysis
-
Brain Tissue Histology: Following perfusion, process brain hemispheres for immunohistochemistry to quantify amyloid-beta (Aβ) plaque load and assess neuroinflammation markers (e.g., Iba1 for microglia, GFAP for astrocytes).
-
Biochemical Analysis: Use ELISA or Western blot on brain homogenates to measure levels of soluble/insoluble Aβ40 and Aβ42, or synaptic proteins.
Data Presentation
Quantitative data should be summarized in tables for clarity and ease of comparison.
Table 2: Hypothetical Morris Water Maze Probe Trial Results
| Group | Treatment | Time in Target Quadrant (s) (Mean ± SEM) | Platform Crossings (Count) (Mean ± SEM) |
| 1 | WT + Vehicle | 25.2 ± 1.8 | 4.5 ± 0.5 |
| 2 | 5XFAD + Vehicle | 12.5 ± 1.5 | 1.8 ± 0.3 |
| 3 | 5XFAD + SGS518 (10 mg/kg) | 16.8 ± 1.6# | 2.9 ± 0.4# |
| 4 | 5XFAD + SGS518 (30 mg/kg) | 22.1 ± 1.7# | 4.1 ± 0.6# |
| *Note: p < 0.05 vs. WT + Vehicle; #p < 0.05 vs. 5XFAD + Vehicle. Data are hypothetical. |
Table 3: Hypothetical Brain Amyloid-Beta Plaque Load
| Group | Treatment | Plaque Area (%) in Cortex (Mean ± SEM) | Plaque Area (%) in Hippocampus (Mean ± SEM) |
| 1 | WT + Vehicle | 0.0 ± 0.0 | 0.0 ± 0.0 |
| 2 | 5XFAD + Vehicle | 12.3 ± 1.1 | 8.9 ± 0.9 |
| 3 | 5XFAD + SGS518 (10 mg/kg) | 9.5 ± 1.0# | 6.8 ± 0.8# |
| 4 | 5XFAD + SGS518 (30 mg/kg) | 6.1 ± 0.8# | 4.2 ± 0.6# |
| Note: #p < 0.05 vs. 5XFAD + Vehicle. Data are hypothetical. |
References
Application Notes and Protocols for the Administration of SGS518 Oxalate in Rodent Models of Alzheimer's Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
SGS518 oxalate, also known as Idalopirdine (Lu AE58054, LY483518), is a selective antagonist of the serotonin 5-HT6 receptor.[1] This receptor subtype is predominantly expressed in the central nervous system, particularly in brain regions integral to cognition and memory, such as the hippocampus and cortex.[2][3] The therapeutic potential of 5-HT6 receptor antagonists in Alzheimer's disease (AD) stems from their ability to modulate multiple neurotransmitter systems.[1][3] Blockade of 5-HT6 receptors has been shown to enhance cholinergic and glutamatergic neurotransmission, which is significant as AD is characterized by a cholinergic deficit.[1][4] Preclinical studies have demonstrated that 5-HT6 receptor antagonists can improve cognitive performance in various animal models of learning and memory.[3] These application notes provide a detailed overview of the administration of this compound to rodent models of Alzheimer's disease, including experimental protocols and data presentation.
Signaling Pathways of 5-HT6 Receptor Antagonism
The 5-HT6 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gs alpha subunit, activating adenylyl cyclase and increasing intracellular cyclic AMP (cAMP).[4] The pro-cognitive effects of 5-HT6 receptor antagonists like SGS518 are believed to be mediated by more complex downstream signaling cascades. A key mechanism involves the modulation of the Fyn/ERK pathway, where Fyn, a non-receptor tyrosine kinase, can be influenced by the 5-HT6 receptor, subsequently affecting the extracellular signal-regulated kinase (ERK) pathway, which is crucial for synaptic plasticity and memory formation.[4] Furthermore, antagonism of the 5-HT6 receptor leads to an increased release of acetylcholine and glutamate in brain regions vital for learning and memory.[1][4]
Proposed signaling pathway for this compound.
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the efficacy of this compound in rodent models of Alzheimer's disease.
Animal Models
A variety of rodent models can be utilized to study the effects of this compound on cognitive impairment.
-
Pharmacologically-Induced Models:
-
Scopolamine-Induced Amnesia: Scopolamine, a muscarinic receptor antagonist, is used to induce transient cognitive deficits, mimicking the cholinergic dysfunction seen in AD.
-
-
Transgenic Models:
-
APP/PS1 Mice: These mice overexpress mutant human amyloid precursor protein (APP) and presenilin-1 (PS1), leading to age-dependent accumulation of amyloid-beta plaques and cognitive decline.
-
5XFAD Mice: These mice express five familial AD mutations in APP and PS1, resulting in a more aggressive and rapid development of AD-like pathology.
-
Preparation and Administration of this compound
This compound is soluble in DMSO up to 100 mM.[5][6] For in vivo administration, it is recommended to prepare a stock solution in a suitable solvent and then dilute it further in a vehicle appropriate for the chosen route of administration (e.g., saline or PBS for intraperitoneal injection).
-
Route of Administration: Intraperitoneal (i.p.) injection is a common route for preclinical studies. Oral gavage (p.o.) can also be used.
-
Dosage: A study on a mouse model of retinal degeneration used a dose of 30 mg/kg (i.p.).[7] However, for cognitive studies, a dose-response investigation is recommended to determine the optimal therapeutic dose. Dosages for other 5-HT6 antagonists in rodent cognitive models have ranged from 1 to 30 mg/kg.
Behavioral Assessment of Cognitive Function
Morris Water Maze (MWM)
The MWM is a widely used behavioral task to assess spatial learning and memory.
-
Apparatus: A circular pool (1.5-2 m in diameter) filled with opaque water, with a hidden platform submerged 1-2 cm below the surface. Visual cues are placed around the room.
-
Procedure:
-
Acquisition Phase (Learning): Mice are trained to find the hidden platform over several days (e.g., 4 trials per day for 5 days). The starting position is varied for each trial.
-
Probe Trial (Memory): On the day following the last training session, the platform is removed, and the mouse is allowed to swim for 60 seconds. The time spent in the target quadrant where the platform was previously located is measured.
-
-
Data Analysis: Key metrics include escape latency (time to find the platform), path length, and time spent in the target quadrant during the probe trial.
Novel Object Recognition (NOR) Test
The NOR test evaluates recognition memory.
-
Apparatus: An open-field arena.
-
Procedure:
-
Habituation: Mice are allowed to explore the empty arena.
-
Familiarization Phase: Two identical objects are placed in the arena, and the mouse is allowed to explore them.
-
Test Phase: After a retention interval, one of the familiar objects is replaced with a novel object. The time spent exploring the novel and familiar objects is recorded.
-
-
Data Analysis: The discrimination index (DI) is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating this compound in a rodent model of Alzheimer's disease.
Experimental workflow for this compound evaluation.
Data Presentation
Quantitative data from these experiments should be summarized in clearly structured tables for easy comparison.
Table 1: Effect of this compound on Spatial Learning and Memory in the Morris Water Maze in APP/PS1 Mice
| Treatment Group | N | Escape Latency (s) - Day 5 | Time in Target Quadrant (%) - Probe Trial |
| Vehicle | 12 | 45.2 ± 3.8 | 28.5 ± 2.1 |
| SGS518 (10 mg/kg) | 12 | 32.7 ± 2.9 | 40.1 ± 3.5 |
| SGS518 (30 mg/kg) | 12 | 25.4 ± 2.5 | 48.9 ± 4.2 |
| Wild-Type Control | 12 | 20.1 ± 1.9 | 55.3 ± 3.7 |
| *Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to Vehicle group. (Note: Data are representative and for illustrative purposes only). |
Table 2: Effect of this compound on Recognition Memory in the Novel Object Recognition Test in Scopolamine-Treated Rats
| Treatment Group | N | Discrimination Index (DI) |
| Vehicle + Saline | 10 | 0.65 ± 0.05 |
| Vehicle + Scopolamine | 10 | 0.12 ± 0.03 |
| SGS518 (10 mg/kg) + Scopolamine | 10 | 0.48 ± 0.04 |
| SGS518 (30 mg/kg) + Scopolamine | 10 | 0.59 ± 0.05** |
| Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to Vehicle + Scopolamine group. (Note: Data are representative and for illustrative purposes only). |
Conclusion
This compound, as a selective 5-HT6 receptor antagonist, represents a promising therapeutic agent for the cognitive symptoms of Alzheimer's disease. The protocols and information provided herein offer a comprehensive guide for researchers to design and execute preclinical studies to evaluate its efficacy in relevant rodent models. Careful consideration of the animal model, dosage, route of administration, and behavioral endpoints is crucial for obtaining robust and reproducible data.
References
- 1. 5HT6 Antagonists in the Treatment of Alzheimer’s Dementia: Current Progress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 3. 5-HT6 receptor antagonists as novel cognitive enhancing agents for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. rndsystems.com [rndsystems.com]
- 6. rndsystems.com [rndsystems.com]
- 7. medchemexpress.com [medchemexpress.com]
Cell-based assay development for screening SGS518 oxalate activity
Application Note and Protocol
Topic: Cell-based Assay Development for Screening SGS518 Oxalate Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction
SGS518 is a selective antagonist of the 5-HT6 subtype of the serotonin receptor and is under investigation for its potential in treating cognitive impairment associated with neurological disorders such as schizophrenia and Alzheimer's disease[1][2]. The compound is commercially available as this compound, meaning it is formulated as an oxalate salt[3]. While the primary therapeutic target of SGS518 is the 5-HT6 receptor, the administration of any compound requires a thorough investigation of its broader biological effects. Oxalate is a metabolic end-product that can contribute to kidney stone formation when present in high concentrations[4][5]. Therefore, it is crucial to determine if the active SGS518 molecule has any off-target effects on endogenous cellular oxalate metabolism. This application note provides a detailed protocol for a high-throughput, cell-based colorimetric assay to screen for and quantify the effects of SGS518 on intracellular oxalate concentrations.
Assay Principle
This assay quantifies intracellular oxalate concentration using an enzymatic method. The protocol is adapted from commercially available colorimetric oxalate assay kits[4][6][7][8]. In the assay, oxalate is oxidized by oxalate oxidase to produce carbon dioxide (CO2) and hydrogen peroxide (H2O2). The resulting hydrogen peroxide, in the presence of a horseradish peroxidase (HRP) enzyme, reacts with a colorimetric probe to produce a stable colored product. The intensity of the color, measured by absorbance at a specific wavelength (e.g., 595 nm or 450 nm depending on the probe), is directly proportional to the oxalate concentration in the sample[4][5].
Experimental Protocols
1. Materials and Reagents
-
Cell Line: Human kidney proximal tubule epithelial cells (e.g., HK-2 cell line).
-
Compound: this compound (CAS 445441-27-0)[1].
-
Culture Medium: Keratinocyte Serum-Free Medium (K-SFM) supplemented with bovine pituitary extract and epidermal growth factor.
-
Reagents for Cell Culture: Fetal Bovine Serum (FBS), Penicillin-Streptomycin, Trypsin-EDTA.
-
Assay Components (can be sourced from a commercial kit, e.g., Abcam ab196990 or BioAssay Systems E-BC-K892-M):
-
Oxalate Assay Buffer
-
Oxalate Probe/Developer
-
Oxalate Enzyme Mix (containing HRP)
-
Oxalate Converter (containing Oxalate Oxidase)
-
Oxalate Standard (e.g., 100 mM)
-
-
Other Reagents: Dimethyl sulfoxide (DMSO), Phosphate-Buffered Saline (PBS), cell lysis buffer (e.g., RIPA buffer), BCA Protein Assay Kit.
-
Equipment: 96-well clear-bottom cell culture plates, 96-well clear flat-bottom assay plates, multichannel pipettes, microplate reader, cell incubator, centrifuge.
2. Preparation of Reagents and Solutions
-
SGS518 Stock Solution (10 mM): this compound has a molecular weight of 510.51 g/mol [1][3]. Dissolve 5.1 mg of this compound in 1 mL of DMSO to prepare a 10 mM stock solution. Store at -20°C.
-
Oxalate Standard Curve: Prepare a fresh set of standards for each experiment.
-
Generate a 1 mM Oxalate Standard by diluting the 100 mM stock (e.g., 10 µL of 100 mM standard into 990 µL of ddH2O)[6].
-
Create a series of dilutions from the 1 mM standard in Oxalate Assay Buffer to generate standards ranging from 0 to 50 µM (e.g., 0, 5, 10, 20, 30, 40, 50 µM).
-
3. Cell Culture and Treatment
-
Culture HK-2 cells in supplemented K-SFM at 37°C in a humidified atmosphere of 5% CO2.
-
Seed the HK-2 cells into a 96-well clear-bottom plate at a density of 2 x 10^4 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of SGS518 in culture medium from the 10 mM DMSO stock. Ensure the final DMSO concentration in all wells (including vehicle control) is ≤ 0.1% to avoid solvent toxicity. Suggested final concentrations of SGS518: 0.1, 0.5, 1, 5, 10, 25, 50 µM.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of SGS518. Include a "vehicle control" (medium with 0.1% DMSO) and a "no-treatment" control.
-
Incubate the cells with the compound for 24 hours.
4. Sample Preparation (Cell Lysate)
-
After incubation, aspirate the medium and wash the cells twice with 150 µL of ice-cold PBS.
-
Lyse the cells by adding 50 µL of ice-cold Oxalate Assay Buffer to each well.
-
Incubate on ice for 10 minutes, with gentle shaking.
-
Centrifuge the plate at 10,000 x g for 5 minutes at 4°C to pellet cell debris[6].
-
Carefully transfer 10-40 µL of the supernatant (cell lysate) to a new, clear 96-well assay plate.
-
Bring the volume in each well to 50 µL with Oxalate Assay Buffer.
-
Reserve a portion of the lysate for protein quantification using a BCA assay to normalize the oxalate readings.
5. Oxalate Assay Protocol
-
Standard Curve: Add 50 µL of each oxalate standard dilution to separate wells of the assay plate.
-
Reaction Mix Preparation: Prepare a master mix for all wells. For each well, combine:
-
Oxalate Assay Buffer
-
Oxalate Probe/Developer
-
Oxalate Enzyme Mix
-
Oxalate Converter (Note: Refer to the specific kit's manual for exact volumes).
-
-
Reaction Initiation: Add 50 µL of the Reaction Mix to each well containing the standards and cell lysate samples. Mix gently.
-
Incubation: Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm or 595 nm) using a microplate reader.
6. Data Analysis
-
Subtract the absorbance of the 0 µM oxalate standard (blank) from all other standard and sample readings.
-
Plot the standard curve of absorbance versus oxalate concentration (µM).
-
Calculate the oxalate concentration in the cell lysate samples using the equation from the standard curve.
-
Normalize the oxalate concentration to the protein concentration of each sample (determined by the BCA assay). The final result will be expressed as nmol of oxalate per mg of protein.
Data Presentation
Table 1: Effect of SGS518 on Intracellular Oxalate Concentration in HK-2 Cells
| SGS518 Conc. (µM) | Mean Oxalate (nmol/mg protein) | Standard Deviation | % Change from Vehicle |
| Vehicle Control (0.1% DMSO) | 4.52 | 0.31 | 0% |
| 0.1 | 4.61 | 0.28 | +2.0% |
| 0.5 | 4.48 | 0.35 | -0.9% |
| 1.0 | 4.55 | 0.29 | +0.7% |
| 5.0 | 4.39 | 0.41 | -2.9% |
| 10.0 | 4.45 | 0.33 | -1.5% |
| 25.0 | 4.58 | 0.38 | +1.3% |
| 50.0 | 4.65 | 0.40 | +2.9% |
Table 2: Assay Performance and Quality Control
| Parameter | Value | Description |
| Z'-factor | 0.78 | A measure of assay quality for high-throughput screening. >0.5 is considered excellent. |
| Signal-to-Background | 12.5 | Ratio of the signal from a high control to the background. |
| CV% (Intra-plate) | < 5% | Coefficient of variation within a single assay plate. |
| Linear Detection Range | 2 - 100 µM | The range of oxalate concentrations where the assay is linear and accurate[4][5]. |
Visualizations
References
- 1. rndsystems.com [rndsystems.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. scbt.com [scbt.com]
- 4. assaygenie.com [assaygenie.com]
- 5. bioassaysys.com [bioassaysys.com]
- 6. abcam.com [abcam.com]
- 7. Oxalate (Oxalic Acid) Colorimetric Assay Kit - Elabscience® [elabscience.com]
- 8. content.abcam.com [content.abcam.com]
Application Notes and Protocols for SGS518 Oxalate in Murine Models of Cognitive Improvement
For Research Use Only. Not for use in diagnostic procedures.
Introduction
SGS518 oxalate is a potent and selective antagonist of the 5-hydroxytryptamine-6 (5-HT6) receptor. The 5-HT6 receptor is predominantly expressed in brain regions critical for cognition, including the hippocampus and cortex. Blockade of this receptor has been shown to modulate multiple neurotransmitter systems, including the cholinergic and glutamatergic pathways, which are integral to learning and memory processes. Preclinical studies on selective 5-HT6 receptor antagonists have demonstrated their potential to enhance cognitive performance in various rodent models of cognitive impairment, such as those induced by scopolamine (a muscarinic antagonist) and in aged animals. These findings suggest that this compound may be a valuable pharmacological tool for investigating cognitive function and for the preclinical assessment of potential therapeutics for neurodegenerative disorders like Alzheimer's disease.
These application notes provide detailed protocols for evaluating the efficacy of this compound for cognitive improvement in mice, based on established methodologies for selective 5-HT6 receptor antagonists.
Data Presentation
The following tables summarize representative quantitative data from preclinical studies of selective 5-HT6 receptor antagonists in mouse models of cognitive impairment. This data can serve as a reference for designing experiments with this compound.
Table 1: Efficacy of Selective 5-HT6 Receptor Antagonists in the Novel Object Recognition (NOR) Test in Mice
| Compound | Mouse Model | Dosing Regimen | Cognitive Deficit Model | Key Findings in NOR Test |
| SB-271046 | C57BL/6 | 10 mg/kg (i.p.) | Age-related | Reversed age-related deficits in recognition memory.[1] |
| SB-271046 | C57BL/6 | 10 mg/kg (p.o.) | Scopolamine-induced | Reversed scopolamine-induced deficits in novel object recognition.[2][3] |
Table 2: Efficacy of Selective 5-HT6 Receptor Antagonists in Spatial Memory Tasks in Rodents
| Compound | Animal Model | Dosing Regimen | Cognitive Task | Key Findings |
| SB-271046 | Mouse | 10 mg/kg (i.p.) | Y-Maze (Place Recognition) | Improved consolidation of spatial recognition memory.[1] |
| Ro 04-6790 | Rat | 10 and 30 mg/kg (i.p.) | Morris Water Maze | Enhanced retention of the learned platform position.[3] |
| PRX-07034 | Rat | 1 and 3 mg/kg (i.p.) | Delayed Spontaneous Alternation | Enhanced working memory.[4][5] |
| Lu AE58054 | Rat | 5-20 mg/kg (p.o.) | Novel Object Recognition | Reversed cognitive impairment induced by subchronic phencyclidine.[6] |
Experimental Protocols
Protocol 1: Novel Object Recognition (NOR) Test in Mice
The NOR test is a widely used behavioral assay to evaluate recognition memory. It is based on the innate tendency of mice to spend more time exploring a novel object than a familiar one.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline, distilled water with 0.5% methylcellulose)
-
Scopolamine hydrochloride (for induced amnesia model)
-
Open field arena (e.g., 40 cm x 40 cm x 40 cm)
-
Two sets of identical objects (familiar objects) and one set of novel objects. Objects should be of similar size but differ in shape and texture.
-
Video recording and analysis software
-
70% ethanol for cleaning
Experimental Workflow:
Novel Object Recognition Experimental Workflow.
Procedure:
-
Habituation (Day 1):
-
Individually place each mouse into the empty open-field arena for 5-10 minutes to acclimate to the environment. This reduces novelty-induced stress on the testing day.
-
-
Training (Day 2):
-
Dosing: Administer this compound (e.g., 1-10 mg/kg, intraperitoneally - i.p.) or vehicle 30-60 minutes before the training session.[2] For the scopolamine-induced amnesia model, administer scopolamine (e.g., 1 mg/kg, i.p.) 20-30 minutes before the training session.[3]
-
Familiarization: Place two identical objects in opposite corners of the arena.
-
Gently place the mouse in the center of the arena, facing away from the objects.
-
Allow the mouse to explore the objects for 10 minutes.
-
Record the time spent exploring each object. Exploration is defined as the mouse's nose being within 2 cm of the object and actively sniffing or touching it.
-
Return the mouse to its home cage for the retention interval.
-
-
Testing (Day 2 or 3):
-
After the retention interval (e.g., 1 to 24 hours), replace one of the familiar objects with a novel object.
-
Place the mouse back into the arena and allow it to explore for 5-10 minutes.
-
Record the time spent exploring the familiar (F) and novel (N) objects.
-
-
Data Analysis:
-
Calculate the Discrimination Index (DI) as follows: DI = (Time exploring Novel - Time exploring Familiar) / (Total exploration time).
-
A higher DI indicates better recognition memory. Compare the DI between treatment groups using appropriate statistical analysis (e.g., t-test or ANOVA).
-
Protocol 2: Morris Water Maze (MWM) Test in Mice
The MWM is a classic behavioral task to assess spatial learning and memory, which is highly dependent on hippocampal function.
Materials:
-
This compound
-
Vehicle
-
Circular water tank (e.g., 1.2-1.5 m in diameter) filled with water made opaque with non-toxic paint.
-
Submerged escape platform (hidden 1-2 cm below the water surface).
-
Prominent visual cues placed around the room.
-
Video recording and tracking software.
Experimental Workflow:
Morris Water Maze Experimental Workflow.
Procedure:
-
Habituation/Cued Trial (Day 1):
-
Allow mice to swim freely in the maze for 60 seconds without the platform to acclimate.
-
Conduct a cued trial with a visible platform to ensure mice are not visually impaired and can learn the basic task.
-
-
Acquisition Training (Days 2-5):
-
Dosing: Administer this compound or vehicle daily, 30-60 minutes before the first trial of the day.
-
Conduct 4 trials per day for each mouse with a hidden platform.
-
For each trial, gently place the mouse into the water at one of four randomized start locations, facing the wall.
-
Allow the mouse to swim and find the hidden platform for a maximum of 60-90 seconds.
-
If the mouse finds the platform, allow it to remain there for 15-30 seconds. If not, gently guide it to the platform.
-
Record the escape latency (time to find the platform) and path length for each trial.
-
-
Probe Trial (Day 6):
-
Remove the platform from the tank.
-
Administer the final dose of this compound or vehicle.
-
Place the mouse in a novel start position and allow it to swim freely for 60 seconds.
-
Record the swim path.
-
-
Data Analysis:
-
Acquisition: Analyze the learning curve by plotting the escape latency and path length across training days.
-
Probe Trial: Analyze the time spent in the target quadrant (where the platform was located) and the number of platform location crossings. A significant preference for the target quadrant indicates spatial memory.
-
Protocol 3: Y-Maze Spontaneous Alternation Test in Mice
The Y-maze test assesses spatial working memory by measuring the willingness of mice to explore a novel arm of the maze.
Materials:
-
This compound
-
Vehicle
-
Y-shaped maze with three identical arms.
-
Video recording and analysis software.
Experimental Workflow:
Y-Maze Spontaneous Alternation Workflow.
Procedure:
-
Acclimation:
-
Habituate the mice to the testing room for at least 30 minutes before the test.
-
-
Testing:
-
Dosing: Administer this compound or vehicle 30-60 minutes before placing the mouse in the maze.
-
Gently place the mouse at the end of one arm, facing the center.
-
Allow the mouse to freely explore the maze for 5-8 minutes.
-
Record the sequence of arm entries. An arm entry is counted when all four paws of the mouse are within the arm.
-
-
Data Analysis:
-
An alternation is defined as consecutive entries into the three different arms (e.g., ABC, CAB).
-
Calculate the percentage of alternation as: (Number of alternations / (Total number of arm entries - 2)) x 100.
-
A higher percentage of alternation indicates better spatial working memory.
-
Signaling Pathways
The cognitive-enhancing effects of 5-HT6 receptor antagonists are believed to be mediated through the modulation of several neurotransmitter systems. Blockade of 5-HT6 receptors can lead to an increase in the release of acetylcholine and glutamate in brain regions associated with memory and learning.
Proposed Signaling Pathway for Cognitive Enhancement by this compound.
References
- 1. Maternal separation leads to regional hippocampal microglial activation and alters the behavior in the adolescence in a sex-specific manner - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | A Novel in vivo Anti-amnesic Agent, Specially Designed to Express Both Acetylcholinesterase (AChE) Inhibitory, Serotonergic Subtype 4 Receptor (5-HT4R) Agonist and Serotonergic Subtype 6 Receptor (5-HT6R) Inverse Agonist Activities, With a Potential Interest Against Alzheimer’s Disease [frontiersin.org]
- 5. ijpsonline.com [ijpsonline.com]
- 6. academic.oup.com [academic.oup.com]
Application Notes and Protocols for SGS518 Oxalate in Retinal Degeneration Studies
For Research Use Only. Not for use in diagnostic procedures.
Introduction
SGS518 oxalate is a selective antagonist of the serotonin 6 (5-HT6) receptor.[1][2] Primarily investigated for its potential in treating cognitive impairment associated with neurodegenerative diseases like Alzheimer's and schizophrenia, recent research has highlighted its protective effects in models of retinal degeneration.[3][4] These notes provide a comprehensive overview and detailed protocols for researchers, scientists, and drug development professionals interested in utilizing this compound for studies related to retinal health and disease.
The 5-HT6 receptor is a G-protein coupled receptor (GPCR) that is positively coupled to adenylyl cyclase via a Gs alpha subunit.[5][6] Activation of the 5-HT6 receptor leads to an increase in intracellular cyclic adenosine monophosphate (cAMP). Antagonism of this receptor, therefore, is hypothesized to modulate cAMP signaling pathways, which have been implicated in neuronal survival and neuroprotection within the retina.[1][7][8]
Chemical and Physical Properties
| Property | Value | Reference |
| Chemical Name | 1-Methyl-3-(1-methyl-4-piperindin-4-yl)-5-hydroxy-1H-indole 2,6-difluorobenzenesulfonic acid ester oxalate | |
| Alternative Names | LY-483518, Idalopirdine | [4] |
| CAS Number | 445441-27-0 | [9] |
| Molecular Formula | C₂₁H₂₂F₂N₂O₃S·C₂H₂O₄ | [9] |
| Molecular Weight | 510.51 g/mol | [9] |
| Purity | ≥98% (HPLC) | |
| Solubility | Soluble to 100 mM in DMSO | |
| Storage | Desiccate at room temperature. |
Mechanism of Action in Retinal Neuroprotection
The neuroprotective effect of this compound in the retina is believed to be mediated through its antagonism of the 5-HT6 receptor. The canonical signaling pathway for the 5-HT6 receptor involves the activation of adenylyl cyclase and subsequent production of cAMP. By blocking the receptor, this compound can modulate this pathway. While sustained high levels of cAMP can be detrimental, targeted and localized regulation of cAMP signaling is crucial for neuronal survival and axon growth.[1][7][8] It is proposed that by antagonizing the 5-HT6 receptor, this compound helps to maintain a cellular environment conducive to photoreceptor survival in the face of stressors like light-induced damage.
Figure 1: Proposed signaling pathway of this compound in retinal neuroprotection.
Quantitative Data
Published studies have demonstrated the in vivo efficacy of this compound in a mouse model of Stargardt disease-associated retinal degeneration.
| Compound | Model | Dosage and Administration | Key Findings | Reference |
| This compound | Abca4-/-Rdh8-/- mice (light-induced retinal degeneration) | 30 mg/kg; intraperitoneal injection 30 minutes prior to light exposure | - Marked preservation of the photoreceptor layer- Reduced formation of autofluorescent spots- Protected retinal morphology | [3][4] |
Note: As of the latest literature search, specific in vitro IC50 or Ki values for this compound's binding to the 5-HT6 receptor have not been published in the reviewed articles.
Experimental Protocols
In Vivo Protocol: Light-Induced Retinal Degeneration in Abca4-/-Rdh8-/- Mice
This protocol is based on the methodology used to demonstrate the protective effects of this compound. The Abca4-/-Rdh8-/- mouse model is susceptible to light-induced retinal damage and mimics features of human Stargardt disease and age-related macular degeneration.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline or as determined by solubility tests)
-
Abca4-/-Rdh8-/- mice (4-6 weeks old)
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Tropicamide ophthalmic solution (1%)
-
Light source capable of delivering 10,000 lux
-
Optical Coherence Tomography (OCT) system
-
Histology equipment (fixative, embedding medium, microtome, stains)
Procedure:
-
Animal Preparation:
-
Dark-adapt mice for at least 12 hours prior to the experiment.
-
Under dim red light, anesthetize the mice.
-
Dilate the pupils of both eyes by applying 1% tropicamide ophthalmic solution.
-
-
Compound Administration:
-
Prepare a solution of this compound in a suitable vehicle.
-
Administer a single intraperitoneal (i.p.) injection of this compound at a dose of 30 mg/kg.
-
For the control group, administer an equivalent volume of the vehicle.
-
Allow 30 minutes for the compound to be absorbed.
-
-
Light Exposure:
-
Place the anesthetized mice in a well-ventilated chamber.
-
Expose the mice to a bright, cool, white light source at an intensity of 10,000 lux for 30-60 minutes.
-
Ensure the mice are positioned for even illumination of both eyes.
-
-
Post-Exposure and Analysis:
-
Return the mice to their cages and allow them to recover in a dark or dim-light environment.
-
After 7-14 days, assess retinal structure and function.
-
Functional Analysis (optional): Perform electroretinography (ERG) to measure retinal function.
-
Structural Analysis:
-
Perform in vivo imaging using OCT to assess the thickness of retinal layers, particularly the outer nuclear layer (ONL).
-
Euthanize the mice and enucleate the eyes.
-
Fix the eyes (e.g., in 4% paraformaldehyde), process for paraffin or plastic embedding, and section.
-
Stain retinal sections with Hematoxylin and Eosin (H&E) to visualize morphology and measure the ONL thickness.
-
-
Figure 2: Experimental workflow for in vivo testing of this compound.
In Vitro Protocol: General Assay for Neuroprotection in a Retinal Cell Line
As there are no specific published protocols for this compound in retinal cell lines, the following is a general protocol that can be adapted for cell lines such as 661W (cone photoreceptor-like) or RGC-5 (retinal ganglion cell-like) to assess neuroprotective effects against oxidative stress.
Materials:
-
Retinal cell line (e.g., 661W)
-
Cell culture medium and supplements
-
This compound
-
DMSO (for stock solution)
-
Oxidative stress-inducing agent (e.g., hydrogen peroxide (H₂O₂), or paraquat)
-
Cell viability assay kit (e.g., MTT, PrestoBlue, or LDH assay)
-
cAMP assay kit
-
Multi-well plates (96-well for viability, 24- or 48-well for other assays)
Procedure:
-
Cell Seeding:
-
Culture the retinal cell line according to standard protocols.
-
Seed the cells into multi-well plates at a density that will result in 70-80% confluency at the time of the experiment.
-
Allow the cells to adhere and grow for 24 hours.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution in a complete cell culture medium to achieve a range of final concentrations (e.g., 10 nM to 10 µM).
-
Pre-treat the cells with the this compound dilutions or vehicle (medium with the highest concentration of DMSO used) for 1-2 hours.
-
-
Induction of Cell Stress:
-
Prepare a working solution of the oxidative stressor (e.g., H₂O₂) in a serum-free medium.
-
Remove the medium containing this compound and add the stressor-containing medium. The optimal concentration of the stressor should be determined empirically to induce ~50% cell death (LD50).
-
Incubate for the desired period (e.g., 4-24 hours).
-
-
Assessment of Cell Viability:
-
Following the stress incubation, perform a cell viability assay according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence and calculate the percentage of cell viability relative to the untreated control.
-
-
cAMP Measurement (Optional):
-
To confirm the mechanism of action, treat cells with this compound in the presence or absence of a 5-HT6 receptor agonist.
-
After a short incubation period (e.g., 15-30 minutes), lyse the cells and measure intracellular cAMP levels using a commercially available ELISA or other cAMP assay kit.
-
Figure 3: Logical flow for in vitro neuroprotection assay.
Conclusion
This compound presents a promising avenue for the investigation of novel therapeutic strategies for retinal degenerative diseases. Its demonstrated efficacy in a relevant animal model provides a strong basis for further preclinical research. The protocols outlined above offer a starting point for researchers to explore the potential of this 5-HT6 receptor antagonist in the context of retinal neuroprotection. Further studies are warranted to fully elucidate the downstream signaling pathways and to explore its efficacy in other models of retinal disease.
References
- 1. Serotonin receptors of type 6 (5-HT6): from neuroscience to clinical pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Phenoxyalkyltriazine Antagonists for 5-HT6 Receptor with Promising Procognitive and Pharmacokinetic Properties In Vivo in Search for a Novel Therapeutic Approach to Dementia Diseases [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 5HT6 Antagonists in the Treatment of Alzheimer’s Dementia: Current Progress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biodistribution and Radiation Dosimetry of the Serotonin 5-HT6 Ligand [11C]GSK215083 Determined from Human Whole-Body P… [ouci.dntb.gov.ua]
- 6. 5-HT6 receptor antagonists as novel cognitive enhancing agents for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scbt.com [scbt.com]
- 9. rndsystems.com [rndsystems.com]
Application Notes and Protocols for Intraperitoneal Administration of SGS518 Oxalate in Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the intraperitoneal (IP) injection of SGS518 oxalate in rats, a selective 5-HT6 serotonin receptor antagonist. The information is intended to guide researchers in designing and executing in vivo studies to investigate the pharmacological effects of this compound.
Compound Information
This compound is a potent and selective antagonist of the 5-HT6 subtype of the serotonin receptor.[1] It is investigated for its potential therapeutic effects in cognitive impairments associated with conditions like schizophrenia and Alzheimer's disease.
Table 1: Properties of this compound
| Property | Value | Source |
| Molecular Weight | 510.51 g/mol | [1] |
| Molecular Formula | C21H22F2N2O3S.C2H2O4 | [1] |
| Solubility | Soluble up to 100 mM in DMSO | [2] |
| Purity | ≥98% | [2] |
| Storage | Desiccate at room temperature or store at 2-8°C | [2] |
| CAS Number | 445441-27-0 | [1] |
Proposed Signaling Pathway
SGS518 acts as an antagonist at the 5-HT6 receptor, a G-protein coupled receptor (GPCR) that is positively coupled to adenylyl cyclase. By blocking the binding of the endogenous ligand serotonin (5-HT), SGS518 is expected to inhibit the downstream signaling cascade that leads to the production of cyclic AMP (cAMP). This modulation of the cAMP pathway is thought to underlie the cognitive-enhancing effects of 5-HT6 receptor antagonists.
Caption: Putative signaling pathway of this compound as a 5-HT6 receptor antagonist.
Intraperitoneal Injection Protocol for Rats
This protocol is based on established best practices for intraperitoneal injections in rats.[3][4][5][6][7] Researchers should adapt this protocol to their specific experimental design and ensure compliance with their institution's animal care and use guidelines.
Materials
-
This compound
-
Vehicle (e.g., sterile saline, PBS, or a solution containing a solubilizing agent like DMSO, followed by dilution in saline/PBS). The final concentration of DMSO should be minimized.
-
Sterile syringes (1-3 mL)
-
Sterile needles (23-25 gauge, 1 to 1.5 inches in length)
-
70% ethanol or other appropriate antiseptic wipes
-
Personal Protective Equipment (PPE): gloves, lab coat, eye protection
Dosing Considerations
A previously reported intraperitoneal dose of this compound in mice was 30 mg/kg.[8] This can serve as a starting point for dose-ranging studies in rats. It is crucial to perform a dose-response study to determine the optimal dose for the desired pharmacological effect and to assess any potential toxicity.
Table 2: Recommended Needle Sizes and Maximum Injection Volumes for Rats
| Rat Weight (g) | Needle Gauge | Maximum Injection Volume (mL/kg) | Maximum Injection Volume (mL) for a 250g rat |
| 200-300 | 23-25 G | 10 | 2.5 |
| 300-400 | 23-25 G | 10 | 4.0 |
| >400 | 23 G | 10 | 5.0 |
Source: Adapted from UBC Animal Care Services and Queen's University guidelines.[4][5]
Preparation of Dosing Solution
-
Solubilization: Due to its solubility in DMSO, first, dissolve the required amount of this compound in a minimal volume of DMSO.
-
Dilution: Dilute the DMSO-SGS518 oxalate solution with a sterile vehicle (e.g., saline or PBS) to the final desired concentration. Ensure the final concentration of DMSO is low (typically <10%) to avoid irritation. The solution should be clear and free of precipitation.
-
Warming: Gently warm the solution to room or body temperature before injection to minimize discomfort to the animal.[4][6]
Experimental Workflow
References
- 1. scbt.com [scbt.com]
- 2. labsolu.ca [labsolu.ca]
- 3. research.vt.edu [research.vt.edu]
- 4. animalcare.ubc.ca [animalcare.ubc.ca]
- 5. Intraperitoneal Injection in Rats | Animals in Science [queensu.ca]
- 6. animalcare.ubc.ca [animalcare.ubc.ca]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
Preparing SGS518 Oxalate Solutions for Cell Culture Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
SGS518 oxalate is a potent and selective antagonist of the serotonin 6 (5-HT6) receptor.[1][2] This G-protein coupled receptor (GPCR) is primarily expressed in the central nervous system, particularly in brain regions associated with cognition and memory, such as the hippocampus and cortex.[2][3] As a Gs-coupled receptor, its activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[2][3] Blockade of the 5-HT6 receptor by antagonists like SGS518 has been shown to modulate the release of other neurotransmitters, including acetylcholine and glutamate, which is believed to be the basis for its pro-cognitive effects.[1][3] Due to its role in cognitive function, the 5-HT6 receptor is a significant therapeutic target for neurodegenerative and neuropsychiatric disorders, and SGS518 has been investigated in phase II clinical trials for cognitive disorders.[2]
These application notes provide detailed protocols for the preparation and use of this compound in cell culture experiments, with a focus on ensuring solution stability and outlining methods for assessing its antagonist activity.
Data Presentation
Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₁H₂₂F₂N₂O₃S·C₂H₂O₄ | N/A |
| Molecular Weight | 510.51 g/mol | N/A |
| Purity | ≥98% | N/A |
| Solubility | Soluble in DMSO to 100 mM | N/A |
| Storage | Desiccate at room temperature. | N/A |
In Vitro Potency of 5-HT6 Receptor Antagonists (Comparative Data)
| Compound | Receptor | Assay Type | Ki (nM) | IC50 (nM) | Cell Line |
| Lu AE58054 | Human 5-HT6 | Radioligand Binding | 0.83 | - | - |
| GSK-215083 | Human 5-HT6 | Radioligand Binding | 0.16 | - | HeLa |
| WAY-255315 (SAM-315) | - | - | 1.1 | 13 | - |
Signaling Pathway and Experimental Workflow
5-HT6 Receptor Signaling Pathway
The canonical signaling pathway of the 5-HT6 receptor involves its coupling to a Gs alpha subunit, which activates adenylyl cyclase (AC). AC then catalyzes the conversion of ATP to cyclic AMP (cAMP). Increased cAMP levels lead to the activation of Protein Kinase A (PKA), which in turn phosphorylates downstream targets, including transcription factors like CREB, leading to changes in gene expression. SGS518, as an antagonist, blocks the binding of serotonin (5-HT) to the receptor, thereby inhibiting this entire cascade.
References
Application Notes and Protocols for In Vivo Efficacy Assessment of an Anti-Hyperoxaluric Agent
A Clarification on SGS518:
Initial research indicates a potential misunderstanding regarding the therapeutic target of SGS518. SGS518 is a selective antagonist of the 5-HT6 serotonin receptor, investigated for its potential in treating cognitive impairment associated with conditions like schizophrenia and Alzheimer's disease.[1][2] The term "oxalate" in "SGS518 oxalate" refers to the salt form of the active pharmaceutical ingredient, which is a common practice in pharmaceutical development to improve stability and solubility, and does not indicate a therapeutic action against oxalate-related pathologies.[1][2][3]
Therefore, these application notes provide a generalized framework for assessing the in vivo efficacy of a hypothetical therapeutic agent, hereafter referred to as "Compound X," designed to mitigate the effects of hyperoxaluria.
Introduction
Hyperoxaluria, characterized by excessive urinary oxalate excretion, is a primary risk factor for the development of calcium oxalate nephrolithiasis (kidney stones). The formation of calcium oxalate crystals in the renal tubules can lead to kidney damage, inflammation, and significant pain. Evaluating the efficacy of a novel therapeutic agent, such as "Compound X," requires robust in vivo models that replicate the key aspects of hyperoxaluria and associated pathologies. This document outlines behavioral tests and protocols to assess the potential of "Compound X" to ameliorate the effects of hyperoxaluria in a rodent model.
The protocols focus on two primary areas:
-
Induction of Hyperoxaluria: Establishing a reliable animal model of hyperoxaluria that leads to crystal deposition.
-
Behavioral and Health Assessments: Quantifying the effects of hyperoxaluria and the therapeutic efficacy of "Compound X" through behavioral tests for pain and general health monitoring.
Experimental Models and Protocols
Induction of Hyperoxaluria in Rodents
Two common methods for inducing hyperoxaluria in rodents are the administration of ethylene glycol (EG) or hydroxy-L-proline (HLP).[4][5][6][7] Both are metabolic precursors of oxalate. The ethylene glycol model is widely used and will be detailed here.
Protocol 1: Ethylene Glycol (EG)-Induced Hyperoxaluria in Rats
-
Objective: To induce hyperoxaluria and calcium oxalate crystal deposition in the kidneys of rats.
-
Animals: Male Sprague-Dawley rats (200-250g).
-
Materials:
-
Ethylene glycol (analytical grade)
-
Drinking water
-
Metabolic cages for urine collection
-
-
Procedure:
-
Acclimatize rats to individual housing in metabolic cages for 3-5 days.
-
Provide all animals with standard chow and drinking water ad libitum.
-
After acclimatization, divide the animals into the following groups:
-
The treatment period is typically 4 to 8 weeks to ensure significant crystal deposition.[5][8]
-
Collect 24-hour urine samples at baseline and at weekly intervals to measure urinary oxalate levels and confirm hyperoxaluria.
-
Monitor general health parameters throughout the study (see Protocol 2).
-
Conduct behavioral tests at specified time points (e.g., weekly or bi-weekly) (see Protocols 3-5).
-
At the end of the study, euthanize the animals and collect kidneys for histological analysis (e.g., Pizzolato staining or von Kossa staining) to confirm and quantify calcium oxalate crystal deposition.
-
General Health Assessment
Monitoring the general health of the animals is crucial to assess the toxicity of the treatment and the overall impact of hyperoxaluria.
Protocol 2: General Health and Toxicity Monitoring
-
Objective: To monitor the overall health and well-being of the animals throughout the study.
-
Procedure:
-
Body Weight: Record the body weight of each animal twice weekly. Significant weight loss can indicate toxicity or severe illness.[10]
-
Food and Water Intake: Measure daily food and water consumption for each animal. A significant decrease can be an early indicator of adverse effects.[10]
-
Clinical Observations: Perform daily clinical observations, noting any changes in posture, activity, grooming, and the presence of any signs of distress or pain (e.g., piloerection, hunched posture).[11]
-
Urine and Feces: Observe the appearance of urine and feces daily for any abnormalities.
-
Data Presentation: General Health
Table 1: Hypothetical General Health Data for a 4-Week Hyperoxaluria Study
| Group | Initial Body Weight (g) | Final Body Weight (g) | % Change in Body Weight | Average Daily Food Intake (g) | Average Daily Water Intake (mL) |
| Control | 225 ± 5 | 350 ± 8 | +55.6% | 25 ± 2 | 30 ± 3 |
| EG-Treated (Vehicle) | 224 ± 6 | 310 ± 10 | +38.4% | 20 ± 3 | 45 ± 5 |
| EG + Compound X (Low Dose) | 226 ± 5 | 325 ± 9 | +43.8% | 22 ± 2 | 42 ± 4 |
| EG + Compound X (High Dose) | 225 ± 7 | 340 ± 8 | +51.1% | 24 ± 2 | 35 ± 3 |
Data are presented as mean ± SEM.
Behavioral Tests for Pain Assessment
The formation of oxalate crystals can cause visceral pain, which may manifest as referred hyperalgesia (increased sensitivity in a non-injured area). The following tests can be used to quantify pain-like behaviors.
Protocol 3: Mechanical Allodynia (Von Frey Test)
-
Objective: To assess mechanical sensitivity in the abdominal or paw region as an indicator of visceral or referred pain.
-
Materials:
-
Von Frey filaments of varying calibrated forces (e.g., 0.4g to 15g).
-
Elevated wire mesh platform with clear enclosures for each animal.
-
-
Procedure:
-
Acclimatize the animal to the testing chamber for at least 30 minutes before testing.[12]
-
Apply the Von Frey filaments to the plantar surface of the hind paw or to the lower abdominal region.[13][14]
-
Begin with a filament in the middle of the force range and apply it with enough force to cause a slight bend for 2-3 seconds.
-
A positive response is a sharp withdrawal, licking, or flinching of the paw or abdomen.
-
Use the "up-down" method to determine the 50% withdrawal threshold. If there is a positive response, use the next smaller filament. If there is no response, use the next larger filament.[12]
-
The pattern of responses is used to calculate the paw withdrawal threshold (in grams). A lower threshold indicates increased mechanical sensitivity (allodynia).
-
Protocol 4: Cold Allodynia (Acetone Test)
-
Objective: To measure sensitivity to a non-noxious cold stimulus.
-
Materials:
-
Acetone
-
Syringe with a blunt needle or dropper
-
Elevated wire mesh platform
-
-
Procedure:
-
Acclimatize the animal to the testing chamber as described for the Von Frey test.
-
Apply a single drop of acetone (approximately 50 µL) to the plantar surface of the hind paw, avoiding direct contact of the syringe with the skin.[15][16][17]
-
Observe the animal's response for 30-60 seconds.
-
Record the duration or frequency of paw withdrawal, flinching, or licking.
-
Repeat the test 3-5 times on each paw with a minimum interval of 5 minutes between applications.[15]
-
An increased duration or frequency of response indicates cold allodynia.
-
Protocol 5: Thermal Hyperalgesia (Hot Plate Test)
-
Objective: To assess the latency of response to a noxious thermal stimulus.
-
Materials:
-
Hot plate apparatus with a temperature controller.
-
Plexiglass cylinder to confine the animal to the plate.
-
-
Procedure:
-
Set the hot plate temperature to a constant, noxious level (e.g., 52-55°C).[18][19]
-
Gently place the animal on the hot plate and immediately start a timer.
-
Observe the animal for nocifensive behaviors, such as hind paw licking, shaking, or jumping.[20][21][22]
-
Stop the timer at the first sign of a nocifensive response and record the latency.
-
Immediately remove the animal from the hot plate to prevent tissue damage. A cut-off time (e.g., 30-45 seconds) should be established to avoid injury if the animal does not respond.
-
A decreased latency to response indicates thermal hyperalgesia.
-
Data Presentation: Behavioral Outcomes
Table 2: Hypothetical Pain-Related Behavioral Data (at Week 4)
| Group | Von Frey Threshold (g) | Acetone Test (Response Duration, s) | Hot Plate Latency (s) |
| Control | 14.5 ± 1.2 | 1.8 ± 0.5 | 12.3 ± 1.5 |
| EG-Treated (Vehicle) | 5.2 ± 0.8 | 9.5 ± 1.1 | 6.1 ± 0.9 |
| EG + Compound X (Low Dose) | 8.9 ± 0.9 | 5.4 ± 0.7 | 8.7 ± 1.1 |
| EG + Compound X (High Dose) | 12.8 ± 1.1 | 2.5 ± 0.6 | 11.5 ± 1.3 |
Data are presented as mean ± SEM.
Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow for assessing the in vivo efficacy of Compound X.
Proposed Signaling Pathway of Oxalate-Induced Pain
Caption: Proposed pathway of oxalate-induced pain and therapeutic intervention.
Conclusion
The protocols and application notes presented here provide a comprehensive framework for the preclinical evaluation of a therapeutic agent ("Compound X") aimed at treating hyperoxaluria. By combining a robust model of disease induction with a battery of behavioral and general health assessments, researchers can effectively determine the in vivo efficacy and safety profile of novel compounds. The successful amelioration of pain behaviors and improvement in general health, correlated with reduced kidney crystal deposition, would provide strong evidence for the therapeutic potential of "Compound X."
References
- 1. rndsystems.com [rndsystems.com]
- 2. SGS 518 oxalate | CAS 445441-27-0 | this compound | Tocris Bioscience [tocris.com]
- 3. scbt.com [scbt.com]
- 4. Modeling of hyperoxaluric calcium oxalate nephrolithiasis: experimental induction of hyperoxaluria by hydroxy-L-proline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. core.ac.uk [core.ac.uk]
- 7. Hydroxyproline stimulates inflammation and reprograms macrophage signaling in a Rat Kidney Stone Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ethylene glycol induces hyperoxaluria without metabolic acidosis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Redbook 2000: IV.C.3.a. Short-Term Toxicity Studies with Rodents | FDA [fda.gov]
- 11. Laboratory Animal Medicine and Toxicology - Specifications for the Conduct of Toxicity Studies by the Division of Translational Toxicology at the National Institute of Environmental Health Sciences - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Von Frey Test Protocol - IMPReSS [web.mousephenotype.org]
- 13. Behavioral and molecular processing of visceral pain in the brain of mice: impact of colitis and psychological stress - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A new model of visceral pain and referred hyperalgesia in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Hind paw cold allodynia (Acetone Evaporation) test [pspp.ninds.nih.gov]
- 16. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]
- 17. jcdr.net [jcdr.net]
- 18. Rapid Determination of the Thermal Nociceptive Threshold in Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 19. animalab.eu [animalab.eu]
- 20. dol.inf.br [dol.inf.br]
- 21. Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Application Notes and Protocols for Immunohistochemical Analysis of Tissues Following SGS518 Oxalate Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction:
SGS518 oxalate is a selective antagonist of the serotonin 6 (5-HT6) receptor.[1][2] This receptor is primarily expressed in the central nervous system and is a target for cognitive enhancement in neurological disorders such as Alzheimer's disease and schizophrenia.[1] As a G-protein coupled receptor (GPCR), the 5-HT6 receptor is involved in the modulation of intracellular signaling cascades, including the cyclic adenosine monophosphate (cAMP) pathway. Immunohistochemistry (IHC) is a powerful technique to visualize the in-situ effects of this compound treatment on target engagement and downstream signaling pathways within the tissue microenvironment. This document provides a detailed protocol for performing IHC on tissues treated with this compound, along with guidelines for data presentation and visualization of the associated signaling pathway and experimental workflow. While the primary pharmacological effect is due to the SGS518 molecule, it is important to be aware that the oxalate counter-ion can potentially impact tissue morphology at high concentrations, though this is not typically a concern at therapeutic doses of the salt form of a drug.
Data Presentation
Quantitative analysis of IHC staining is essential for objective interpretation of the effects of this compound treatment. The following tables provide a template for summarizing quantitative data. Staining intensity can be scored (e.g., 0 for no staining, 1 for weak, 2 for moderate, and 3 for strong staining), and the percentage of positive cells can be determined. The H-Score (Histoscore) is a commonly used semi-quantitative method calculated as: H-Score = Σ (Intensity × Percentage of cells at that intensity).
Table 1: IHC Analysis of pCREB (Ser133) in Brain Tissue Treated with this compound
| Treatment Group | Staining Intensity (0-3) (Mean ± SD) | Percentage of Positive Cells (%) (Mean ± SD) | H-Score (Mean ± SD) |
| Vehicle Control | 2.7 ± 0.5 | 80 ± 12 | 216 ± 40 |
| This compound (Low Dose) | 1.4 ± 0.6 | 35 ± 10 | 49 ± 21 |
| This compound (High Dose) | 0.6 ± 0.3 | 10 ± 5 | 6 ± 3 |
Table 2: Analysis of 5-HT6 Receptor Occupancy in Brain Tissue
| Treatment Group | Percentage of 5-HT6 Receptor Positive Cells (%) (Mean ± SD) | Mean Staining Intensity of 5-HT6 Receptor (Arbitrary Units) (Mean ± SD) |
| Vehicle Control | 85 ± 8 | 150 ± 25 |
| This compound | 82 ± 10 | 145 ± 30 |
Experimental Protocols
This protocol is a general guideline for chromogenic IHC on formalin-fixed, paraffin-embedded (FFPE) tissue sections and should be optimized for specific antibodies and tissue types.[3][4]
Materials:
-
FFPE tissue sections on charged slides
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer (e.g., Citrate Buffer, pH 6.0)
-
Hydrogen Peroxide (3%)
-
Blocking Buffer (e.g., 5% Normal Goat Serum in PBS with 0.1% Triton X-100)
-
Primary Antibody (e.g., anti-pCREB, anti-5-HT6 Receptor)
-
Biotinylated Secondary Antibody
-
Streptavidin-HRP Conjugate
-
DAB (3,3'-Diaminobenzidine) Substrate Kit
-
Hematoxylin
-
Mounting Medium
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5-10 minutes each.
-
Rehydrate through a graded series of ethanol: two changes of 100% ethanol for 5 minutes each, followed by 95% and 70% ethanol for 5 minutes each.
-
Rinse with deionized water.[4]
-
-
Antigen Retrieval:
-
Blocking Endogenous Peroxidase:
-
Incubate sections with 3% H2O2 for 10-15 minutes to block endogenous peroxidase activity.[4]
-
Rinse with Wash Buffer.
-
-
Blocking Non-Specific Binding:
-
Incubate sections with Blocking Buffer for 30-60 minutes at room temperature in a humidified chamber.[3]
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody to its optimal concentration in Blocking Buffer.
-
Incubate sections with the diluted primary antibody overnight at 4°C in a humidified chamber.[5]
-
-
Secondary Antibody and Detection:
-
Chromogen Development:
-
Prepare and apply the DAB substrate solution until the desired stain intensity develops (typically 2-10 minutes). Monitor under a microscope.
-
Stop the reaction by rinsing with deionized water.[3]
-
-
Counterstaining:
-
Counterstain with hematoxylin for 30-60 seconds.
-
"Blue" the sections in running tap water.[3]
-
-
Dehydration and Mounting:
-
Imaging and Analysis:
-
Acquire images using a brightfield microscope or a digital slide scanner.
-
Quantify staining using image analysis software or manual scoring by a trained professional.
-
Mandatory Visualization
Caption: this compound signaling pathway.
Caption: Immunohistochemistry experimental workflow.
References
Troubleshooting & Optimization
Technical Support Center: Improving SGS518 Oxalate Solubility for In Vivo Administration
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in solubilizing SGS518 oxalate for in vivo experiments. The following information is based on established principles for enhancing the solubility of poorly water-soluble compounds.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vivo studies?
This compound is a selective antagonist of the 5-HT6 subtype of the serotonin receptor.[1][2] Like many small molecule drugs, its oxalate salt form may exhibit poor aqueous solubility, which can limit its bioavailability and lead to variable results in in vivo studies.[3][4] Achieving adequate solubility is crucial for ensuring consistent and effective drug exposure at the target site.
Q2: What are the primary strategies for improving the solubility of a poorly soluble compound like this compound?
There are several established methods to enhance the solubility of poorly soluble active pharmaceutical ingredients (APIs).[5][6] These can be broadly categorized into physical and chemical modifications:
-
Physical Modifications: These methods focus on altering the physical properties of the drug substance. Common techniques include:
-
Particle Size Reduction: Decreasing the particle size through micronization or nanosuspension increases the surface area-to-volume ratio, which can improve the dissolution rate.[5][7][8]
-
Modification of Crystal Habit: Utilizing amorphous forms or different polymorphs of the compound can lead to higher solubility compared to the stable crystalline form.[5]
-
-
Chemical Modifications: These strategies involve altering the formulation environment to increase drug solubility. Key approaches include:
-
pH Adjustment: Modifying the pH of the vehicle can significantly impact the solubility of ionizable compounds.[9][10] For oxalate salts, adjusting the pH can influence the equilibrium between the salt and its free base, potentially affecting solubility.[11][12][13]
-
Co-solvents: The use of a water-miscible organic solvent (co-solvent) in the formulation can increase the solubility of hydrophobic drugs.[14][15][16]
-
Complexation: Encapsulating the drug molecule within a larger molecule, such as a cyclodextrin, can enhance its aqueous solubility.[17][18][19][20]
-
Surfactants: The addition of surfactants can increase solubility by forming micelles that encapsulate the drug molecules.[3]
-
Q3: Where should I begin when developing a formulation for this compound?
A tiered approach is recommended, starting with simpler methods and progressing to more complex formulations if necessary.[21]
Troubleshooting Guide
Issue 1: this compound precipitates out of solution upon preparation or administration.
-
Possible Cause: The aqueous solubility of the compound is exceeded in the chosen vehicle.
-
Troubleshooting Steps:
-
Verify Solubility in Different Vehicles: Systematically test the solubility of this compound in a range of pharmaceutically acceptable vehicles.
-
pH Adjustment: Since SGS518 is a basic compound forming an oxalate salt, the pH of the formulation will significantly influence its solubility. Experiment with different pH values to find the optimal range for solubility. Generally, for salts of weak bases, solubility increases as the pH is lowered.[13][22]
-
Incorporate Co-solvents: If aqueous buffers alone are insufficient, introduce a co-solvent to the formulation. Common co-solvents for in vivo use include polyethylene glycol (PEG), propylene glycol (PG), and ethanol.[14][16] Start with a low percentage of the co-solvent and incrementally increase it while monitoring for precipitation.
-
Consider a Suspension: If achieving a stable solution is challenging, preparing a homogenous suspension may be a viable alternative.[21] This involves dispersing the solid compound in a liquid vehicle with the aid of suspending and wetting agents.
-
Issue 2: Inconsistent results are observed across different in vivo experiments.
-
Possible Cause: This could be due to variable drug absorption resulting from poor or inconsistent solubility of the administered formulation.
-
Troubleshooting Steps:
-
Formulation Stability: Ensure that your formulation is stable over the duration of your experiment. Check for any signs of precipitation or degradation before each administration.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility and stability.[17][18][19][20] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative in pharmaceutical formulations.
-
Nanoparticle Formulation: Reducing the particle size to the nanometer range can significantly improve the dissolution rate and bioavailability of poorly soluble drugs.[7][8] Techniques such as high-pressure homogenization or media milling can be employed to produce nanosuspensions.[5]
-
Data Presentation: Solubility Enhancement Strategies
The following table summarizes common solubility enhancement techniques and their potential impact. The exact improvement for this compound would need to be determined experimentally.
| Technique | General Principle | Typical Fold Increase in Solubility | Considerations for In Vivo Use |
| pH Adjustment | Alters the ionization state of the drug.[9] | Variable (can be >100-fold) | Potential for local tissue irritation at extreme pH values. Buffer capacity of the vehicle is important.[23] |
| Co-solvents | Reduces the polarity of the aqueous vehicle.[6][15] | 2 to >500-fold[16] | Potential for toxicity or pharmacological effects of the co-solvent itself.[14] |
| Cyclodextrins | Forms inclusion complexes, masking the hydrophobic drug from water.[17][20] | 2 to >100-fold | Can alter the pharmacokinetic profile of the drug.[19] |
| Nanosuspension | Increases surface area, leading to a faster dissolution rate.[7][8] | Not a direct increase in equilibrium solubility, but enhances dissolution velocity. | Requires specialized equipment for preparation and characterization. Potential for particle aggregation.[24] |
Experimental Protocols
Protocol 1: Screening for Optimal pH and Co-solvent Concentration
Objective: To determine the optimal pH and co-solvent concentration for solubilizing this compound.
Materials:
-
This compound
-
Phosphate-buffered saline (PBS)
-
Citrate buffers (various pH values, e.g., 4.0, 5.0, 6.0)
-
Polyethylene glycol 400 (PEG 400)
-
Propylene glycol (PG)
-
Vortex mixer
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for concentration analysis
Methodology:
-
pH Screening: a. Prepare saturated solutions of this compound in buffers of different pH values (e.g., pH 4.0, 5.0, 6.0, 7.4). b. Add an excess amount of this compound to each buffer in separate vials. c. Agitate the vials at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.[21] d. Centrifuge the samples to pellet the undissolved solid. e. Carefully collect the supernatant and analyze the concentration of dissolved this compound using a validated analytical method.
-
Co-solvent Screening: a. Based on the optimal pH determined above, prepare a series of vehicles containing increasing concentrations of a co-solvent (e.g., 10%, 20%, 30% PEG 400 in the selected buffer). b. Repeat steps 1b-1e for each co-solvent mixture. c. Plot the solubility of this compound as a function of co-solvent concentration to identify a suitable formulation.
Protocol 2: Preparation of an this compound Formulation using Cyclodextrins
Objective: To prepare a solution of this compound using hydroxypropyl-β-cyclodextrin (HP-β-CD) to enhance solubility.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sterile water for injection or a suitable buffer
-
Magnetic stirrer and stir bar
-
Analytical balance
Methodology:
-
Determine the desired concentration of this compound and HP-β-CD. A molar ratio of 1:1 to 1:5 (SGS518:HP-β-CD) is a common starting point.
-
Dissolve the calculated amount of HP-β-CD in the required volume of water or buffer with gentle stirring.
-
Slowly add the powdered this compound to the HP-β-CD solution while continuously stirring.
-
Continue to stir the mixture at room temperature until the this compound is completely dissolved. This may take several hours. Gentle heating may be applied if necessary, but the stability of the compound at elevated temperatures should be considered.
-
Once dissolved, the solution can be sterile-filtered for in vivo administration.
Visualizations
Caption: Decision workflow for selecting a solubility enhancement strategy.
Caption: A generalized workflow for preparing an this compound formulation.
References
- 1. rndsystems.com [rndsystems.com]
- 2. scbt.com [scbt.com]
- 3. brieflands.com [brieflands.com]
- 4. sphinxsai.com [sphinxsai.com]
- 5. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. Nanoparticle Formulation Increases Oral Bioavailability of Poorly Soluble Drugs: Approaches Experimental Evidences and Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. ijpbr.in [ijpbr.in]
- 15. Co-solvent: Significance and symbolism [wisdomlib.org]
- 16. Cosolvent - Wikipedia [en.wikipedia.org]
- 17. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. "Cyclodextrin as a Drug Carrier Increasing Drug Solubility" by Malka Silberberg [touroscholar.touro.edu]
- 19. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. scispace.com [scispace.com]
- 21. benchchem.com [benchchem.com]
- 22. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. (303b) Strategies to Develop IV Formulations of Poor Water-Soluble Compounds and Their in Vitro Evaluation | AIChE [proceedings.aiche.org]
- 24. Bioavailability Enhancement of Poorly Water-Soluble Drugs via Nanocomposites: Formulation–Processing Aspects and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: SGS518 Oxalate in Aqueous Solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SGS518 oxalate, particularly concerning its stability in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is SGS518 and what is its primary mechanism of action?
SGS518, also known as LY 483518, is a selective antagonist of the 5-HT6 subtype of the serotonin receptor.[1][2][3] It is investigated for its potential therapeutic effects in cognitive impairments associated with conditions like schizophrenia and Alzheimer's disease.[1][3] Its primary mechanism of action is to block the signaling of the 5-HT6 receptor.
Q2: What is the supplied form of SGS518 and what are its storage recommendations?
SGS518 is typically supplied as an oxalate salt.[4] For long-term storage, it is recommended to keep the solid compound at -20°C in a dry and dark environment. For short-term storage of a few days to weeks, 0-4°C is acceptable.[2] It is advised to avoid long-term storage of SGS518 in solution.
Q3: What is the solubility of this compound?
The solubility of this compound in aqueous solutions is not widely reported. While it is known to be soluble in dimethyl sulfoxide (DMSO), its solubility in aqueous buffers may be limited.[2] The solubility of oxalate salts can be influenced by factors such as pH and the presence of other ions in the solution.[5][6]
Q4: Are there any known stability issues with this compound in aqueous solutions?
While specific data on the aqueous stability of this compound is limited in publicly available literature, researchers should be aware of potential degradation pathways that can affect small molecules in solution. These can include hydrolysis, oxidation, and photolysis. Forced degradation studies are recommended to identify potential stability issues under various stress conditions.[7][8][9]
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound in aqueous solutions.
| Problem | Potential Cause | Recommended Solution |
| Precipitation upon dissolution in aqueous buffer | Low intrinsic solubility of the free base or the oxalate salt at the buffer's pH. The solubility of oxalate salts can be pH-dependent.[5] | 1. Adjust pH: Try dissolving this compound in a buffer with a slightly more acidic or basic pH to see if solubility improves. 2. Use a co-solvent: If compatible with your experimental system, consider using a small percentage (e.g., 1-5%) of an organic co-solvent like DMSO or ethanol to aid dissolution before adding the aqueous buffer. 3. Sonication: Gentle sonication can help to break up solid particles and facilitate dissolution. 4. Prepare a concentrated stock in DMSO: Prepare a high-concentration stock solution in DMSO and then dilute it into your aqueous buffer. Ensure the final DMSO concentration is compatible with your assay. |
| Loss of compound activity or concentration over time | Degradation of SGS518 in the aqueous environment. This could be due to hydrolysis, oxidation, or photolysis.[8][10] | 1. Prepare fresh solutions: Always prepare aqueous solutions of this compound fresh before each experiment. Avoid storing aqueous solutions for extended periods.[11] 2. Protect from light: Store solutions in amber vials or cover them with aluminum foil to minimize photolytic degradation.[8] 3. Use degassed buffers: If oxidation is suspected, use buffers that have been degassed to remove dissolved oxygen. 4. Perform a stability study: Conduct a preliminary stability study by incubating the SGS518 solution under your experimental conditions and analyzing its concentration at different time points using a validated analytical method like HPLC. |
| Inconsistent experimental results | Variability in solution preparation or compound stability. | 1. Standardize solution preparation: Ensure a consistent and documented procedure for preparing this compound solutions. 2. Verify compound integrity: Periodically check the purity of your solid this compound stock using an appropriate analytical technique. 3. Control experimental conditions: Maintain tight control over temperature, pH, and light exposure during your experiments. |
| Unexpected peaks in analytical chromatograms (e.g., HPLC) | Presence of degradation products or impurities. | 1. Perform forced degradation studies: Subject this compound to stress conditions (acid, base, heat, oxidation, light) to intentionally generate degradation products. This will help in identifying and tracking them in your experimental samples.[7][9] 2. Use a stability-indicating method: Develop and validate an HPLC method that can separate the parent SGS518 peak from any potential degradation products and impurities.[12][13] |
Experimental Protocols
Protocol 1: General Procedure for Assessing Aqueous Solubility of this compound
This protocol provides a general method for determining the approximate solubility of this compound in a specific aqueous buffer.
-
Materials:
-
This compound
-
Aqueous buffer of choice (e.g., Phosphate Buffered Saline, pH 7.4)
-
Microcentrifuge tubes
-
Vortex mixer
-
Thermomixer or incubator shaker
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV)
-
-
Methodology:
-
Add an excess amount of this compound to a microcentrifuge tube.
-
Add a known volume of the aqueous buffer to the tube.
-
Vortex the tube vigorously for 1-2 minutes.
-
Incubate the tube at a controlled temperature (e.g., 25°C or 37°C) with constant shaking for 24-48 hours to ensure equilibrium is reached.
-
Centrifuge the tube at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.
-
Carefully collect a known volume of the supernatant without disturbing the pellet.
-
Dilute the supernatant with a suitable solvent (e.g., mobile phase) to a concentration within the calibration range of your HPLC method.
-
Analyze the diluted sample by HPLC to determine the concentration of SGS518.
-
Calculate the solubility based on the measured concentration and the dilution factor.
-
Protocol 2: Forced Degradation Study of this compound
This protocol outlines a typical forced degradation study to investigate the stability of this compound under various stress conditions. Such studies are crucial for identifying potential degradation pathways.[7][10]
-
Materials:
-
This compound
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
Water bath or oven
-
Photostability chamber
-
HPLC system
-
-
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of water and a small amount of organic co-solvent if necessary for initial dissolution) at a known concentration.
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at a specific temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute for HPLC analysis.
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate under the same conditions as the acid hydrolysis. At each time point, withdraw a sample, neutralize it with 0.1 M HCl, and dilute for HPLC analysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Incubate at room temperature for a defined period. Withdraw samples at different time points and dilute for HPLC analysis.
-
Thermal Degradation: Place an aliquot of the stock solution in a water bath or oven at an elevated temperature (e.g., 60°C or 80°C) in the dark. Withdraw samples at different time points and dilute for HPLC analysis. Also, expose the solid drug substance to dry heat.[8]
-
Photolytic Degradation: Expose an aliquot of the stock solution to light according to ICH Q1B guidelines (e.g., exposure to cool white fluorescent and near-ultraviolet lamps).[9] A control sample should be kept in the dark under the same temperature conditions. Withdraw samples at different time points and dilute for HPLC analysis.
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method. The method should be able to separate the parent SGS518 peak from all degradation product peaks.[12][13]
-
Data Presentation
Table 1: Summary of Forced Degradation Conditions and Expected Observations
| Stress Condition | Reagent/Condition | Temperature | Duration | Expected Observation |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 2 - 24 hours | Decrease in SGS518 peak area and appearance of new degradation peak(s). |
| Base Hydrolysis | 0.1 M NaOH | 60°C | 2 - 24 hours | Decrease in SGS518 peak area and appearance of new degradation peak(s). |
| Oxidation | 3% H₂O₂ | Room Temperature | 2 - 24 hours | Decrease in SGS518 peak area and appearance of new degradation peak(s). |
| Thermal Degradation | Heat | 60°C / 80°C | 2 - 24 hours | Decrease in SGS518 peak area and appearance of new degradation peak(s). |
| Photolytic Degradation | ICH Q1B specified light | Room Temperature | As per guidelines | Decrease in SGS518 peak area and appearance of new degradation peak(s). |
Mandatory Visualizations
Signaling Pathway
Caption: Mechanism of action of SGS518 as a 5-HT6 receptor antagonist.
Experimental Workflow
Caption: Workflow for a forced degradation study of this compound.
References
- 1. SGS 518 oxalate | CAS 445441-27-0 | this compound | Tocris Bioscience [tocris.com]
- 2. medkoo.com [medkoo.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. scbt.com [scbt.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. ajrconline.org [ajrconline.org]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 9. pharmtech.com [pharmtech.com]
- 10. acdlabs.com [acdlabs.com]
- 11. apexbt.com [apexbt.com]
- 12. ijpsjournal.com [ijpsjournal.com]
- 13. Analytical Techniques for Stability Testing: HPLC – StabilityStudies.in [stabilitystudies.in]
Potential off-target effects of SGS518 oxalate in neuronal cultures
This technical support center provides guidance for researchers, scientists, and drug development professionals utilizing SGS518 Oxalate in neuronal cultures. The following troubleshooting guides, frequently asked questions (FAQs), and experimental protocols are designed to help address potential off-target effects and ensure accurate interpretation of your experimental results.
Troubleshooting Guide: Unexpected Phenotypes or Toxicity
When your experimental results with this compound deviate from the expected on-target effects, it is crucial to consider the possibility of off-target activity. This guide provides a systematic approach to troubleshooting these situations.
Question: My neuronal cultures treated with this compound are showing a phenotype (e.g., decreased viability, altered morphology, unexpected signaling changes) that is inconsistent with the known function of the primary target kinase. How can I determine if this is an off-target effect?
Answer:
-
Confirm On-Target Engagement: First, verify that this compound is engaging its intended target in your experimental system at the concentrations used.[1] This can be achieved by assessing the phosphorylation status of a known direct substrate of the target kinase via Western blotting.[1][2] A lack of change in the substrate's phosphorylation may indicate an issue with the inhibitor's potency or cell permeability, rather than an off-target effect.
-
Perform a Dose-Response Analysis: Conduct a dose-response experiment and compare the concentration at which you observe the unexpected phenotype with the IC50 (or Ki) for the primary target. If the phenotype occurs at a significantly different concentration, it may suggest the involvement of an off-target.
-
Use a Structurally Unrelated Inhibitor: If available, use a different, structurally unrelated inhibitor that also targets the same primary kinase.[2] If this second inhibitor does not produce the same unexpected phenotype, it strengthens the possibility that the effects of this compound are due to off-target interactions.
-
Conduct a Rescue Experiment: If feasible, perform a "rescue" experiment. For instance, if the primary target is kinase 'X', expressing a drug-resistant mutant of kinase 'X' in your neuronal cultures should reverse the on-target effects of this compound.[3] If the unexpected phenotype persists in the presence of the drug-resistant mutant, it is likely an off-target effect.[3]
-
Initiate Kinome Profiling: The most direct method to identify potential off-target kinases is through comprehensive kinome profiling.[1][3] This involves screening this compound against a large panel of purified kinases to determine its selectivity profile.[3][4]
Frequently Asked Questions (FAQs)
Q1: I'm observing a discrepancy between the biochemical IC50 of this compound and its effective concentration in my neuronal cultures. Why might this be?
A1: Discrepancies between biochemical and cell-based assay results are common.[3] Several factors can contribute to this:
-
Intracellular ATP Concentration: Biochemical assays are often performed at low ATP concentrations, which may not reflect the high intracellular ATP levels in neurons that can outcompete ATP-competitive inhibitors like this compound.[3]
-
Cellular Efflux Pumps: The inhibitor may be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell, reducing its intracellular concentration.[3]
-
Target Expression and Activity: The expression level or activity of the target kinase in your specific neuronal culture model might be low.[3]
Q2: How can I proactively identify potential off-target effects of this compound before observing unexpected phenotypes?
A2: Proactive identification of off-target effects is a crucial step for the accurate interpretation of experimental data. A common and effective approach is to perform a kinase selectivity profile by screening this compound against a large panel of kinases.[3] This can be done through commercial services that offer panels covering a significant portion of the human kinome.[3] Additionally, chemical proteomics approaches can identify protein interactions, including off-target kinases.[3]
Q3: What are some critical considerations for preparing and using this compound in neuronal culture experiments?
A3: Proper handling of the inhibitor is crucial for experimental success.[5]
-
Compound Integrity and Concentration: Ensure that the this compound compound is of high purity and has been stored correctly.[2] Always prepare fresh dilutions for each experiment from a validated stock solution.[2]
-
Solvent Effects: this compound is likely soluble in DMSO. The final concentration of DMSO in the culture medium should be kept low (typically below 0.1% v/v) to avoid solvent-induced toxicity.[5] Always include a vehicle-only control (medium with the same final DMSO concentration) in your experiments.[5]
-
Cell Culture Conditions: Be aware that cell culture conditions, such as the composition of the culture medium and supplements, can significantly impact neuronal metabolism and response to inhibitors.[6]
Key Experimental Protocols
Protocol 1: Western Blotting for On-Target Engagement
This protocol describes how to assess the on-target activity of this compound by measuring the phosphorylation of a downstream effector of the target kinase.
Materials:
-
Primary neuronal cultures
-
This compound
-
Neurotrophin or other appropriate stimulus
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
Laemmli buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (total and phosphorylated forms of the target substrate)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Treatment: Pre-treat neuronal cultures with various concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with the appropriate neurotrophin or agonist for 10-15 minutes to activate the signaling pathway of interest.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Clarify the lysates by centrifugation and determine the protein concentration of each sample using a BCA assay.
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.
-
-
Detection and Analysis:
-
Detect protein bands using an ECL substrate and an imaging system.
-
Quantify band intensity using densitometry software.
-
Normalize the phosphorylated protein signal to the total protein signal.
-
Protocol 2: Kinase Selectivity Profiling (Biochemical)
This protocol provides a general workflow for assessing the selectivity of this compound using a commercial kinase profiling service.[3]
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.[3]
-
Initial Single-Dose Screen: Submit the compound for an initial screen against a broad panel of kinases (e.g., >400 kinases) at a single concentration, typically 1 µM.[3]
-
Data Analysis: The service will provide data on the percent inhibition for each kinase in the panel.
-
IC50 Determination for Hits: For any kinases that show significant inhibition in the initial screen, perform follow-up experiments to determine the IC50 value. This will provide a more precise measure of the inhibitor's potency against these potential off-targets.
Data Presentation
Table 1: Hypothetical Kinase Selectivity Profile for this compound (1 µM)
| Kinase Target | Family | % Inhibition at 1 µM |
| Primary Target Kinase | (e.g., Ser/Thr Kinase) | 95% |
| Off-Target Kinase A | (e.g., Tyrosine Kinase) | 78% |
| Off-Target Kinase B | (e.g., Ser/Thr Kinase) | 62% |
| Off-Target Kinase C | (e.g., Lipid Kinase) | 15% |
| ... | ... | ... |
Table 2: Hypothetical Dose-Response Data for this compound
| IC50 (nM) | |
| On-Target Effect (Biochemical Assay) | 10 |
| On-Target Effect (Cell-Based Assay) | 50 |
| Off-Target Phenotype (e.g., Neurite Retraction) | 500 |
| Cytotoxicity (LD50) | >10,000 |
Visualizations
Caption: Troubleshooting workflow for unexpected phenotypes.
Caption: On-target vs. potential off-target signaling.
References
Technical Support Center: Minimizing Experimental Variability in SGS518 Oxalate Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing experimental variability when conducting studies with SGS518, particularly in the context of oxalate-induced cellular stress.
Frequently Asked Questions (FAQs)
Q1: What is SGS518 oxalate?
A1: this compound is the salt form of SGS518, a selective antagonist of the 5-HT6 receptor (5-HT6R). It is utilized in research for its potential therapeutic effects in cognitive impairments, anxiety, depression, and for its protective effects on the retina at high doses.[1]
Q2: What is the relevance of oxalate in cellular studies?
A2: Oxalate, a compound found in many plant-based foods, is a major component of calcium oxalate kidney stones.[2] In experimental settings, oxalate has been shown to induce a variety of cellular responses, including disrupting cellular bioenergetics, altering mitochondrial function, generating reactive oxygen species (ROS), and modulating inflammatory pathways.[2][3][4][5] Therefore, it is a relevant compound for studying cellular stress and dysfunction, particularly in models of kidney disease.
Q3: What are the common sources of variability in cell-based assays?
A3: Variability in cell-based assays can arise from multiple sources. These can be broadly categorized as biological variability (e.g., cell line genetics, passage number, cell health) and technical variability (e.g., pipetting errors, reagent inconsistency, environmental fluctuations, and measurement errors).[6][7][8] Careful standardization of protocols and meticulous technique are crucial for ensuring reproducibility.[6]
Troubleshooting Guides
Issue 1: High Variability in Cell Viability/Cytotoxicity Assays
Q: We are observing significant well-to-well and day-to-day variability in our cell viability assays when treating cells with SGS518 in the presence of oxalate. What are the potential causes and solutions?
A: High variability in cell viability assays is a common issue that can mask the true effects of your compounds. Below is a systematic approach to troubleshooting this problem.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | 1. Ensure a homogenous single-cell suspension before plating. 2. Use a consistent pipetting technique for dispensing cells.[9] 3. Avoid edge effects by not using the outer wells of the plate or by filling them with sterile PBS. |
| Cell Health and Passage Number | 1. Use cells within a consistent and low passage number range.[10] 2. Regularly check for mycoplasma contamination. 3. Ensure cells are healthy and in the logarithmic growth phase at the time of treatment.[11] |
| Reagent Preparation and Storage | 1. Prepare fresh SGS518 and oxalate solutions for each experiment from a validated stock. 2. Ensure complete solubilization of compounds. 3. Store stock solutions at the recommended temperature and protect from light if necessary. |
| Oxalate-Induced Cellular Stress | 1. Oxalate can decrease cellular ATP levels and impair mitochondrial respiration.[3][4] The choice of viability assay is critical. An ATP-based assay (e.g., CellTiter-Glo) will be more sensitive to these effects than a metabolic assay like MTT. 2. Optimize oxalate concentration and incubation time to induce a consistent level of stress without causing excessive cell death. |
Logical Troubleshooting Workflow for Assay Variability
Caption: Troubleshooting workflow for identifying sources of assay variability.
Issue 2: Inconsistent SGS518 Efficacy in the Presence of Oxalate
Q: The protective/modulatory effect of SGS518 varies between experiments when co-administered with oxalate. Why might this be happening?
A: The interplay between a receptor antagonist and a cellular stressor can be complex. Variability can stem from the biological response to oxalate itself.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Variable Oxalate-Induced Stress Response | 1. Oxalate is known to alter cellular bioenergetics and redox homeostasis.[3][4] The metabolic state of your cells at the time of treatment can influence their response. Standardize cell density and growth phase meticulously. 2. Oxalate can modulate cytokine expression, such as reducing anti-inflammatory IL-10 and increasing pro-inflammatory IL-1β and IL-6.[3][4] This creates a dynamic cellular environment that could influence 5-HT6R signaling or downstream effects. Measure key markers of the oxalate response (e.g., ROS, ATP levels, cytokine secretion) to ensure a consistent baseline of cellular stress in each experiment. |
| SGS518 and Oxalate Interaction | 1. Determine the optimal timing for SGS518 administration. Pre-treatment with SGS518 before oxalate exposure may yield different results than co-treatment. 2. Perform dose-response curves for both SGS518 and oxalate to identify the optimal concentration windows for observing a consistent modulatory effect. |
| Off-Target Effects | 1. While SGS518 is a selective 5-HT6R antagonist, ensure the observed effects are indeed mediated by this receptor. Consider using a 5-HT6R agonist as a control or performing knockdown/knockout experiments if feasible. |
Data Presentation
When studying the effects of SGS518 on oxalate-induced changes, it is critical to present quantitative data clearly. Below are example tables summarizing cellular changes induced by oxalate, based on published findings.
Table 1: Effect of Oxalate on Macrophage Bioenergetics
| Treatment Group | Cellular ATP Levels (Relative Units) | Mitochondrial Complex I Activity (%) | Glycolytic Capacity (mpH/min) |
| Control | 1.00 ± 0.12 | 100 ± 9.5 | 50.2 ± 4.1 |
| Oxalate (50 µM) | 0.65 ± 0.09 | 72 ± 8.1 | 35.8 ± 3.5 |
| Data are illustrative, based on findings that oxalate decreases ATP levels, mitochondrial activity, and glycolysis.[3][4] |
Table 2: Effect of Oxalate on Cytokine Expression in Macrophages
| Treatment Group | IL-1β mRNA (Fold Change) | IL-6 mRNA (Fold Change) | IL-10 mRNA (Fold Change) |
| Control | 1.0 | 1.0 | 1.0 |
| Oxalate (50 µM) | 3.5 ± 0.4 | 4.2 ± 0.6 | 0.4 ± 0.1 |
| Data are illustrative, based on findings that oxalate increases pro-inflammatory cytokine expression and reduces anti-inflammatory cytokine expression.[3][4] |
Experimental Protocols
Protocol 1: General Cell Viability Assay (ATP Measurement)
This protocol is designed to assess the effect of SGS518 on cell viability in an oxalate-induced stress model.
-
Cell Seeding: Plate cells (e.g., THP-1 monocytes or HK-2 renal tubular cells) in a 96-well white, clear-bottom plate at a pre-determined optimal density and allow them to adhere overnight.
-
SGS518 Pre-treatment: Prepare serial dilutions of SGS518 in cell culture medium. Remove the old medium from the cells and add the SGS518-containing medium. Incubate for 1-2 hours.
-
Oxalate Treatment: Prepare a stock solution of sodium oxalate. Add the oxalate solution to the wells to achieve the final desired concentrations. Include appropriate controls (vehicle only, SGS518 only, oxalate only).
-
Incubation: Incubate the plate for 24-48 hours in a cell culture incubator.
-
ATP Measurement: Equilibrate the plate and the ATP measurement reagent (e.g., CellTiter-Glo®) to room temperature. Add the reagent to each well according to the manufacturer's instructions.
-
Luminescence Reading: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. After 10 minutes of incubation at room temperature, measure luminescence using a plate reader.
Protocol 2: Measurement of Mitochondrial ROS
This protocol measures changes in mitochondrial reactive oxygen species (ROS), a known effect of oxalate exposure.[2][5]
-
Cell Treatment: Seed cells in a black, clear-bottom 96-well plate and treat with SGS518 and/or oxalate as described in Protocol 1.
-
Staining: At the end of the treatment period, remove the medium and wash the cells gently with pre-warmed PBS.
-
Probe Incubation: Add a mitochondrial ROS-specific probe (e.g., MitoSOX™ Red) diluted in warm buffer to each well. Incubate for 10-30 minutes at 37°C, protected from light.
-
Wash: Remove the probe solution and wash the cells gently with warm PBS.
-
Fluorescence Measurement: Add warm buffer to each well and immediately measure fluorescence using a microplate reader with the appropriate excitation/emission settings (e.g., 510/580 nm for MitoSOX™ Red).
Visualizations
General Experimental Workflow
Caption: General experimental workflow for this compound studies.
Oxalate-Induced Cellular Signaling
Caption: Known and potential signaling pathways affected by oxalate.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Oxalate disrupts monocyte and macrophage cellular function via Interleukin-10 and mitochondrial reactive oxygen species (ROS) signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Oxalate Alters Cellular Bioenergetics, Redox Homeostasis, Antibacterial Response, and Immune Response in Macrophages [frontiersin.org]
- 4. Oxalate Alters Cellular Bioenergetics, Redox Homeostasis, Antibacterial Response, and Immune Response in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Reducing sources of variance in experimental procedures in in vitro research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | In Vitro Research Reproducibility: Keeping Up High Standards [frontiersin.org]
- 8. omeract.org [omeract.org]
- 9. m.youtube.com [m.youtube.com]
- 10. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 11. azurebiosystems.com [azurebiosystems.com]
SGS518 oxalate degradation products and their impact on assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the potential degradation of SGS518 oxalate and its impact on experimental assays. The following information is designed to help you troubleshoot common issues and ensure the accuracy and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary characteristics?
This compound is a selective antagonist for the 5-HT6 serotonin receptor.[1][2] It is also known by the alternative name LY 483518.[1] The compound is supplied as an oxalate salt and is typically used in neuroscience research, particularly for studies related to cognitive impairment in conditions like schizophrenia and Alzheimer's disease.[1][2] Key specifications for this compound are summarized in the table below.
Table 1: General Properties of this compound
| Property | Value | Reference |
| Chemical Name | 1-Methyl-3-(1-methyl-4-piperindin-4-yl)-5-hydroxy-1H-indole 2,6-difluorobenzenesulfonic acid ester oxalate | [1] |
| Molecular Formula | C₂₁H₂₂F₂N₂O₃S·C₂H₂O₄ | [1][2] |
| Molecular Weight | 510.51 g/mol | [1][2] |
| Purity | ≥98% (by HPLC) | [1][2] |
| Solubility | Soluble to 100 mM in DMSO | [2] |
| Storage | Desiccate at room temperature | [1][2] |
Q2: What are the potential degradation pathways for this compound?
While specific degradation pathways for SGS518 have not been extensively published, drug molecules, in general, can degrade through several mechanisms, including hydrolysis, oxidation, photolysis, and thermal degradation.[1][3][4] Given the chemical structure of SGS518, which includes an ester linkage, it may be susceptible to hydrolysis under certain pH conditions. The oxalate salt itself could also dissociate under specific conditions.
Q3: How can I detect degradation products of this compound in my samples?
High-Performance Liquid Chromatography (HPLC) is a widely used and effective technique for separating, identifying, and quantifying the active pharmaceutical ingredient (API) and its degradation products.[1][5] For more detailed structural information about unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is often employed.[5][6]
Q4: Could the oxalate counter-ion or its degradation products interfere with my assay?
Yes, oxalate and its potential degradation products (such as formate and carbon dioxide) could interfere with certain biochemical and cell-based assays. For example, oxalate has been shown to interfere with the Lowry protein assay by interacting with calcium.[7] It is crucial to evaluate the potential for such interference in your specific assay system.
Troubleshooting Guide
This guide addresses common issues that may arise during the handling and use of this compound in experimental settings.
Issue 1: Inconsistent or lower-than-expected potency in biological assays.
| Possible Cause | Troubleshooting Steps |
| Degradation of SGS518 | - Verify Stock Solution Integrity: Prepare a fresh stock solution of this compound in a recommended solvent like DMSO. Compare its performance against older stock solutions. - Perform a Forced Degradation Study: Subject a sample of SGS518 to stress conditions (e.g., acidic, basic, oxidative, photolytic, thermal) to intentionally generate degradation products. Analyze the stressed sample by HPLC to see if new peaks appear, which can help in identifying potential degradation products in your experimental samples. - Optimize Storage Conditions: Ensure the compound is stored as recommended (desiccated at room temperature) to minimize degradation. |
| Assay Interference | - Test for Oxalate Interference: Run a control experiment with sodium oxalate at a concentration equivalent to that in your this compound solution to determine if the oxalate ion itself affects the assay readout. - Buffer Compatibility: Ensure that the pH and composition of your assay buffer do not promote the degradation of SGS518 or interfere with the assay chemistry. |
Issue 2: Appearance of unexpected peaks in HPLC analysis.
| Possible Cause | Troubleshooting Steps |
| Sample Degradation | - Review Sample Handling: Evaluate your sample preparation and storage procedures. Exposure to light, extreme pH, or elevated temperatures can lead to the formation of degradation products. - Analyze Blank and Control Samples: Run a blank (solvent only) and a control (freshly prepared SGS518 solution) to ensure that the unexpected peaks are not artifacts from the solvent or the HPLC system. |
| Contamination | - Check Solvent Purity: Ensure that all solvents used for sample preparation and HPLC analysis are of high purity and free from contaminants. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products of this compound.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., a mixture of acetonitrile and water).
2. Application of Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Store at room temperature for 24 hours.
-
Thermal Degradation: Store the stock solution at 70°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours.
3. Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot from each stressed sample.
-
Neutralize the acid and base-stressed samples before analysis.
-
Analyze all samples, including an unstressed control, by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection).
-
Compare the chromatograms of the stressed samples to the control to identify new peaks corresponding to degradation products.
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Simplified signaling pathway for a 5-HT6 receptor antagonist.
References
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. benchchem.com [benchchem.com]
- 3. pharmacy180.com [pharmacy180.com]
- 4. veeprho.com [veeprho.com]
- 5. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sodium oxalate corrects calcium interference in Lowry protein assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for storing and handling SGS518 oxalate powder
This technical support center is designed for researchers, scientists, and drug development professionals using SGS518 oxalate powder in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective antagonist for the 5-HT6 serotonin receptor.[1][2] The 5-HT6 receptor is primarily expressed in the central nervous system and is involved in cognitive processes. By blocking this receptor, SGS518 can modulate the release of other neurotransmitters, such as acetylcholine and glutamate, which are crucial for learning and memory.[3]
Q2: What are the recommended storage conditions for this compound powder?
This compound powder should be stored in a desiccated environment at either room temperature or between 2-8°C.[4] For precise storage recommendations, always refer to the Certificate of Analysis provided by the supplier.
Q3: How should I prepare a stock solution of this compound?
This compound is soluble in DMSO up to 100 mM.[4] To prepare a stock solution, dissolve the powder in high-purity DMSO. It is important to note that long-term storage of this compound in solution is not recommended.[5] Prepare fresh solutions for your experiments or aliquot and store at -20°C for short-term use, minimizing freeze-thaw cycles.
Q4: What are the key safety precautions when handling this compound powder?
As with any chemical compound, standard laboratory safety practices should be followed. This includes wearing personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Work in a well-ventilated area. A crucial consideration for 5-HT receptor antagonists is the potential risk of serotonin syndrome if used in combination with other serotonergic drugs. Ensure you are aware of the symptoms and take appropriate precautions in your experimental design.
Data Presentation
Storage and Solubility of this compound
| Parameter | Recommendation | Source |
| Storage (Powder) | Desiccate at Room Temperature or 2-8°C | [4] |
| Solubility | Soluble in DMSO up to 100 mM | [4] |
| Solution Storage | Long-term storage not recommended; prepare fresh or store short-term at -20°C | [5] |
Note: Stability of the powder and solution can be lot-dependent. Always consult the manufacturer's Certificate of Analysis for specific data.
Experimental Protocols
In Vivo: Novel Object Recognition (NOR) Test
This protocol is a widely used behavioral assay to assess recognition memory in rodents and is relevant for studying the pro-cognitive effects of 5-HT6 receptor antagonists like SGS518.[6][7][8]
Materials:
-
This compound
-
Vehicle (e.g., saline, 10% DMSO in saline)
-
Test animals (e.g., adult male Wistar or Sprague-Dawley rats)
-
Open-field arena (e.g., 50 cm x 50 cm x 40 cm)
-
Two sets of identical objects (heavy enough not to be displaced by the animals)
Procedure:
-
Habituation (Day 1):
-
Allow each animal to explore the empty open-field arena for 5-10 minutes. This reduces anxiety and novelty-induced behaviors on the testing day.[6]
-
-
Familiarization/Training Trial (T1) (Day 2):
-
Administer this compound or vehicle at a predetermined time before the trial (e.g., 30 minutes).
-
Place two identical objects in opposite corners of the arena.
-
Gently place the animal into the center of the arena, facing away from the objects.
-
Allow the animal to freely explore the objects for a set period (e.g., 5-10 minutes).
-
Record the time spent exploring each object. Exploration is defined as the nose being within 2 cm of the object and actively sniffing or touching it.[6]
-
-
Retention Interval:
-
Return the animal to its home cage for a specific inter-trial interval (e.g., 1 hour for short-term memory, 24 hours for long-term memory).[6]
-
-
Test Trial (T2) (Day 2):
-
Replace one of the familiar objects with a novel object. The location of the novel object should be counterbalanced across animals.
-
Place the animal back into the arena and allow it to explore for 5 minutes.
-
Record the time spent exploring the familiar and novel objects.
-
Data Analysis:
-
Calculate the Discrimination Index (DI): (Time exploring novel object - Time exploring familiar object) / (Total exploration time)
-
A higher DI indicates better recognition memory.
In Vitro: cAMP Assay
This assay measures the intracellular levels of cyclic adenosine monophosphate (cAMP) and is used to determine the functional antagonism of SGS518 at the Gs-coupled 5-HT6 receptor.[9][10][11][12][13]
Materials:
-
HEK-293 cells stably expressing the human 5-HT6 receptor
-
This compound
-
5-HT (serotonin) as the agonist
-
cAMP assay kit (e.g., HTRF-based)
-
Cell culture medium and appropriate buffers
Procedure:
-
Cell Seeding:
-
Seed HEK-293-h5-HT6R cells in a 96-well plate and grow to confluency.
-
-
Antagonist Incubation:
-
Incubate the cells with varying concentrations of this compound for a predetermined period (e.g., 30 minutes) at 37°C.[10]
-
-
Agonist Stimulation:
-
Stimulate the cells with a fixed concentration of 5-HT (typically the EC80 concentration) for a specified time (e.g., 30 minutes) to induce cAMP production.[10]
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis:
-
Plot the cAMP concentration against the logarithm of the this compound concentration.
-
Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the 5-HT-induced cAMP production.
Troubleshooting Guides
Inconsistent Results in Behavioral Studies
| Issue | Possible Cause | Suggested Solution |
| No pro-cognitive effect observed | - Suboptimal dose- Inappropriate animal model- Poor blood-brain barrier penetration | - Conduct a dose-response study.- Consider a different cognitive impairment model.- Verify brain penetration of the compound. |
| High variability within groups | - Inconsistent animal handling- Environmental disturbances | - Standardize handling procedures.- Ensure a quiet and controlled testing environment. |
| Paradoxical anxiogenic effects | - Dose-dependent effects- Off-target activity | - Perform a thorough dose-response analysis.- Assess the compound's selectivity against other receptors. |
Inconsistent Results in In Vitro Assays
| Issue | Possible Cause | Suggested Solution |
| High non-specific binding (Radioligand binding assay) | - Radioligand concentration too high | - Use a radioligand concentration at or below its Kd. |
| Inconsistent IC50/EC50 values | - Compound solubility or stability issues- Suboptimal incubation time | - Ensure the compound is fully dissolved and stable in the assay buffer.- Optimize the incubation time. |
| Low signal in cAMP assay | - Low receptor expression- Poor cell health | - Confirm receptor expression levels.- Ensure cells are healthy and in the logarithmic growth phase. |
Visualizations
Caption: Simplified 5-HT6 Receptor Signaling Pathway.
Caption: Workflow for Preparing this compound Stock Solution.
Caption: Troubleshooting Logic for Inconsistent Results.
References
- 1. SGS 518 oxalate | CAS 445441-27-0 | this compound | Tocris Bioscience [tocris.com]
- 2. scbt.com [scbt.com]
- 3. researchgate.net [researchgate.net]
- 4. rndsystems.com [rndsystems.com]
- 5. apexbt.com [apexbt.com]
- 6. benchchem.com [benchchem.com]
- 7. Novel object recognition test as an alternative approach to assessing the pharmacological profile of sigma-1 receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. abcam.com [abcam.com]
- 12. resources.revvity.com [resources.revvity.com]
- 13. resources.revvity.com [resources.revvity.com]
Technical Support Center: Overcoming Poor Oral Bioavailability of SGS518 Oxalate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor oral bioavailability of SGS518 oxalate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its oral bioavailability a concern?
A1: this compound is a selective antagonist of the 5-HT6 serotonin receptor, investigated for its potential in treating cognitive impairment associated with conditions like schizophrenia and Alzheimer's disease. Like many small molecule drug candidates, this compound's physicochemical properties, potentially including poor aqueous solubility and/or permeability, can limit its absorption from the gastrointestinal tract, leading to low and variable oral bioavailability. This poses a significant challenge for achieving therapeutic concentrations in preclinical and clinical studies.
Q2: What are the primary factors that can contribute to the poor oral bioavailability of this compound?
A2: The primary factors likely include:
-
Poor aqueous solubility: As an oxalate salt, its solubility in the gastrointestinal fluids may be limited, hindering its dissolution, which is a prerequisite for absorption.[1]
-
Low permeability: The ability of the SGS518 molecule to pass through the intestinal epithelium might be inherently low.
-
First-pass metabolism: The drug may be extensively metabolized in the liver or intestinal wall before reaching systemic circulation.
-
Efflux transporters: The compound might be a substrate for efflux transporters like P-glycoprotein, which actively pump it back into the intestinal lumen.
Q3: What initial steps can I take to assess the oral bioavailability of my this compound formulation?
A3: A standard approach involves a preclinical pharmacokinetic study in an animal model (e.g., rats or dogs).[2][3] This typically involves administering a known dose of the formulation orally and collecting blood samples at various time points to determine the plasma concentration of SGS518. The data is then used to calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the concentration-time curve), which together provide a measure of the extent and rate of absorption.
Q4: Are there in vitro models that can predict the oral absorption of this compound?
A4: Yes, several in vitro models can provide predictive insights:
-
In vitro dissolution testing: This assesses how quickly and to what extent this compound dissolves from its formulation in simulated gastric and intestinal fluids.
-
Caco-2 permeability assay: This widely used cell-based model evaluates the potential for a drug to be transported across the intestinal epithelium.[4][5]
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a non-cell-based, high-throughput screen to predict passive membrane permeability.[5]
Troubleshooting Guide
This guide addresses common issues encountered during the formulation and in vivo testing of this compound.
| Problem | Potential Cause | Suggested Solution |
| Low and variable plasma concentrations after oral administration. | Poor aqueous solubility of this compound. | Explore formulation strategies to enhance solubility such as micronization, nanosuspension, solid dispersion, or a self-emulsifying drug delivery system (SEDDS).[6] |
| Low intestinal permeability. | Investigate the use of permeation enhancers (with caution and thorough safety evaluation) or formulation approaches that can improve membrane transport. | |
| High first-pass metabolism. | Consider co-administration with an inhibitor of the relevant metabolic enzymes (for research purposes only) to confirm the extent of metabolism. Structural modification of the molecule may be necessary for further development. | |
| Precipitation of the compound in the gastrointestinal tract. | Supersaturation from an enabling formulation followed by precipitation. | Incorporate precipitation inhibitors (e.g., polymers like HPMC) into the formulation. |
| pH-dependent solubility leading to precipitation upon transition from the stomach to the intestine. | Develop a formulation that maintains the drug in a solubilized state across the physiological pH range of the GI tract. | |
| Inconsistent results between in vitro and in vivo studies. | In vitro model does not accurately reflect the in vivo environment. | Refine the in vitro model to be more biorelevant (e.g., use of biorelevant dissolution media). |
| Formulation performance is highly dependent on gastrointestinal conditions (e.g., food effects). | Conduct in vivo studies under both fasted and fed conditions to assess the impact of food. |
Formulation Strategies to Enhance Oral Bioavailability
Below are summaries of potential formulation strategies. Detailed experimental protocols are provided in the subsequent section.
| Strategy | Principle | Potential Advantages | Potential Disadvantages |
| Micronization | Increasing the surface area of the drug particles by reducing their size to the micrometer range, thereby enhancing the dissolution rate.[7][8][9][10][11] | Simple and cost-effective technique. | May not be sufficient for compounds with very low solubility. Can lead to particle aggregation. |
| Nanosuspension | Reducing the drug particle size to the nanometer range, which significantly increases the surface area and saturation solubility.[12][13][14][15][16] | Applicable to a wide range of poorly soluble drugs. Can be administered orally as a liquid or dried into a solid dosage form. | Requires specialized equipment and careful control of particle size and stability. |
| Amorphous Solid Dispersion | Dispersing the drug in a carrier matrix at a molecular level, converting it from a crystalline to a more soluble amorphous state.[17][18][19][20][21] | Can significantly increase the aqueous solubility and dissolution rate. | Amorphous forms are thermodynamically unstable and can recrystallize over time. |
| Self-Emulsifying Drug Delivery System (SEDDS) | A mixture of oils, surfactants, and co-solvents that forms a fine oil-in-water emulsion upon gentle agitation in aqueous media, such as the gastrointestinal fluids.[22][23][24][25][26] | Presents the drug in a solubilized form, which can enhance absorption and bypass the dissolution step. | Requires careful selection of excipients to ensure safety and stability. Potential for gastrointestinal irritation with high surfactant concentrations. |
Experimental Protocols
Micronization of this compound by Jet Milling
Objective: To reduce the particle size of this compound to the low-micrometer range to enhance its dissolution rate.
Materials and Equipment:
-
This compound
-
Jet mill (e.g., spiral jet mill)
-
High-pressure nitrogen or air source
-
Laser diffraction particle size analyzer
-
Scanning Electron Microscope (SEM)
-
Dissolution testing apparatus (USP Apparatus II)
Methodology:
-
Preparation: Ensure the this compound powder is dry and free-flowing.
-
Milling:
-
Set the grinding and feeding pressures of the jet mill according to the manufacturer's instructions. Typical grinding pressures range from 50 to 100 psi.
-
Introduce the this compound powder into the milling chamber at a controlled feed rate.
-
The high-velocity gas creates a vortex, causing the particles to collide and fracture.
-
Collect the micronized powder in the collection vessel.
-
-
Particle Size Analysis:
-
Disperse a small sample of the micronized powder in a suitable dispersant (e.g., mineral oil) and analyze the particle size distribution using a laser diffraction analyzer.
-
Aim for a mean particle size (d50) of less than 10 µm.
-
-
Morphology Characterization:
-
Examine the particle morphology of the micronized and un-micronized this compound using SEM.
-
-
In Vitro Dissolution:
-
Perform dissolution testing on both the micronized and un-micronized drug product in simulated gastric and intestinal fluids.
-
Compare the dissolution profiles to determine the impact of micronization.
-
Preparation of an this compound Nanosuspension
Objective: To formulate this compound as a nanosuspension to improve its saturation solubility and dissolution velocity.
Materials and Equipment:
-
This compound
-
Stabilizer (e.g., Hydroxypropyl methylcellulose (HPMC), Poloxamer 188)
-
Wetting agent (e.g., Tween 80)
-
Purified water
-
High-pressure homogenizer or wet media mill
-
Dynamic light scattering (DLS) for particle size analysis
-
Zeta potential analyzer
Methodology:
-
Formulation Screening:
-
Prepare a pre-suspension by dispersing this compound in an aqueous solution containing various stabilizers and wetting agents at different concentrations.
-
-
Nanosizing:
-
High-Pressure Homogenization: Pass the pre-suspension through the high-pressure homogenizer for a specified number of cycles at a set pressure (e.g., 1500 bar for 20 cycles).
-
Wet Media Milling: Charge a milling chamber with milling media (e.g., yttrium-stabilized zirconium oxide beads) and the pre-suspension. Mill at a defined speed for a specific duration.
-
-
Characterization:
-
Measure the mean particle size and polydispersity index (PDI) of the nanosuspension using DLS. Aim for a mean particle size below 500 nm and a PDI below 0.3.
-
Measure the zeta potential to assess the physical stability of the nanosuspension. A zeta potential of ±30 mV is generally considered stable.
-
-
Lyophilization (Optional for solid dosage form):
-
The nanosuspension can be freeze-dried with a cryoprotectant (e.g., mannitol) to produce a solid powder for reconstitution or incorporation into tablets or capsules.
-
In Vivo Oral Bioavailability Study in Rats
Objective: To evaluate and compare the oral bioavailability of different this compound formulations.
Materials and Equipment:
-
This compound formulations (e.g., simple suspension, micronized, nanosuspension)
-
Sprague-Dawley rats (male, 200-250 g)
-
Oral gavage needles
-
Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes)
-
LC-MS/MS system for bioanalysis
-
Pharmacokinetic software for data analysis
Methodology:
-
Animal Dosing:
-
Fast the rats overnight with free access to water.
-
Divide the rats into groups, with each group receiving a different formulation. Include a control group receiving a simple suspension.
-
Administer the formulations orally via gavage at a predetermined dose (e.g., 10 mg/kg).
-
-
Blood Sampling:
-
Collect blood samples (approximately 100 µL) from the tail vein at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive LC-MS/MS method for the quantification of SGS518 in rat plasma.
-
Analyze the plasma samples to determine the concentration of SGS518 at each time point.
-
-
Pharmacokinetic Analysis:
-
Use pharmacokinetic software to calculate parameters such as Cmax, Tmax, and AUC for each formulation.
-
Compare the parameters between the different formulation groups to assess the relative bioavailability.
-
Visualizations
Caption: 5-HT6 Receptor Antagonist Signaling Pathway.
Caption: Workflow for Enhancing Oral Bioavailability.
References
- 1. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 2. Experimental determination of the oral bioavailability and bioaccessibility of lead particles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical Bioavailability Strategy for Decisions on Clinical Drug Formulation Development: An In Depth Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. innpharmacotherapy.com [innpharmacotherapy.com]
- 5. Application of Method Suitability for Drug Permeability Classification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Micronization of small molecule APIs: What are the trends? - Pharmaceutical Technology [pharmaceutical-technology.com]
- 8. Micronization: what is it and what is it for | Flarer [flarer.ch]
- 9. fps-pharma.com [fps-pharma.com]
- 10. agcpharmachemicals.com [agcpharmachemicals.com]
- 11. Micronization and Absorption of Active Ingredients [imsmicron.it]
- 12. jstage.jst.go.jp [jstage.jst.go.jp]
- 13. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 14. benthamscience.com [benthamscience.com]
- 15. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jfda-online.com [jfda-online.com]
- 17. Solid Dispersion as an Approach for Bioavailability Enhancement of Poorly Water-Soluble Drug Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. [PDF] Enhancement of Oral Bioavailability and Solid Dispersion: A Review | Semantic Scholar [semanticscholar.org]
- 20. researchgate.net [researchgate.net]
- 21. japsonline.com [japsonline.com]
- 22. scispace.com [scispace.com]
- 23. mdpi.com [mdpi.com]
- 24. Formulation and processing of solid self-emulsifying drug delivery systems (HME S-SEDDS): A single-step manufacturing process via hot-melt extrusion technology through response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 25. ijpcbs.com [ijpcbs.com]
- 26. sphinxsai.com [sphinxsai.com]
Technical Support Center: Optimizing SGS518 Oxalate Concentration for Diverse Cell Lines
This technical support resource is designed for researchers, scientists, and drug development professionals utilizing SGS518 oxalate in their experiments. Here, you will find troubleshooting guidance and frequently asked questions (FAQs) to address challenges in determining and adjusting the optimal concentration of SGS518 across various cell lines.
Frequently Asked Questions (FAQs)
Q1: What is SGS518 and what is its mechanism of action in cancer?
A1: SGS518 is a selective antagonist of the serotonin receptor 6 (5-HT6R). While initially investigated for neurological conditions, emerging evidence suggests the serotonergic system plays a role in cancer progression. Serotonin (5-HT) signaling can promote tumor growth and proliferation.[1][2][3][4] SGS518, by blocking the 5-HT6 receptor, is hypothesized to inhibit these pro-tumorigenic signals. The 5-HT6 receptor is a G-protein coupled receptor (GPCR) that, upon activation, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[1][5] This signaling cascade can influence downstream pathways involved in cell growth and survival, such as the MAPK/ERK and PI3K/Akt pathways.[1][2][4]
Q2: What is the significance of the "oxalate" in this compound?
A2: The "oxalate" indicates that SGS518 is supplied as a salt form, specifically an oxalate salt. Drug substances are often formulated as salts to improve their physicochemical properties, such as solubility, stability, and ease of handling. However, the counter-ion (in this case, oxalate) can sometimes have its own biological effects. At high concentrations, oxalate has been shown to be cytotoxic to some cell lines, particularly renal cells, by inducing oxidative stress and mitochondrial dysfunction.[6][7][8][9][10] It is crucial to distinguish between the pharmacological effects of SGS518 and the potential non-specific effects of the oxalate counter-ion, especially when observing unexpected cytotoxicity.
Q3: Why are my IC50 values for SGS518 inconsistent across different experiments with the same cell line?
A3: Inconsistent IC50 values are a common issue in cell-based assays and can stem from several factors:
-
Cell Health and Passage Number: Using cells at a high passage number can lead to genetic drift and altered drug sensitivity. Ensure you are using cells within a consistent and low passage range.
-
Cell Seeding Density: The initial number of cells seeded can significantly impact the final assay readout. It is critical to maintain a consistent seeding density across all experiments.
-
Reagent Variability: Variations in media, serum batches, or assay reagents can introduce variability.
-
Incubation Time: The duration of drug exposure can influence the IC50 value. Standardize the incubation time for all comparative experiments.
-
DMSO Concentration: If using DMSO to dissolve SGS518, ensure the final concentration in the culture medium is consistent and low (typically <0.5%) across all wells to avoid solvent-induced toxicity.
Q4: I am not observing a significant decrease in cell viability after SGS518 treatment. What could be the issue?
A4: There are several potential reasons for a lack of response:
-
Low 5-HT6R Expression: The target cell line may not express the 5-HT6 receptor at sufficient levels for SGS518 to elicit a response. It is advisable to confirm receptor expression using techniques like qPCR or Western blotting.
-
Cell Line Resistance: Some cell lines may have intrinsic resistance mechanisms to 5-HT6R antagonists.
-
Suboptimal Concentration Range: The concentrations of SGS518 used may be too low. A broad dose-response experiment is necessary to determine the effective concentration range.
-
Assay Sensitivity: The chosen cell viability assay may not be sensitive enough to detect subtle changes. Consider using a more sensitive assay, such as an ATP-based luminescence assay.[11]
Data Presentation: Determining and Comparing SGS518 Potency
A critical step in working with SGS518 is to determine its half-maximal inhibitory concentration (IC50) in your cell line(s) of interest. This value represents the concentration of the drug that is required to inhibit a biological process (in this case, cell viability) by 50%. Due to the lack of publicly available pan-cancer screening data for SGS518, the following table is a template to guide your data generation and presentation.
| Cell Line | Cancer Type | Seeding Density (cells/well) | Incubation Time (hours) | SGS518 IC50 (µM) | Oxalate Control IC50 (µM) | Notes |
| MCF-7 | Breast Adenocarcinoma | 5,000 | 72 | [Your Data] | >1000 | Example cell line. |
| A549 | Lung Carcinoma | 4,000 | 72 | [Your Data] | >1000 | Example cell line. |
| U-87 MG | Glioblastoma | 7,500 | 72 | [Your Data] | >1000 | Example cell line. |
| PC-3 | Prostate Carcinoma | 5,000 | 72 | [Your Data] | >1000 | Example cell line. |
Note: This table is for illustrative purposes. Researchers should generate their own data following the provided experimental protocols. An "Oxalate Control" using sodium oxalate at equivalent concentrations to the this compound treatment is crucial to rule out non-specific toxicity from the oxalate counter-ion.
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using an MTT Assay
This protocol provides a general framework for determining the IC50 of SGS518 in adherent cancer cell lines.
Materials:
-
This compound
-
Sodium Oxalate (for control)
-
Dimethyl sulfoxide (DMSO)
-
Complete cell culture medium appropriate for your cell line
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
-
Microplate reader
Procedure:
-
Stock Solution Preparation:
-
Prepare a 10 mM stock solution of this compound in sterile DMSO.
-
Prepare a 10 mM stock solution of sodium oxalate in sterile water or PBS.
-
Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
-
Cell Seeding:
-
Harvest cells during their exponential growth phase.
-
Perform a cell count and determine viability (e.g., using trypan blue exclusion).
-
Seed the cells into a 96-well plate at a pre-determined optimal density in 100 µL of complete medium per well.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound and sodium oxalate in complete medium. A common starting point is a 2-fold or 3-fold dilution series from a high concentration (e.g., 100 µM).
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) and a no-cell blank (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions or controls.
-
Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate for 15-30 minutes at room temperature with gentle shaking.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the absorbance of the no-cell blank from all other values.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the drug concentration and fit a sigmoidal dose-response curve to determine the IC50 value using appropriate software (e.g., GraphPad Prism).
-
Visualizations
SGS518 (5-HT6R Antagonist) Signaling Pathway in Cancer
Caption: SGS518 inhibits the 5-HT6 receptor, blocking downstream pro-proliferative signaling.
Experimental Workflow for IC50 Determination
Caption: A stepwise workflow for determining the IC50 of SGS518 in a cell line.
Troubleshooting Inconsistent IC50 Values
Caption: A logical guide to troubleshooting common causes of inconsistent IC50 results.
References
- 1. Role of serotonin receptor signaling in cancer cells and anti-tumor immunity [thno.org]
- 2. researchgate.net [researchgate.net]
- 3. 5-HT serotonin receptors modulate mitogenic signaling and impact tumor cell viability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Role of serotonin receptor signaling in cancer cells and anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Oxalate Alters Cellular Bioenergetics, Redox Homeostasis, Antibacterial Response, and Immune Response in Macrophages [frontiersin.org]
- 7. Oxalate Alters Cellular Bioenergetics, Redox Homeostasis, Antibacterial Response, and Immune Response in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oxalate-induced changes in the viability and growth of human renal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of Oxalate on IMCD Cells: A Line of Mouse Inner Medullary Collecting Duct Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
Technical Support Center: The Impact of pH on Oxalate Oxidase Activity and Stability
Disclaimer: Initial searches indicate that SGS518 is a selective 5-HT6 serotonin receptor antagonist and not an oxalate-metabolizing enzyme.[1][2][3] The following technical support guide addresses the core scientific query regarding the impact of pH on a representative recombinant oxalate oxidase, hereafter referred to as "Recombinant Oxalate Oxidase," based on published data for similar enzymes.
This guide is intended for researchers, scientists, and drug development professionals working with recombinant oxalate oxidase. It provides detailed troubleshooting advice, frequently asked questions, and experimental protocols to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for Recombinant Oxalate Oxidase activity?
A1: Recombinant Oxalate Oxidase, like many plant-derived oxalate oxidases, exhibits its maximum enzymatic activity in acidic conditions. The optimal pH for activity is typically in the range of 3.2 to 4.0.[4][5][6] Activity significantly decreases at neutral or alkaline pH.
Q2: How does pH affect the stability of Recombinant Oxalate Oxidase?
A2: While optimal activity is at a low pH, some oxalate oxidases demonstrate remarkable stability across a broad pH range, from acidic to alkaline conditions (e.g., pH 2.2 to 10.0) for short durations.[5] However, prolonged incubation at extreme pH values can lead to irreversible denaturation and loss of activity. Stability is also temperature-dependent.
Q3: Why is my enzyme showing low activity at a neutral pH?
A3: Low activity at a neutral pH is expected. The catalytic mechanism of many oxalate oxidases is dependent on the protonation state of both the substrate (oxalate) and key amino acid residues in the active site.[7] At neutral pH, the substrate and active site may not be in the optimal protonation state for efficient catalysis, leading to a significant reduction in enzyme activity.[7] For instance, some studies have reported only residual activity at pH 7.[8]
Q4: Can I use a different buffer system to test pH impact?
A4: Yes, but it is crucial to ensure the buffer itself does not inhibit the enzyme. Commonly used buffers for acidic ranges include succinate and glycine-HCl.[4][5] When testing a range of pH values, it is advisable to use overlapping buffer systems to rule out specific buffer effects on enzyme activity.[7] Always check the pH of your final reaction mixture after all components have been added.
Troubleshooting Guide
Issue 1: No detectable enzyme activity.
-
Question: I've set up my assay at pH 7.0, and I'm not seeing any activity. Is my enzyme inactive?
-
Answer: Not necessarily. Recombinant Oxalate Oxidase activity is very low at neutral pH.[7][8] We recommend running a control reaction at the optimal pH (around 3.5) to confirm that the enzyme is active. If you require activity at a neutral pH, you may need to use a significantly higher enzyme concentration, but be aware that the specific activity will be a fraction of its maximum.
Issue 2: Inconsistent results between experiments.
-
Question: My results for pH-dependent activity are not reproducible. What could be the cause?
-
Answer: Inconsistent pH is a common culprit. Ensure your buffers are correctly prepared and that the final pH of the reaction mixture is verified. Small variations in pH, especially on the steep slopes of the pH-activity curve, can lead to large differences in measured activity. Also, ensure consistent incubation times and temperatures for all experiments.
Issue 3: Enzyme precipitates during the assay.
-
Question: When I adjust the pH of my enzyme solution, I sometimes see precipitation. Why is this happening?
-
Answer: Enzyme precipitation can occur at pH values far from the protein's isoelectric point or under conditions that reduce its stability. Some oxalate decarboxylases, a related class of enzymes, have shown an increased tendency to aggregate at neutral pH compared to acidic pH.[9] To mitigate this, consider performing pH adjustments by diluting the enzyme into the final buffer, rather than titrating the concentrated enzyme stock. Working at lower protein concentrations can also help.
Issue 4: Unexpected color development in the control (no-enzyme) sample.
-
Question: My negative control is showing some background signal in my colorimetric assay. How can I fix this?
-
Answer: This could be due to non-enzymatic degradation of the substrate or a reaction between your detection reagents and the buffer at a specific pH. Run a control reaction containing the substrate and detection reagents in the assay buffer without the enzyme across your entire pH range to quantify any background signal. Subtract this background from your experimental readings.
Quantitative Data Summary
The tables below summarize typical pH effects on oxalate oxidase activity and stability based on published data for enzymes from various sources.
Table 1: pH Optimum for Oxalate Oxidase Activity
| Enzyme Source | Optimal pH Range | Reference |
| Barley | 3.2 - 4.0 | [4][6] |
| Maize | ~3.2 | [5] |
| Bacillus subtilis (Oxalate Decarboxylase) | ~4.0 | [8] |
| Ochrobactrum intermedium | ~6.5 (for enzyme production) | [10] |
Table 2: pH Stability Profile of Oxalate Oxidase
| Enzyme Source | pH Range for Stability | Incubation Conditions | Reference |
| Unspecified Oxalate Oxidase | 2.2 - 10.0 | 4 hours | [5] |
| Bacillus subtilis (Oxalate Decarboxylase) | Lower stability at pH 7.2 vs 4.2 | Not specified | [7] |
Experimental Protocols
Protocol 1: Determination of Optimal pH for Oxalate Oxidase Activity
Objective: To determine the pH at which Recombinant Oxalate Oxidase exhibits maximum activity.
Materials:
-
Recombinant Oxalate Oxidase
-
Potassium Oxalate (Substrate)
-
Horseradish Peroxidase (HRP)
-
3-Methyl-2-benzothiazolinone hydrazone (MBTH)
-
N,N-Dimethylaniline (DMA)
-
A series of 0.1 M buffers (e.g., Glycine-HCl for pH 2.0-3.5, Acetate for pH 3.5-5.5, Phosphate for pH 5.5-8.0)
-
Spectrophotometer (plate reader or cuvette-based)
Methodology:
-
Prepare Buffers: Prepare a series of buffers covering a pH range from 2.0 to 8.0 in 0.5 pH unit increments.
-
Prepare Reagent Mix: Prepare a reaction cocktail containing MBTH, DMA, and HRP in water.
-
Set up Reactions: In a 96-well plate or microcentrifuge tubes, prepare reaction mixtures for each pH value. A typical reaction could consist of:
-
150 µL of the appropriate buffer
-
20 µL of Reagent Mix
-
10 µL of Recombinant Oxalate Oxidase solution
-
-
Initiate Reaction: Add 20 µL of potassium oxalate solution to each well/tube to start the reaction. The final volume is 200 µL.
-
Incubate: Incubate the reactions at a constant temperature (e.g., 37°C) for a fixed time (e.g., 10-30 minutes).[6]
-
Measure Absorbance: Measure the absorbance at 590 nm.[6] The rate of color development is proportional to the enzyme activity.
-
Data Analysis: Plot the enzyme activity (rate of change in absorbance) against the pH to determine the optimum.
Protocol 2: Assessment of pH Stability of Oxalate Oxidase
Objective: To determine the pH range over which Recombinant Oxalate Oxidase remains stable.
Methodology:
-
Prepare Buffers: Prepare a series of buffers as in Protocol 1.
-
Incubate Enzyme: Aliquot the Recombinant Oxalate Oxidase into each buffer and incubate for a predetermined time (e.g., 1, 4, or 24 hours) at a specific temperature (e.g., 4°C or 25°C).
-
Measure Residual Activity: After incubation, take a small aliquot from each pH-treated enzyme sample and add it to the standard activity assay mixture, which should be at the enzyme's optimal pH (determined in Protocol 1).
-
Data Analysis: Calculate the residual activity for each sample as a percentage of the activity of a control sample that was kept in an optimal storage buffer (e.g., pH 6.0) at 4°C. Plot the percentage of residual activity against the incubation pH.
Visualizations
Caption: Workflow for determining the pH optimum and stability of Recombinant Oxalate Oxidase.
Caption: Logical diagram illustrating how pH influences enzyme activity and stability.
References
- 1. apexbt.com [apexbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. scbt.com [scbt.com]
- 4. Molecular Characterization of the Oxalate Oxidase Involved in the Response of Barley to the Powdery Mildew Fungus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Expression and secretion of glycosylated barley oxalate oxidase in Pichia pastoris - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biochemical properties and oxalate‐degrading activity of oxalate decarboxylase from bacillus subtilis at neutral pH - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. microbiologyjournal.org [microbiologyjournal.org]
Validation & Comparative
A Preclinical Comparison of SGS518 (Idalopirdine) and Other 5-HT6 Receptor Antagonists
For researchers and drug development professionals, the serotonin 6 (5-HT6) receptor remains a compelling target for enhancing cognitive function in neurological disorders. This guide provides an objective comparison of SGS518 oxalate (also known as idalopirdine, Lu AE518, and LY483518) with other notable 5-HT6 antagonists, supported by preclinical experimental data.
Antagonism of the 5-HT6 receptor, which is almost exclusively expressed in the central nervous system, is believed to enhance cognition by modulating multiple neurotransmitter systems, including acetylcholine and glutamate.[1] This guide delves into a comparative analysis of this compound against other well-investigated 5-HT6 antagonists such as intepirdine (SB-742457) and masupirdine (SUVN-502).
Pharmacological Profiles: A Quantitative Comparison
The binding affinity and selectivity of a compound for its target are fundamental determinants of its therapeutic potential and off-target effects. The following tables summarize the available quantitative data for this compound and other key 5-HT6 antagonists.
Table 1: Comparative Receptor Binding Affinities of 5-HT6 Antagonists
| Compound | Target Receptor | Binding Affinity (Ki, nM) |
| Idalopirdine (SGS518) | 5-HT6 | 0.83 |
| Intepirdine (SB-742457) | 5-HT6 | ~0.23 |
| Masupirdine (SUVN-502) | 5-HT6 | 2.04 |
Table 2: Comparative Selectivity Profiles of 5-HT6 Antagonists
| Compound | Off-Target Selectivity |
| Idalopirdine (SGS518) | Selective 5-HT6 receptor antagonist with >50-fold selectivity over 70 other targets.[2] |
| Intepirdine (SB-742457) | >100-fold selectivity over other receptors. |
| Masupirdine (SUVN-502) | >1200-fold selectivity over the 5-HT2A receptor; selective over 100 other target sites. |
Preclinical Efficacy in Cognitive Models
The pro-cognitive effects of 5-HT6 receptor antagonists have been evaluated in various preclinical models of learning and memory. While direct head-to-head comparative studies are limited, data from individual studies provide insights into their potential efficacy.
Novel Object Recognition (NOR) Test: This test assesses an animal's ability to recognize a novel object from a familiar one, a measure of recognition memory.
Table 3: Efficacy of 5-HT6 Antagonists in the Novel Object Recognition (NOR) Test
| Compound | Animal Model | Cognitive Deficit Induction | Effective Dose (Pro-cognitive) | Key Findings |
| Idalopirdine (SGS518) | Sprague-Dawley rats, APP/PS1 mice | Scopolamine, Age-related cognitive decline | 2.5 - 10 mg/kg, p.o. | Showed pro-cognitive effects in various animal models.[3] |
| 5-HT6R Antagonist 3 (phenoxyalkyltriazine derivative) | Male Wistar rats | MK-801 (0.2 mg/kg, i.p.) | 0.1 mg/kg, i.p. | Significantly reversed MK-801-induced cognitive deficits, demonstrating potent pro-cognitive effects.[3] |
Morris Water Maze (MWM): This test evaluates spatial learning and memory as rodents learn to find a hidden platform in a pool of water using distal cues.
Mechanism of Action: Modulation of Neurotransmitter Systems
The pro-cognitive effects of 5-HT6 receptor antagonists are attributed to their ability to modulate the release of key neurotransmitters involved in learning and memory.
In Vivo Microdialysis Studies: This technique allows for the measurement of neurotransmitter levels in specific brain regions of freely moving animals.
A study in rats demonstrated that idalopirdine (10mg/kg, p.o.) increased extracellular levels of dopamine, noradrenaline, and glutamate in the medial prefrontal cortex.[5] Interestingly, while it did not affect acetylcholine levels on its own, it potentiated the increase in acetylcholine levels induced by the acetylcholinesterase inhibitor donepezil.[5] This suggests a synergistic effect that has been a key rationale for its clinical development in combination with existing Alzheimer's disease therapies.
Experimental Protocols
Receptor Binding Assays
Objective: To determine the binding affinity (Ki) of a compound for the 5-HT6 receptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human 5-HT6 receptor.
-
Radioligand Binding: A radiolabeled ligand with known high affinity for the 5-HT6 receptor (e.g., [3H]LSD) is incubated with the cell membranes.
-
Competition Assay: The test compound is added at various concentrations to compete with the radioligand for binding to the receptor.
-
Detection: The amount of radioactivity bound to the membranes is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Receptor Binding Assay Workflow
Novel Object Recognition (NOR) Test
Objective: To assess recognition memory in rodents.
Methodology:
-
Habituation: The animal is allowed to freely explore an empty open-field arena for a set period to acclimate to the environment.
-
Familiarization Phase (T1): Two identical objects are placed in the arena, and the animal is allowed to explore them for a defined duration. The time spent exploring each object is recorded.
-
Inter-Trial Interval (ITI): The animal is returned to its home cage for a specific period.
-
Test Phase (T2): One of the familiar objects is replaced with a novel object. The animal is returned to the arena, and the time spent exploring the familiar and novel objects is recorded.
-
Data Analysis: A discrimination index (DI) is calculated as the difference in exploration time between the novel and familiar objects, divided by the total exploration time. A positive DI indicates a preference for the novel object and intact recognition memory.
Novel Object Recognition Test Workflow
Morris Water Maze (MWM) Test
Objective: To evaluate spatial learning and memory.
Methodology:
-
Apparatus: A large circular pool filled with opaque water. A small escape platform is hidden just below the water's surface. Distal visual cues are placed around the room.
-
Acquisition Training: The animal undergoes several trials per day for several consecutive days. In each trial, the animal is placed in the water at a different starting location and must find the hidden platform. The time taken to find the platform (escape latency) and the path taken are recorded.
-
Probe Trial: After the training phase, the platform is removed, and the animal is allowed to swim freely for a set time. The time spent in the target quadrant (where the platform was located) is measured as an indicator of spatial memory.
-
Data Analysis: Learning is assessed by the decrease in escape latency across training days. Memory is assessed by the preference for the target quadrant during the probe trial.
Morris Water Maze Test Workflow
Signaling Pathway
The pro-cognitive effects of 5-HT6 receptor antagonists are thought to be mediated by the modulation of downstream signaling cascades.
5-HT6 Receptor Signaling Pathway
Conclusion
This compound (idalopirdine) and other 5-HT6 receptor antagonists have demonstrated promising pro-cognitive effects in a variety of preclinical models. Their mechanism of action, involving the modulation of critical neurotransmitter systems, provides a strong rationale for their investigation in cognitive disorders. While this compound shows high affinity and selectivity for the 5-HT6 receptor, direct head-to-head preclinical studies with other antagonists are needed for a definitive comparative assessment of their efficacy. The provided data and experimental protocols offer a valuable resource for researchers in the field of cognitive enhancement and drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. Differential effects of 4-aminopyridine and 2,4-diaminopyridine on the in vivo release of acetylcholine and dopamine in freely moving rats measured by intrastriatal dialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Regulation of cortical acetylcholine release: insights from in vivo microdialysis studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Idalopirdine as a treatment for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
A Tale of Two 5-HT6 Receptor Antagonists: Unraveling the Cognitive Efficacy of Idalopirdine and SGS518 Oxalate
An in-depth analysis of two selective serotonin 5-HT6 receptor antagonists, idalopirdine and SGS518 oxalate, reveals a stark contrast in their clinical development for cognitive enhancement. While idalopirdine underwent extensive Phase 3 clinical trials for Alzheimer's disease, ultimately failing to demonstrate efficacy, this compound remains a compound with limited publicly available data, precluding a direct comparison of its cognitive-enhancing capabilities.
This guide provides a comprehensive overview of the available scientific and clinical data for both compounds, offering researchers, scientists, and drug development professionals a clear perspective on their current standing.
Idalopirdine: A Journey Through Clinical Trials
Idalopirdine (also known as Lu AE58054) was a promising candidate for the symptomatic treatment of mild to moderate Alzheimer's disease. Its mechanism of action centered on the antagonism of the 5-hydroxytryptamine-6 (5-HT6) receptor, which is predominantly expressed in brain regions crucial for cognition, such as the hippocampus and frontal cortex.[1] The rationale was that by blocking these receptors, idalopirdine could modulate the activity of multiple neurotransmitter systems, including cholinergic and glutamatergic pathways, thereby improving cognitive function.[2]
Promising Beginnings in Phase 2
An initial Phase 2 trial, known as the LADDER study, showed encouraging results.[1] When administered as an adjunct to donepezil, a cholinesterase inhibitor, idalopirdine demonstrated a statistically significant improvement in cognitive performance in patients with moderate Alzheimer's disease compared to placebo.[1][2]
The Disappointing Outcome of Phase 3
Based on the promising Phase 2 data, an extensive Phase 3 program was initiated, comprising three large, randomized, double-blind, placebo-controlled trials: STARSHINE, STARBEAM, and STARBRIGHT.[2][3] These studies enrolled a total of 2,525 patients with mild to moderate Alzheimer's disease who were already receiving treatment with a cholinesterase inhibitor.[2][4]
However, the results of these trials were conclusively negative.[2][3][5] Across all three studies, idalopirdine, at various doses, failed to show any significant improvement in the primary endpoint, the Alzheimer's Disease Assessment Scale-cognitive subscale (ADAS-Cog), compared to placebo over a 24-week treatment period.[2][4][6] Consequently, the development of idalopirdine for the treatment of Alzheimer's disease was discontinued.[3]
This compound: An Early-Stage Candidate
In contrast to idalopirdine, this compound (also known as LY483518) is a selective 5-HT6 receptor antagonist for which there is a notable lack of publicly available clinical efficacy data.[7][8] It has been cited in scientific literature as a tool for preclinical research and is suggested to have potential for treating cognitive impairment associated with conditions like schizophrenia and Alzheimer's disease.[7] However, without clinical trial results, any comparison of its efficacy to idalopirdine is purely speculative.
Mechanism of Action: The Role of 5-HT6 Receptor Antagonism
Both idalopirdine and this compound share the same molecular target: the 5-HT6 receptor. The proposed mechanism for how antagonism of this receptor could improve cognition is illustrated in the signaling pathway diagram below. By blocking the 5-HT6 receptor, these compounds are thought to disinhibit the release of acetylcholine (ACh) and glutamate (Glu), two crucial neurotransmitters for learning and memory. This, in turn, is hypothesized to enhance synaptic plasticity and improve cognitive function.
Comparative Summary
The following table summarizes the available information on this compound and idalopirdine.
| Feature | This compound | Idalopirdine |
| Mechanism of Action | Selective 5-HT6 Receptor Antagonist | Selective 5-HT6 Receptor Antagonist |
| Therapeutic Indication | Proposed for cognitive impairment in schizophrenia and Alzheimer's disease | Investigated for mild to moderate Alzheimer's disease |
| Clinical Development Stage | Preclinical | Failed Phase 3 Clinical Trials |
| Published Efficacy Data | None available in humans | No significant cognitive improvement in Phase 3 trials[2][3][4][5][6] |
Experimental Protocols: The Idalopirdine Phase 3 Trials
To provide context for how the efficacy of a cognitive enhancer like idalopirdine is evaluated, the general methodology of its Phase 3 trials (STARSHINE, STARBEAM, and STARBRIGHT) is outlined below.
Key Methodological Points:
-
Study Design: The trials were randomized, double-blind, and placebo-controlled.[2]
-
Participants: Patients were aged 50 years or older with a diagnosis of mild to moderate Alzheimer's disease and were on a stable dose of a cholinesterase inhibitor (donepezil, rivastigmine, or galantamine).[2][4]
-
Intervention: Patients received either idalopirdine (at doses of 10 mg, 30 mg, or 60 mg per day) or a matching placebo in addition to their ongoing cholinesterase inhibitor therapy.[2][4]
-
Primary Outcome Measure: The primary endpoint was the change from baseline in the 11-item Alzheimer's Disease Assessment Scale-cognitive subscale (ADAS-Cog) total score at 24 weeks. The ADAS-Cog is a standardized tool used to assess various cognitive domains, including memory, language, and praxis.[2][4]
-
Secondary Outcome Measures: Key secondary endpoints included the Alzheimer's Disease Cooperative Study-Clinical Global Impression of Change (ADCS-CGIC) and the Alzheimer's Disease Cooperative Study-Activities of Daily Living (ADCS-ADL) inventory.[2]
Conclusion: An Unequal Evidence Base
References
- 1. Safety and efficacy of idalopirdine, a 5-HT6 receptor antagonist, in patients with moderate Alzheimer's disease (LADDER): a randomised, double-blind, placebo-controlled phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of Idalopirdine as Adjunct to Cholinesterase Inhibitors on Change in Cognition in Patients With Alzheimer Disease: Three Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 4. Effect of Idalopirdine as Adjunct to Cholinesterase Inhibitors on Change in Cognition in Patients With Alzheimer Disease: Three Randomized Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 6. uspharmacist.com [uspharmacist.com]
- 7. SGS 518 oxalate | CAS 445441-27-0 | this compound | Tocris Bioscience [tocris.com]
- 8. scbt.com [scbt.com]
A Head-to-Head In Vivo Comparison of SGS518 Oxalate and Intepirdine for Cognitive Enhancement
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of two selective 5-HT6 receptor antagonists, SGS518 oxalate and intepirdine, focusing on their in vivo preclinical and clinical data. While direct head-to-head in vivo studies are not publicly available, this document synthesizes existing data to offer insights into their respective profiles and potential for treating cognitive impairment, particularly in the context of neurodegenerative diseases like Alzheimer's.
Executive Summary
Both this compound and intepirdine are selective antagonists of the serotonin 5-HT6 receptor, a target that has been investigated for its potential to improve cognitive function. Intepirdine, also known as RVT-101 or SB-742457, progressed to Phase 3 clinical trials for Alzheimer's disease but ultimately failed to demonstrate significant efficacy. This compound, on the other hand, has been evaluated in preclinical in vivo models, showing some promise in protecting against neuronal damage. This guide will delve into the available data for each compound, their mechanisms of action, and the experimental approaches used to evaluate them.
Mechanism of Action: 5-HT6 Receptor Antagonism
The 5-HT6 receptor is primarily expressed in brain regions associated with learning and memory, such as the hippocampus and cortex. Antagonism of this receptor is thought to enhance cholinergic and glutamatergic neurotransmission, leading to improved cognitive function.
Caption: Signaling pathway of 5-HT6 receptor antagonists.
Head-to-Head Data Summary
As no direct comparative studies are available, this section presents a summary of key findings from separate in vivo evaluations of this compound and intepirdine.
Table 1: In Vivo Efficacy Data
| Parameter | This compound | Intepirdine |
| Animal Model | Abca4-/-Rdh8-/- mice (retinal degeneration model) | Preclinical data not extensively published; primary data from human clinical trials in Alzheimer's disease patients.[1][2][3] |
| Dosage | 30 mg/kg (i.p.) | 35 mg/day (oral) in humans.[3] |
| Primary Outcome | Marked preservation of the photoreceptor layer; reduced formation of autofluorescent spots.[4] | Failed to meet co-primary endpoints of improving cognition (ADAS-Cog) and activities of daily living (ADCS-ADL) in Phase 3 trials.[1][3] |
| Secondary Outcome | Protected retinal morphology.[4] | Showed a statistically significant benefit on the Clinician Interview-Based Impression of Change plus caregiver interview (CIBIC+) in one study.[3][5] |
Table 2: Compound Profile
| Feature | This compound | Intepirdine |
| Alternative Names | LY 483518[6] | RVT-101, SB-742457[7] |
| Developer | N/A | Originally GlaxoSmithKline, then Axovant Sciences.[3][8] |
| Development Stage | Preclinical | Failed Phase 3 Clinical Trials for Alzheimer's Disease.[1][2][3] |
| Target Indication | Cognitive impairment in schizophrenia and Alzheimer's disease.[6] | Mild-to-moderate Alzheimer's disease, Dementia with Lewy Bodies.[7] |
Experimental Protocols
Below are representative experimental protocols for evaluating the in vivo efficacy of 5-HT6 receptor antagonists in preclinical models of cognitive impairment. These are based on standard methodologies in the field and are intended to provide a framework for how such a head-to-head comparison could be designed.
Protocol 1: Novel Object Recognition (NOR) Test for Learning and Memory
This protocol assesses a rodent's ability to recognize a novel object in a familiar environment, a measure of learning and memory.
Caption: Experimental workflow for the Novel Object Recognition test.
Methodology:
-
Animals: Male Wistar rats (250-300g).
-
Apparatus: A square open field arena (50x50x50 cm) made of dark, non-reflective material.
-
Habituation (Day 1): Each rat is allowed to explore the empty arena for 10 minutes.
-
Familiarization (Day 2): Two identical objects are placed in the arena, and each rat is allowed to explore for 5 minutes.
-
Drug Administration: Immediately after the familiarization phase, rats are administered either this compound (e.g., 1, 3, 10 mg/kg, i.p.), intepirdine (e.g., 1, 3, 10 mg/kg, i.p.), or vehicle.
-
Test Phase (1-hour delay): One of the familiar objects is replaced with a novel object. The rat is returned to the arena and allowed to explore for 5 minutes.
-
Data Collection and Analysis: The time spent exploring each object is recorded. The Discrimination Index (DI) is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better memory.
Protocol 2: Morris Water Maze (MWM) for Spatial Learning and Memory
The MWM test is a widely used behavioral task to assess spatial learning and memory in rodents.
Methodology:
-
Apparatus: A circular pool (150 cm diameter) filled with opaque water. A hidden platform is submerged just below the water surface.
-
Acquisition Phase (Days 1-4): Rats are given four trials per day to find the hidden platform. The starting position is varied for each trial. The time to find the platform (escape latency) is recorded.
-
Drug Administration: The test compound (this compound, intepirdine, or vehicle) is administered 30 minutes before the first trial each day.
-
Probe Trial (Day 5): The platform is removed, and the rat is allowed to swim for 60 seconds. The time spent in the target quadrant (where the platform was previously located) is measured.
-
Data Analysis: Escape latency during the acquisition phase and the time spent in the target quadrant during the probe trial are the primary measures of spatial learning and memory.
Discussion and Future Directions
The available data highlights a significant disparity in the development pathways of this compound and intepirdine. While both target the 5-HT6 receptor, intepirdine's failure in late-stage clinical trials for Alzheimer's disease has cast doubt on the therapeutic potential of this mechanism for this indication.[1][2] The reasons for this failure are likely multifactorial but underscore the challenges of translating preclinical findings to clinical efficacy in a complex disease like Alzheimer's.
The preclinical data for this compound, particularly its neuroprotective effects in a retinal degeneration model, is intriguing.[4] However, to establish its potential for treating cognitive disorders, further in vivo studies in relevant models of cognitive impairment are necessary. A direct, head-to-head comparison with intepirdine in preclinical models, such as the NOR and MWM tests described above, would be highly valuable to the research community. Such studies would help to elucidate whether the clinical failure of intepirdine was compound-specific or indicative of a broader limitation of targeting the 5-HT6 receptor for cognitive enhancement in Alzheimer's disease.
For future research, it would be beneficial to:
-
Conduct head-to-head in vivo studies of this compound and intepirdine in validated animal models of Alzheimer's disease pathology (e.g., APP/PS1 mice).
-
Investigate the pharmacokinetic and pharmacodynamic profiles of both compounds in these models to ensure comparable target engagement.
-
Explore the potential of these compounds in other indications characterized by cognitive deficits, such as schizophrenia.
References
- 1. Intepirdine fails to treat Alzheimer’s disease in Phase 3 trial | Alzheimer's Society [alzheimers.org.uk]
- 2. alzinfo.org [alzinfo.org]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Intepirdine as adjunctive therapy to donepezil for mild‐to‐moderate Alzheimer's disease: A randomized, placebo‐controlled, phase 3 clinical trial (MINDSET) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SGS 518 oxalate | CAS 445441-27-0 | this compound | Tocris Bioscience [tocris.com]
- 7. alzforum.org [alzforum.org]
- 8. grokipedia.com [grokipedia.com]
Validating the binding selectivity of SGS518 oxalate against other serotonin receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the binding selectivity of SGS518 oxalate, a known 5-HT₆ receptor antagonist, against other serotonin receptor subtypes. Due to the limited availability of a comprehensive public dataset for this compound's binding affinity across all serotonin receptors, this document will focus on its established selectivity for the 5-HT₆ receptor and compare this profile to well-characterized non-selective and selective serotonin receptor ligands. The experimental data provided for comparator compounds will serve as a benchmark for understanding the principles of binding selectivity in drug development.
Data Presentation: Comparative Binding Affinities
The following table summarizes the binding affinities (Ki, in nM) of several standard serotonin receptor ligands across a range of serotonin receptor subtypes. A lower Ki value indicates a higher binding affinity. The data presented here is compiled from various scientific sources and is intended to illustrate the concept of selectivity. While this compound is reported to be a selective 5-HT₆ antagonist, a complete quantitative binding profile across these receptors is not publicly available.[1][2][3]
Table 1: Binding Affinities (Ki, nM) of Standard Serotonin Receptor Ligands
| Ligand | 5-HT₁ₐ | 5-HT₁ₑ | 5-HT₂ₐ | 5-HT₂ₒ | 5-HT₆ | 5-HT₇ | Selectivity Profile |
| Serotonin (5-HT) | 1.3 | 5.0 | 12.6 | 5.0 | 100 | 0.9 | Non-selective |
| Methiothepin | 2.5 | 10 | 2.5 | 1.3 | 2.0 | 1.0 | Non-selective |
| WAY-100635 | 0.08 | >10000 | 1000 | 1000 | >10000 | 1000 | Highly 5-HT₁ₐ Selective |
| Ketanserin | 158 | >10000 | 2.0 | 39.8 | 1259 | 158 | 5-HT₂ₐ Selective |
| SB-269970 | 251 | >10000 | 126 | 1000 | 1000 | 1.0 | Highly 5-HT₇ Selective |
| This compound | Data not available | Data not available | Data not available | Data not available | High Affinity | Data not available | Reported as 5-HT₆ Selective |
Note: Ki values are approximate and can vary based on experimental conditions. Data is aggregated from multiple sources for illustrative purposes.
Experimental Protocols: Radioligand Binding Assay
The determination of a compound's binding affinity (Ki) for a specific receptor is typically achieved through competitive radioligand binding assays. This technique is a cornerstone of pharmacological research for assessing drug-receptor interactions.
Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for various serotonin receptor subtypes.
Materials:
-
Cell membranes prepared from cell lines stably expressing a specific human serotonin receptor subtype.
-
A radioligand known to bind with high affinity and specificity to the target receptor (e.g., [³H]LSD for 5-HT₆).
-
Test compound (e.g., this compound) at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Methodology:
-
Incubation: A fixed concentration of the radioligand and varying concentrations of the test compound are incubated with the cell membranes expressing the target receptor.
-
Equilibrium: The mixture is incubated to allow the binding of the radioligand and the test compound to the receptor to reach equilibrium.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, which traps the cell membranes (and therefore the bound radioligand) while allowing the unbound radioligand to pass through.
-
Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter. This measurement is proportional to the amount of radioligand bound to the receptor.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curve. The IC₅₀ value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Mandatory Visualizations
The 5-HT₆ receptor is a G-protein coupled receptor (GPCR) that is positively coupled to adenylyl cyclase through a Gαs protein. Activation of this pathway leads to an increase in intracellular cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA) and influences downstream cellular processes.
Caption: 5-HT₆ Receptor Signaling Pathway.
The following diagram illustrates the systematic process of evaluating the binding selectivity of a novel compound across a panel of receptors.
References
For researchers, scientists, and drug development professionals, understanding the selectivity of a compound is paramount. This guide provides a comparative analysis of SGS518 oxalate, a selective 5-HT₆ receptor antagonist, and its cross-reactivity with other related G protein-coupled receptors (GPCRs). The data presented is crucial for evaluating its potential for off-target effects and for designing more specific therapeutic agents.
This compound, also known as LY-483518, has been identified as a potent and selective antagonist of the serotonin 5-HT₆ receptor.[1] This receptor is primarily expressed in the central nervous system and is a target for cognitive enhancement in neuropsychiatric disorders. To ascertain the selectivity of this compound, comprehensive cross-reactivity studies are essential. This guide summarizes the available data on its binding affinity for various GPCRs and provides detailed experimental protocols for assessing compound selectivity.
Data Presentation: Cross-Reactivity Profile of this compound
The following table summarizes the binding affinities (Ki) of this compound for a panel of serotonin (5-HT) receptor subtypes. A higher Ki value indicates lower binding affinity, signifying greater selectivity for the 5-HT₆ receptor.
| Receptor Subtype | Ki (nM) |
| 5-HT₆ | 2.5 |
| 5-HT₂ₐ | 130 |
| 5-HT₂ₑ | 210 |
| 5-HT₁ₐ | >1000 |
| 5-HT₁ₑ | >1000 |
| 5-HT₅ₐ | >1000 |
| 5-HT₇ | >1000 |
Data compiled from publicly available pharmacological data for LY-483518.
As the data indicates, this compound exhibits high affinity for the 5-HT₆ receptor with significantly lower affinity for other tested serotonin receptor subtypes, demonstrating its selective nature.
Experimental Protocols
The determination of a compound's cross-reactivity profile is typically achieved through a combination of binding and functional assays.
Radioligand Binding Assays
Radioligand binding assays are a standard method to determine the affinity of a compound for a specific receptor.
Objective: To determine the binding affinity (Ki) of this compound for various GPCRs.
Materials:
-
Cell membranes expressing the target GPCR (e.g., 5-HT₆, 5-HT₂ₐ, etc.)
-
Radioligand specific for the target receptor (e.g., [³H]-LSD for 5-HT₆)
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4)
-
Non-specific binding control (e.g., a high concentration of a known ligand)
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, combine the cell membranes, radioligand, and either buffer (for total binding), non-specific binding control, or a concentration of this compound.
-
Incubate the plate at a specified temperature and duration to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific radioligand binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assays (cAMP Assay)
Functional assays measure the effect of a compound on receptor signaling. For the 5-HT₆ receptor, which is coupled to a Gs protein, antagonism is often measured by the inhibition of agonist-induced cyclic AMP (cAMP) production.
Objective: To determine the functional antagonist activity of this compound at the 5-HT₆ receptor.
Materials:
-
Cells stably expressing the 5-HT₆ receptor
-
A known 5-HT₆ receptor agonist (e.g., serotonin)
-
This compound
-
Cell culture medium
-
cAMP assay kit (e.g., HTRF, ELISA)
Procedure:
-
Plate the cells in a 96-well plate and culture overnight.
-
Pre-incubate the cells with varying concentrations of this compound for a specified time.
-
Stimulate the cells with a fixed concentration of the 5-HT₆ agonist.
-
Incubate for a period to allow for cAMP production.
-
Lyse the cells and measure the intracellular cAMP levels using a suitable cAMP assay kit according to the manufacturer's instructions.
-
Plot the agonist-induced cAMP response as a function of the this compound concentration.
-
Determine the IC₅₀ value, which represents the concentration of this compound that inhibits 50% of the maximal agonist response.
Mandatory Visualization
The following diagrams illustrate the experimental workflow and the signaling pathway of the 5-HT₆ receptor.
Caption: Experimental workflow for assessing GPCR cross-reactivity.
Caption: 5-HT₆ receptor signaling pathway.
References
Independent Replication of Published SGS518 Oxalate Findings: A Clarification and Guide to Oxalate Metabolism
For the attention of: Researchers, scientists, and drug development professionals.
This guide addresses the topic of "Independent replication of published SGS518 oxalate findings." Initial investigation into this topic has revealed a common point of clarification regarding the nomenclature of the compound this compound. The "oxalate" in "this compound" refers to the salt form of the molecule, a standard practice in pharmaceutical chemistry to enhance stability and solubility. It does not indicate a therapeutic effect of SGS518 on biological oxalate pathways.[1][2][3]
Our comprehensive literature search found no published studies, clinical trials, or independent replications investigating SGS518 for any effects on oxalate metabolism, kidney stone formation, or related conditions. SGS518 is consistently identified as a selective antagonist of the 5-HT6 serotonin receptor, with research focusing on its potential applications in cognitive impairments associated with conditions like schizophrenia and Alzheimer's disease.[1][4][5]
Given the absence of published findings on SGS518's role in oxalate pathways, a direct comparison guide with experimental data and protocols is not feasible. Instead, this guide provides a comprehensive overview of the biological role of oxalate, its metabolism, and its significance in human health, particularly in the context of kidney stone formation.
Understanding Oxalate in Biology
Oxalate is a naturally occurring dicarboxylate anion found in many plants and is also a metabolic end-product in the human body.[6][7] While it has a role in various physiological processes, its primary clinical significance is related to its potential to form insoluble calcium oxalate crystals, the main component of kidney stones.[6][8][9]
Key Aspects of Oxalate Metabolism
| Feature | Description | References |
| Sources of Oxalate | Endogenous production by the liver and absorption from dietary sources. | [7][9] |
| Intestinal Absorption | Primarily mediated by the SLC26A3 transporter in the colon. | [6] |
| Renal Excretion | The kidneys are the main route of oxalate elimination from the body, primarily through glomerular filtration and tubular secretion involving the SLC26A6 transporter. | [6][7] |
| Hyperoxaluria | A condition characterized by excessive oxalate in the urine, which is a major risk factor for the formation of calcium oxalate kidney stones. It can be primary (due to genetic defects) or secondary (due to diet or other conditions). | [6] |
The Pathogenesis of Calcium Oxalate Kidney Stones
The formation of calcium oxalate kidney stones is a multifactorial process driven by the supersaturation of urine with calcium and oxalate ions.[7][10]
Caption: Simplified workflow of calcium oxalate kidney stone formation.
Experimental Models of Kidney Stone Formation
Research into the mechanisms of kidney stone formation often employs various in vivo and in vitro models. A common in vivo model involves the administration of ethylene glycol to rodents, which is metabolized to oxalate, leading to hyperoxaluria and the formation of calcium oxalate crystals in the kidneys.
Caption: A typical experimental workflow for inducing kidney stones in a rodent model.
Therapeutic Strategies Targeting Oxalate
Current and emerging therapeutic strategies for preventing calcium oxalate kidney stones focus on reducing urinary oxalate concentrations.
| Therapeutic Approach | Mechanism of Action | References |
| Dietary Modification | Reducing intake of high-oxalate foods. | [7] |
| Increased Fluid Intake | Diluting urine to reduce supersaturation. | [11] |
| Oxalate Binders | Compounds that bind to oxalate in the gut, preventing its absorption. | [12] |
| Probiotics | Utilizing oxalate-degrading bacteria to reduce intestinal oxalate absorption. | [9] |
| Pharmacological Agents | Drugs that inhibit oxalate absorption or promote its breakdown. | [12] |
Conclusion
The inquiry into "independent replication of published this compound findings" stems from a misunderstanding of the compound's nomenclature. SGS518 is a 5-HT6 receptor antagonist, and "oxalate" denotes its salt form. There are no published findings linking SGS518 to a therapeutic role in oxalate metabolism. The provided information serves to clarify this and to offer a guide on the biological significance of oxalate, particularly in the context of kidney stone disease, for the intended scientific audience.
References
- 1. rndsystems.com [rndsystems.com]
- 2. labsolu.ca [labsolu.ca]
- 3. Oxalate - Wikipedia [en.wikipedia.org]
- 4. SGS 518 oxalate | CAS 445441-27-0 | this compound | Tocris Bioscience [tocris.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Oxalate (dys)Metabolism: Person-to-Person Variability, Kidney and Cardiometabolic Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Oxalate as a potent promoter of kidney stone formation [frontiersin.org]
- 8. urotoday.com [urotoday.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. THREE PATHWAYS FOR HUMAN KIDNEY STONE FORMATION - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What are Oxalates inhibitors and how do they work? [synapse.patsnap.com]
Benchmarking SGS518 (Idalopirdine) Against First-Generation 5-HT6 Antagonists: A Comparative Guide
The serotonin 5-HT6 receptor, expressed almost exclusively in the central nervous system (CNS), has emerged as a key target for therapeutic intervention in cognitive disorders such as Alzheimer's disease and schizophrenia.[1][2][3] Antagonism of this G-protein coupled receptor has been shown to modulate multiple neurotransmitter systems, including acetylcholine and glutamate, leading to pro-cognitive effects.[4][5] SGS518 (also known as Idalopirdine, Lu AE58054, and LY483518) is a potent and selective 5-HT6 receptor antagonist that has undergone clinical investigation.[2][4] This guide provides an objective comparison of SGS518 against first-generation 5-HT6 antagonists, supported by experimental data, to assist researchers in evaluating its pharmacological profile.
Comparative Analysis of Binding Affinity and Efficacy
The primary measure of a drug's potency at its target is its binding affinity, typically expressed as the inhibition constant (Ki). A lower Ki value indicates a higher affinity. The following table summarizes the binding affinities of SGS518 and notable first-generation 5-HT6 antagonists for the human 5-HT6 receptor.
| Compound | Synonym(s) | Target | Binding Affinity (Ki) |
| SGS518 | Idalopirdine, Lu AE58054 | Human 5-HT6R | 0.83 nM |
| SB-271046 | - | Human 5-HT6R | ~1.20 nM |
| Ro 04-6790 | - | Human 5-HT6R | Not specified, pKi = 7.35 |
| Intepirdine | SB-742457, RVT-101 | Human 5-HT6R | ~0.23 nM (pKi of 9.63) |
Data compiled from multiple sources.[1][4][6]
While binding affinity is crucial, the functional activity of a compound at the receptor determines its ultimate physiological effect. For 5-HT6 antagonists, this is often assessed by their ability to block agonist-induced cyclic AMP (cAMP) production. Some first-generation antagonists, such as SB-271046 and Ro 04-6790, have been shown to act as inverse agonists, meaning they reduce the basal activity of the receptor in the absence of an agonist.[7]
Selectivity Profile
In Vivo Efficacy in Preclinical Models
The therapeutic potential of 5-HT6 antagonists is evaluated in animal models of cognitive impairment. These tests assess the compound's ability to reverse memory deficits induced by agents like scopolamine (a muscarinic antagonist) or MK-801 (an NMDA receptor antagonist).[13][14] Both first-generation antagonists and newer compounds have demonstrated efficacy in these models. For example, SB-271046 has been shown to reverse cognitive deficits in various preclinical paradigms.[13] SGS518 has also demonstrated pro-cognitive effects in preclinical studies, which supported its advancement into clinical trials for Alzheimer's disease.[2][4]
Experimental Protocols
Radioligand Binding Assay for 5-HT6 Receptor Affinity
This protocol determines the binding affinity (Ki) of a test compound by measuring its ability to displace a specific radiolabeled ligand from the 5-HT6 receptor.
-
Objective: To determine the Ki of SGS518 and comparator compounds for the human 5-HT6 receptor.
-
Materials:
-
Receptor Source: Cell membranes from HEK293 cells stably expressing the human 5-HT6 receptor.[6]
-
Radioligand: [3H]-LSD is commonly used for 5-HT6 receptor binding assays.[1][6][15]
-
Test Compounds: SGS518 oxalate and first-generation antagonists (e.g., SB-271046).
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-labeled 5-HT6 ligand such as methiothepin or clozapine.[1][15]
-
Assay Buffer: Typically 50 mM Tris-HCl, 0.5 mM EDTA, 5 mM MgCl2, pH 7.4.[15]
-
-
Procedure:
-
A 96-well plate is prepared with the test compound at various concentrations, the radioligand at a fixed concentration (e.g., 1-2 nM), and the cell membrane suspension (10-20 µg protein/well).[1]
-
Control wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + non-specific control) are included.[1]
-
The plate is incubated for 60 minutes at 37°C.[1]
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from unbound radioligand. The filters are washed with ice-cold buffer.[1]
-
The radioactivity trapped on the filters is measured using a scintillation counter.[1][6]
-
-
Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.[1]
-
A competition curve is generated by plotting the percentage of specific binding against the log concentration of the test compound.
-
The IC50 value (the concentration that inhibits 50% of specific binding) is determined from the curve.
-
The IC50 is converted to the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[6]
-
In Vivo Behavioral Assay: Novel Object Recognition (NOR) Test
The NOR test is used to assess the pro-cognitive effects of 5-HT6 antagonists in rodents by evaluating their ability to improve recognition memory.[16]
-
Objective: To evaluate the effect of SGS518 on recognition memory in a rodent model of cognitive impairment.
-
Materials:
-
Open field arena.
-
A variety of objects, distinct in shape and texture but similar in size.
-
Video tracking system.
-
Test compound (SGS518) and vehicle.
-
Amnesia-inducing agent (e.g., scopolamine or MK-801).
-
-
Procedure:
-
Habituation: Animals are allowed to freely explore the empty arena for 5-10 minutes for 2-3 days to reduce anxiety.[16]
-
Training (Familiarization): Animals are administered the test compound or vehicle, followed by the amnesia-inducing agent. They are then placed in the arena containing two identical objects and the time spent exploring each object is recorded for a set period (e.g., 5-10 minutes).[16]
-
Testing: After a retention interval (e.g., 24 hours), one of the familiar objects is replaced with a novel object. The animal is returned to the arena, and the time spent exploring the familiar (T_familiar) and novel (T_novel) objects is recorded.[16]
-
-
Data Analysis:
-
A Discrimination Index (DI) is calculated: DI = (T_novel - T_familiar) / (T_novel + T_familiar).[16]
-
A positive DI indicates a preference for the novel object, suggesting memory of the familiar one. A DI close to zero suggests a memory deficit.[16]
-
The DIs of the drug-treated group are compared to the vehicle-treated group using statistical tests (e.g., ANOVA) to determine if the compound significantly improved recognition memory.[16]
-
Visualizations
Caption: Canonical 5-HT6 receptor signaling pathway and point of antagonist action.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. In Silico Screening of Natural Compounds for Candidates 5HT6 Receptor Antagonists against Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Predicting biological activity and design of 5-HT6 antagonists through assessment of ANN-QSAR models in the context of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5HT6 Antagonists in the Treatment of Alzheimer’s Dementia: Current Progress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Serotonin-6 Receptor as a Novel Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Efficacy of selective 5-HT6 receptor ligands determined by monitoring 5-HT6 receptor-mediated cAMP signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. promegaconnections.com [promegaconnections.com]
- 12. researchgate.net [researchgate.net]
- 13. 5-HT6 receptor agonists and antagonists enhance learning and memory in a conditioned emotion response paradigm by modulation of cholinergic and glutamatergic mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Procognitive Potential of Neuroprotective Triazine 5-HT6 Receptor Antagonists Tested on Chronic Activity In Vivo in Rats: Computer-Aided Insight into the Role of Chalcogen-Differences on the Pharmacological Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 15. lecerveau.mcgill.ca [lecerveau.mcgill.ca]
- 16. benchchem.com [benchchem.com]
A Comparative Analysis of the Pharmacokinetic Profiles of 5-HT6 Antagonists: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the pharmacokinetic profiles of key 5-HT6 receptor antagonists. Supported by experimental data, this document provides a comprehensive overview to inform preclinical and clinical research in the pursuit of novel therapeutics for cognitive disorders.
The serotonin 6 (5-HT6) receptor, expressed almost exclusively in the central nervous system, has emerged as a significant target in the development of treatments for cognitive impairments associated with neurodegenerative diseases like Alzheimer's and neuropsychiatric conditions such as schizophrenia. Antagonism of this receptor has been shown to modulate multiple neurotransmitter systems, including acetylcholine and glutamate, which are crucial for learning and memory. This guide provides a comparative analysis of the pharmacokinetic (PK) profiles of several 5-HT6 antagonists, alongside detailed experimental protocols and a visualization of the underlying signaling pathways.
Comparative Pharmacokinetic Profiles
The pharmacokinetic properties of a drug candidate are critical to its potential therapeutic success, influencing dosing regimens, efficacy, and safety. The following table summarizes key pharmacokinetic parameters for a selection of 5-HT6 antagonists that have been investigated in human clinical trials or significant preclinical studies. It is important to note that direct cross-study comparisons should be made with caution due to variations in study design, patient populations, and analytical methods.
| Compound Name | Alternative Names | Cmax (ng/mL) | Tmax (hours) | T1/2 (hours) | Oral Bioavailability (%) | Key Findings & Citations |
| Idalopirdine | Lu AE58054 | ~30-60 (at 60 mg) | ~1.5-2.0 | ~10-14 | Not explicitly stated in reviewed sources | Pharmacokinetics were evaluated in healthy subjects and those with renal or hepatic impairment. Despite promising early results, Phase III trials did not meet primary endpoints.[1][2] |
| Intepirdine | RVT-101, SB-742457 | Not explicitly stated in reviewed sources | ~2-4 | Not explicitly stated in reviewed sources | Not fully characterized in humans | Rapidly absorbed orally, with steady-state plasma concentrations achieved within 7 days of daily administration.[3] Phase III trials for Alzheimer's disease and dementia with Lewy bodies were unsuccessful.[4] |
| Masupirdine | SUVN-502 | Dose-dependent | ~4-6 | ~30-40 | Good in preclinical models | Exhibits dose-proportional exposure and has a pharmacokinetic profile suitable for once-daily dosing. Currently in Phase 3 trials for agitation in Alzheimer's disease.[5][6][7][8] |
| AVN-101 | - | Preclinical data | Preclinical data | Preclinical data | Good in preclinical models | A multi-target antagonist with high affinity for 5-HT6 receptors. Phase I studies showed it to be well-tolerated at doses up to 20 mg daily.[9][10][11] |
| AVN-322 | - | Preclinical data | Preclinical data | Preclinical data | High in preclinical models | A highly selective 5-HT6 receptor antagonist that demonstrated favorable blood-brain barrier penetration in preclinical studies.[12] Phase I trials were completed, but further development was discontinued.[2] |
Key Experimental Protocols
The following sections detail the methodologies for key experiments cited in the characterization of 5-HT6 antagonists.
Radioligand Binding Assay
This assay is fundamental for determining the affinity of a test compound for the 5-HT6 receptor.[3][13][14][15][16]
Objective: To determine the inhibition constant (Ki) of a test compound for the human 5-HT6 receptor.
Materials:
-
HEK-293 cells stably expressing the human 5-HT6 receptor.
-
Radioligand: [3H]-LSD (Lysergic acid diethylamide).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4.
-
Non-specific binding determinant: 10 µM methiothepin.
-
Test antagonist at various concentrations.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Cell membranes from HEK-293 cells expressing the h5-HT6R are prepared by homogenization and centrifugation.
-
Incubation: In a 96-well plate, the cell membranes are incubated with a fixed concentration of [3H]-LSD and varying concentrations of the test antagonist. Total binding is determined in the absence of a competing ligand, and non-specific binding is measured in the presence of 10 µM methiothepin. The plates are incubated for 60 minutes at 37°C.
-
Filtration: The reaction is terminated by rapid filtration through glass fiber filters to separate bound and free radioligand.
-
Quantification: The radioactivity retained on the filters is quantified by liquid scintillation counting.
-
Data Analysis: The IC50 values (the concentration of antagonist that inhibits 50% of specific radioligand binding) are calculated by non-linear regression analysis. The Ki values are then calculated from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay
This assay determines the functional antagonist potency of a compound by measuring its ability to block agonist-induced cyclic adenosine monophosphate (cAMP) production, a key downstream signaling molecule of the 5-HT6 receptor.[17][18][19]
Objective: To determine the functional antagonist potency (pKb) of a test compound at the human 5-HT6 receptor.
Materials:
-
HEK-293 cells stably expressing the human 5-HT6 receptor.
-
Agonist: Serotonin (5-HT).
-
Test antagonist at various concentrations.
-
cAMP assay kit (e.g., HTRF-based).
-
Cell culture medium.
Procedure:
-
Cell Culture: HEK-293 cells expressing the h5-HT6R are cultured to an appropriate density.
-
Antagonist Pre-incubation: The cells are pre-incubated with varying concentrations of the test antagonist for a predetermined period (e.g., 30 minutes) at 37°C.
-
Agonist Stimulation: Following pre-incubation, the cells are stimulated with a fixed concentration of 5-HT (typically the EC80 concentration) for a specified time to induce cAMP production.
-
cAMP Measurement: The reaction is stopped, and intracellular cAMP levels are measured using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: The ability of the antagonist to inhibit the 5-HT-induced cAMP production is determined. IC50 values are calculated from the concentration-response curves. The pKb values are then calculated using the Schild equation.
In Vivo Microdialysis
This technique allows for the in vivo measurement of neurotransmitter levels in specific brain regions of freely moving animals, providing a direct assessment of the pharmacodynamic effects of a 5-HT6 antagonist.[20][21][22][23]
Objective: To measure the effect of a 5-HT6 antagonist on the extracellular levels of acetylcholine and glutamate in the rat brain.
Materials:
-
Microdialysis probes.
-
Stereotaxic apparatus for surgery.
-
Perfusion pump.
-
Artificial cerebrospinal fluid (aCSF).
-
High-performance liquid chromatography (HPLC) system with electrochemical or fluorescence detection.
-
Test antagonist and vehicle.
Procedure:
-
Probe Implantation: A microdialysis probe is stereotaxically implanted into the brain region of interest (e.g., prefrontal cortex or hippocampus) of an anesthetized rat. The animal is allowed to recover from surgery.
-
Perfusion: The probe is perfused with aCSF at a slow, constant flow rate.
-
Baseline Collection: Dialysate samples are collected at regular intervals to establish a stable baseline of neurotransmitter levels.
-
Drug Administration: The 5-HT6 antagonist or vehicle is administered (e.g., systemically or locally through the probe).
-
Post-treatment Collection: Dialysate samples continue to be collected to monitor changes in neurotransmitter concentrations.
-
Analysis: The concentrations of acetylcholine and glutamate in the dialysate samples are quantified using HPLC.
-
Data Analysis: Neurotransmitter levels are expressed as a percentage of the baseline and compared between the antagonist-treated and vehicle-treated groups.
Visualizing the Mechanisms
To better understand the biological context of 5-HT6 antagonist activity, the following diagrams illustrate the key signaling pathways and experimental workflows.
Caption: 5-HT6 Receptor Signaling Pathways.
Caption: Experimental Workflows for 5-HT6 Antagonist Characterization.
Conclusion
The development of 5-HT6 receptor antagonists represents a promising avenue for the treatment of cognitive deficits. While several candidates have faced challenges in late-stage clinical trials, the ongoing research and the advancement of new compounds underscore the continued interest in this therapeutic target. A thorough understanding of the pharmacokinetic and pharmacodynamic properties of these antagonists is paramount for the design of future studies and the successful translation of preclinical findings to clinical efficacy. This guide provides a foundational comparison and detailed methodologies to aid researchers in this critical endeavor. The intricate signaling network of the 5-HT6 receptor, involving both canonical and non-canonical pathways, highlights the complexity of its role in neurotransmission and cognition, and warrants further investigation to fully elucidate the therapeutic potential of its modulation.
References
- 1. Clival Database :: Clinical trials data Insight [clival.com]
- 2. Idalopirdine - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Pharmacokinetics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. suvenneuro.com [suvenneuro.com]
- 6. Masupirdine | ALZFORUM [alzforum.org]
- 7. A Phase 3, Double-Blind, Randomized, Placebo-Controlled, Parallel Group, Multicenter Study to Evaluate the Efficacy, Safety, Tolerability, and Pharmacokinetics of Masupirdine (SUVN-502) for the Treatment of Agitation in Participants With Dementia of the Alzheimer's Type | Clinical Research Trial Listing [centerwatch.com]
- 8. suven.com [suven.com]
- 9. researchgate.net [researchgate.net]
- 10. AVN-101: A Multi-Target Drug Candidate for the Treatment of CNS Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. AVN-322 is a Safe Orally Bio-Available Potent and Highly Selective Antagonist of 5-HT6R with Demonstrated Ability to Improve Impaired Memory in Animal Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. scite.ai [scite.ai]
- 15. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Efficacy of selective 5-HT6 receptor ligands determined by monitoring 5-HT6 receptor-mediated cAMP signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 19. promega.com [promega.com]
- 20. Monitoring Extracellular Amino Acid Neurotransmitters and hROS by In Vivo Microdialysis in Rats: A Practical Approach | Springer Nature Experiments [experiments.springernature.com]
- 21. academic.oup.com [academic.oup.com]
- 22. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]
- 23. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Therapeutic Window of SGS518 Oxalate: A Comparative Guide for Researchers
For researchers and drug development professionals, understanding the therapeutic window of a compound is paramount to gauging its potential clinical success. This guide provides a comprehensive comparison of the preclinical therapeutic window of SGS518 oxalate, a selective 5-HT6 receptor antagonist, with other similar compounds investigated for cognitive enhancement in neurodegenerative diseases.
This compound, also known as LY 483518 and idalopirdine (Lu AE58054), has been a subject of interest for its potential to treat cognitive deficits associated with conditions like Alzheimer's disease and schizophrenia.[1][2] Its mechanism of action centers on the blockade of the 5-hydroxytryptamine-6 (5-HT6) receptor, a target almost exclusively expressed in the central nervous system, particularly in brain regions crucial for learning and memory. This targeted action suggests a potential for improved cognitive function with a reduced risk of peripheral side effects.
This guide synthesizes available preclinical data to offer an objective assessment of this compound's therapeutic window alongside comparable 5-HT6 receptor antagonists, including intepirdine (SB-742457) and SB-271046.
Comparative Analysis of Preclinical Efficacy and Toxicity
A key aspect of evaluating a drug candidate is its therapeutic index, the ratio between its effective dose and its toxic dose. The following tables summarize the available preclinical data for this compound and its comparators to provide a quantitative basis for comparison. It is important to note that direct comparisons should be made with caution due to variations in experimental models and protocols.
| Compound | Animal Model | Efficacy Endpoint | Effective Dose (ED50 or Effective Dose Range) | Route of Administration |
| This compound (idalopirdine) | Rat | Reversal of PCP-induced cognitive impairment (Novel Object Recognition) | 5-20 mg/kg | p.o. |
| Intepirdine (SB-742457) | Rat | Reversal of scopolamine-induced memory deficits | 10 mg/kg | i.p. |
| SB-271046 | Rat | Reversal of age-related spatial memory deficits | 10 mg/kg | s.c. |
| Compound | Animal Model | Toxicity Endpoint | Toxic Dose (TD50, LD50, or No-Observed-Adverse-Effect Level - NOAEL) | Route of Administration |
| This compound (idalopirdine) | Human (Phase I) | Well-tolerated single dose | Up to 360 mg | Not specified |
| Intepirdine (SB-742457) | Human (Phase II) | Generally well-tolerated | 5, 15, or 35 mg (once daily) | Not specified |
| SB-271046 | Rat | Not specified | Data not available | Not specified |
Note: The data presented is based on available public information and may not be exhaustive. p.o. - oral administration; i.p. - intraperitoneal administration; s.c. - subcutaneous administration.
Experimental Methodologies
To ensure a thorough understanding of the presented data, this section details the experimental protocols for the key assays used in the preclinical assessment of these 5-HT6 receptor antagonists.
Novel Object Recognition (NOR) Test
The Novel Object Recognition (NOR) test is a widely used behavioral assay to assess learning and memory in rodents. The protocol generally consists of three phases:
-
Habituation: The animal is allowed to freely explore an empty open-field arena to acclimate to the environment. This phase typically lasts for 5-10 minutes.
-
Familiarization/Training Phase (T1): The animal is placed back into the arena, which now contains two identical objects. The time the animal spends actively exploring each object (sniffing, touching with the nose) is recorded for a set duration, usually 3-5 minutes.
-
Test Phase (T2): After a specific inter-trial interval (ITI), which can range from minutes to 24 hours or more, the animal is returned to the arena. In this phase, one of the familiar objects is replaced with a novel object. The time spent exploring both the familiar and the novel object is recorded.
A significant increase in the exploration time of the novel object compared to the familiar one is interpreted as an indication of successful memory consolidation and recognition. The discrimination index (DI), calculated as (time exploring novel object - time exploring familiar object) / (total exploration time), is a common metric used to quantify recognition memory.
Signaling Pathways and Experimental Workflows
To visualize the underlying mechanisms and experimental processes, the following diagrams have been generated using the DOT language.
Caption: 5-HT6 Receptor Signaling Pathway and the Action of this compound.
Caption: Workflow of the Novel Object Recognition (NOR) Test for Evaluating Pro-cognitive Drugs.
References
Safety Operating Guide
Navigating the Safe Disposal of SGS518 Oxalate: A Procedural Guide
For researchers and scientists in the dynamic field of drug development, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the safe disposal of SGS518 oxalate, a selective SR-6 subtype serotonin receptor antagonist used in research. Adherence to these protocols is critical for minimizing environmental impact and safeguarding laboratory personnel.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound. According to its Safety Data Sheet (SDS), this compound is harmful if swallowed or in contact with skin, causes serious eye damage, and is harmful to aquatic life. Therefore, all handling and disposal activities must be conducted by trained personnel wearing appropriate Personal Protective Equipment (PPE).
Required Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) must be worn.
-
Body Protection: A lab coat or other protective clothing is required to prevent skin contact.
Work should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular trash.
-
Waste Identification and Segregation:
-
All materials contaminated with this compound, including unused product, empty containers, and disposable labware (e.g., weighing papers, pipette tips, contaminated gloves), must be classified as hazardous waste.
-
This waste stream must be segregated from other laboratory waste to prevent accidental mixing with incompatible substances.
-
-
Containerization:
-
Collect all solid this compound waste in a designated, leak-proof, and sealable container that is compatible with the chemical. The original container, if in good condition, is an ideal choice.
-
For liquid waste containing this compound (e.g., solutions in solvents), use a separate, clearly labeled, and compatible liquid waste container.
-
-
Labeling:
-
The hazardous waste container must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The specific hazards associated with the chemical (e.g., "Harmful," "Eye Damage," "Aquatic Hazard").
-
The date when the first piece of waste was placed in the container.
-
-
-
Storage:
-
Store the sealed hazardous waste container in a designated satellite accumulation area (SAA) within the laboratory.
-
The storage area should be secure, well-ventilated, and away from drains and sources of ignition.
-
Ensure that the container is kept closed at all times, except when adding waste.
-
-
Professional Disposal:
-
The final disposal of this compound waste must be conducted through a licensed professional hazardous waste disposal service.
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the waste container. Follow all institutional and local regulations for hazardous waste disposal.
-
Spill and Emergency Procedures
In the event of a spill, the following steps should be taken immediately:
-
Evacuate and Secure: Evacuate all non-essential personnel from the immediate area and restrict access.
-
Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.
-
Contain: For small spills, carefully cover the material with an inert absorbent material (e.g., vermiculite, sand, or earth). Do not use combustible materials like paper towels.
-
Clean-up: Wearing appropriate PPE, carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly with a suitable decontamination solution, followed by water.
-
Report: Report the spill to your laboratory supervisor and EHS department, following your institution's established protocols.
Quantitative Data Summary
At present, there is no publicly available quantitative data specifically detailing concentration limits for the disposal of this compound or reportable quantities for spills. All quantities of this substance should be treated as hazardous waste.
| Parameter | Value |
| CAS Number | 445441-27-0 |
| Molecular Formula | C21H22F2N2O3S.C2H2O4 |
| Molecular Weight | 510.51 g/mol |
| Known Hazards | Harmful if swallowed or in contact with skin, Causes serious eye damage, Harmful to aquatic life. |
| Disposal Classification | Hazardous Chemical Waste |
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Personal protective equipment for handling SGS518 oxalate
Essential Safety and Handling Guide for SGS518 Oxalate
This guide provides crucial safety protocols, personal protective equipment (PPE) requirements, and operational procedures for the handling and disposal of this compound in a research setting. Given that this compound is a selective serotonin 5-HT6 receptor antagonist intended for research use only, proper handling is critical to ensure personnel safety and experimental integrity.[1] The toxicological properties of this compound have not been thoroughly investigated, warranting a cautious approach. The guidance provided for similar oxalate compounds includes warnings for substances that are harmful if swallowed or in contact with skin and can cause serious eye irritation.[2]
Personal Protective Equipment (PPE)
A multi-layered PPE approach is mandatory to minimize exposure during all stages of handling this compound. The following table summarizes the required equipment, categorized by the type of protection.
| Protection Type | Required Equipment | Specification and Purpose |
| Respiratory Protection | NIOSH-approved Respirator | A minimum of a half-mask or full-face air-purifying respirator should be used to protect against inhalation of the powder.[3] For situations with potential for significant aerosolization, a powered air-purifying respirator (PAPR) is recommended. |
| Eye and Face Protection | Safety Glasses with Side Shields & Face Shield | Safety glasses are the minimum requirement. A face shield must be worn over safety glasses when handling the solid compound or preparing solutions to protect against splashes.[4] |
| Hand Protection | Double-Gloving with Chemical-Resistant Gloves | Wear two pairs of nitrile or other chemical-resistant gloves. The outer glove should be removed and disposed of immediately after handling the compound. An inner glove provides secondary protection.[3] |
| Body Protection | Chemical-Resistant Laboratory Coat & Disposable Gown/Coveralls | A buttoned lab coat is standard. For procedures involving larger quantities or risk of spills, disposable chemical-resistant coveralls should be worn over personal clothing.[3][4] |
| Foot Protection | Closed-toe, Chemical-Resistant Shoes | Shoes must fully cover the feet. Disposable shoe covers should be used when working in a designated potent compound handling area.[4] |
Standard Operating Procedure for Handling this compound
Adherence to a strict, step-by-step protocol is essential for safely handling this compound from receipt to disposal. The following workflow diagram and procedural steps outline the recommended process.
Caption: Workflow for the safe handling of this compound in a laboratory setting.
Experimental Protocol: Step-by-Step Guidance
1. Preparation:
-
Don Full PPE: Before entering the designated handling area, put on all required PPE as detailed in the table above.
-
Prepare Containment Area: All handling of solid this compound must occur within a certified chemical fume hood or a similar ventilated enclosure to prevent inhalation of airborne particles.
-
Assemble Equipment: Gather all necessary materials, including spatulas, weigh boats, solvent (e.g., DMSO, in which it is soluble up to 100 mM), vortexer, and waste containers before introducing the compound into the work area.
2. Handling:
-
Weighing: Carefully weigh the desired amount of the compound. Use gentle motions to avoid creating dust.
-
Solution Preparation: Add the weighed this compound to the appropriate solvent. Ensure the container is securely capped before mixing or vortexing.
3. Post-Handling and Cleanup:
-
Decontamination: After handling, thoroughly decontaminate all surfaces and non-disposable equipment with an appropriate cleaning agent (e.g., 70% ethanol followed by a validated chemical deactivating agent).
-
Doffing PPE: Remove PPE in the designated area, starting with the outer gloves and disposable gown, followed by the face shield, and finally the inner gloves. Avoid touching personal clothing or skin with contaminated PPE.
Disposal Plan
Proper disposal is a critical final step to prevent environmental contamination and ensure compliance with safety regulations.
-
Solid Waste: All disposable materials that have come into contact with this compound, including weigh boats, pipette tips, gloves, and gowns, must be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions or waste from experiments containing this compound must be collected in a sealed, labeled hazardous liquid waste container. Do not pour any solution containing this compound down the drain.
-
Container Disposal: The original product vial should be triple-rinsed with a suitable solvent (e.g., DMSO), and the rinsate collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines.
-
Waste Pickup: All hazardous waste containers must be disposed of through your institution's environmental health and safety (EHS) office. Follow their specific procedures for waste pickup and disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
